molecular formula C24H27N3O4 B127894 Fenpyroximate CAS No. 111812-58-9

Fenpyroximate

Cat. No.: B127894
CAS No.: 111812-58-9
M. Wt: 421.5 g/mol
InChI Key: YYJNOYZRYGDPNH-MFKUBSTISA-N
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Description

Fenpyroximate is a pyrazole acaricide and a tert-butyl ester. It has a role as a mitochondrial NADH:ubiquinone reductase inhibitor. It derives from a hydride of a 1H-pyrazole.
This compound is under investigation in clinical trial NCT02533336 (The Effectiveness of Non-pyrethroid Insecticide-treated Durable Wall Liners as a Method for Malaria Control in Endemic Rural Tanzania).
structure in first source

Properties

IUPAC Name

tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate
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InChI

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+
Source PubChem
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InChI Key

YYJNOYZRYGDPNH-MFKUBSTISA-N
Source PubChem
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Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
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Isomeric SMILES

CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Source PubChem
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Molecular Formula

C24H27N3O4
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DSSTOX Substance ID

DTXSID7032557
Record name Fenpyroximate
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Molecular Weight

421.5 g/mol
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Flash Point

85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/
Record name Fenpyroximate
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Solubility

In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C), Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175, In water, 2.31X10-2 mg/L at 25 °C, pH 7
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Density

1.25 g/cu cm at 20 °C
Record name Fenpyroximate
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Vapor Pressure

7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C
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Color/Form

White crystalline powder

CAS No.

134098-61-6, 111812-58-9
Record name Fenpyroximate
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Record name Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
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Melting Point

101.1 to 102.4 °C
Record name Fenpyroximate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Fenpyroximate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyroximate is a potent acaricide and insecticide widely utilized in agriculture for the control of various mite species. Its efficacy stems from its specific mode of action as a mitochondrial complex I inhibitor, disrupting the energy metabolism of target organisms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and relevant experimental workflows. All quantitative data are presented in structured tables for ease of comparison and reference.

Chemical Properties

This compound, a member of the phenoxypyrazole class of pesticides, is characterized by the following identifiers and descriptors:

PropertyValue
IUPAC Name tert-butyl (E)-4-[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate[1]
CAS Number 134098-61-6[1]
Molecular Formula C₂₄H₂₇N₃O₄[1]
Molecular Weight 421.5 g/mol [1]
Appearance White crystalline powder[1]

Physical Properties

The physical characteristics of this compound are crucial for its formulation, application, and environmental fate.

PropertyValueTemperature (°C)
Melting Point 101.1–102.4 °C[1]N/A
Boiling Point Decomposes before boilingN/A
Density 1.25 g/cm³[1]20
Vapor Pressure 5.6 x 10⁻⁸ mm Hg[2]25
Water Solubility 0.023 mg/L (pH 7)[2]25
Log Kₒw (Octanol-Water Partition Coefficient) 5.01[1]20
Solubility in Organic Solvents

This compound exhibits varying degrees of solubility in different organic solvents, a key factor in its formulation and analytical chemistry.

SolventSolubility (g/L)Temperature (°C)
n-Hexane3.5[1]25
Methanol15.3[1]25
Ethanol16.5[2]25
Acetone150[1]25
Ethyl Acetate201[1][2]25
Toluene268[1][2]25
Chloroform1197[1]25

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound follows standardized methodologies, often outlined in the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

  • A small amount of finely powdered this compound is packed into a capillary tube.

  • The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated block or a Thiele tube with a liquid bath).

  • The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

  • The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

As this compound decomposes before boiling, a standard boiling point determination is not applicable. The observation of decomposition is a critical piece of thermal stability information.

Water Solubility Determination (Flask Method, OECD Guideline 105)

This method is used to determine the saturation concentration of a substance in water at a given temperature.

Methodology:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The solution is then centrifuged or filtered to remove undissolved solid.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (Gas Saturation Method, OECD Guideline 104)

This method involves passing a stream of inert gas over the substance and measuring the amount of substance that volatilizes.

Methodology:

  • A slow, controlled stream of an inert gas (e.g., nitrogen) is passed over a sample of this compound maintained at a constant temperature.

  • The gas becomes saturated with the vapor of the substance.

  • The amount of this compound transported by the gas is collected in a trap (e.g., a cold trap or a sorbent tube).

  • The mass of the collected substance and the volume of the gas passed are measured.

  • The vapor pressure is calculated from these values using the ideal gas law.

Octanol-Water Partition Coefficient (Shake Flask Method, OECD Guideline 107)

The Log Kₒw value is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.

Methodology:

  • A solution of this compound is prepared in either n-octanol or water.

  • A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (water or n-octanol, respectively).

  • The flask is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand for the phases to separate completely.

  • The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC).

  • The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The Log Kₒw is the base-10 logarithm of this value.

Signaling Pathway and Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][4][5][6] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in paralysis and death of the target pest.

Fenpyroximate_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane NADH NADH NAD NAD+ NADH->NAD 2e⁻ ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q 2e⁻ H_ims H⁺ (Intermembrane Space) ComplexI->H_ims 4H⁺ pumped This compound This compound This compound->ComplexI Inhibits QH2 QH₂ (Ubiquinol) ComplexIII Complex III QH2->ComplexIII 2e⁻ ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ComplexIII->H_ims 4H⁺ pumped H_matrix H⁺ (Matrix) ComplexIV->H_matrix O₂ → H₂O ComplexIV->H_ims 2H⁺ pumped ATP_Synthase ATP Synthase (Complex V) ATP_Synthase->H_matrix H⁺ flow ATP ATP ATP_Synthase->ATP H_ims->ATP_Synthase Proton Motive Force ADP ADP + Pi

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Workflows

Workflow for Assessing Mitochondrial Respiration Inhibition

To study the effect of this compound on mitochondrial function, oxygen consumption rates can be measured using high-resolution respirometry.

Mitochondrial_Respiration_Workflow start Start isolate_mito Isolate Mitochondria from target tissue start->isolate_mito respirometry Prepare Respirometry Chamber with respiration buffer isolate_mito->respirometry add_substrate Add Substrate (e.g., pyruvate, malate) respirometry->add_substrate add_mito Add Isolated Mitochondria add_substrate->add_mito measure_state2 Measure State 2 Respiration (Substrate-dependent) add_mito->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 Respiration (ADP-stimulated) add_adp->measure_state3 add_this compound Add this compound (Test Compound) measure_state3->add_this compound measure_inhibition Measure Inhibited Respiration add_this compound->measure_inhibition add_succinate Add Succinate (Complex II substrate) measure_inhibition->add_succinate measure_recovery Measure Respiration Recovery (Bypass Complex I) add_succinate->measure_recovery end End measure_recovery->end

Caption: Experimental workflow for assessing mitochondrial respiration inhibition by this compound.

Workflow for Acaricide Efficacy Testing (Larval Packet Test)

The Larval Packet Test is a common method to determine the toxicity of an acaricide to mite larvae.

Acaricide_Efficacy_Workflow start Start prep_solutions Prepare Serial Dilutions of this compound start->prep_solutions impregnate_paper Impregnate Filter Papers with each dilution prep_solutions->impregnate_paper dry_paper Air Dry Filter Papers impregnate_paper->dry_paper create_packets Create Packets from Impregnated Papers dry_paper->create_packets introduce_larvae Introduce Mite Larvae into each packet create_packets->introduce_larvae seal_packets Seal Packets introduce_larvae->seal_packets incubate Incubate at Controlled Temperature and Humidity seal_packets->incubate assess_mortality Assess Larval Mortality after 24 hours incubate->assess_mortality calculate_lc50 Calculate LC₅₀ (Lethal Concentration, 50%) assess_mortality->calculate_lc50 end End calculate_lc50->end

Caption: Workflow for determining acaricide efficacy using the Larval Packet Test.

Conclusion

This technical guide provides a detailed compilation of the chemical and physical properties of this compound, along with standardized methodologies for their determination. The visualization of its mode of action and relevant experimental workflows offers a practical resource for researchers and professionals in the fields of pesticide science and drug development. A thorough understanding of these fundamental properties is essential for the effective and safe use of this compound, as well as for the development of new and improved acaricidal agents.

References

An In-depth Technical Guide to the Synthesis of Fenpyroximate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fenpyroximate is a potent acaricide and insecticide widely used in agriculture to control various mite species on crops such as fruits and citrus.[1][2] Its mode of action involves the inhibition of the mitochondrial electron transport chain at the NADH-coenzyme Q oxidoreductase (Complex I).[2][3] This guide provides a detailed overview of the primary synthesis pathway for this compound, focusing on the preparation of its key intermediates and the final condensation step. The information is compiled from various scientific and patent literature sources to offer a comprehensive resource for chemical synthesis professionals.

Overall Synthesis Pathway

The industrial synthesis of this compound is a multi-step process that culminates in the coupling of two key intermediates. The core strategy involves the Williamson ether synthesis to connect a pyrazole-based oxime with a substituted benzoate moiety.[4]

The final reaction involves the condensation of 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime with tert-butyl 4-(halomethyl)benzoate (typically the bromo- or chloro- derivative).[5][6] This process is generally carried out in a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in the presence of a base such as potassium hydroxide.[5][7]

Fenpyroximate_Synthesis_Overview cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis start1 Ethyl Acetoacetate + Methylhydrazine p1 1,3-Dimethyl-2-pyrazolin-5-one start1->p1 p2 1,3-Dimethyl-5-chloro- 4-carbaldehyde pyrazole p1->p2 p3 1,3-Dimethyl-5-phenoxy- 4-carbaldehyde pyrazole p2->p3 int1 Intermediate 1: 1,3-Dimethyl-5-phenoxy- pyrazole-4-carboxaldehyde oxime p3->int1 This compound This compound int1->this compound Condensation (Base, Solvent) start2 p-Toluic Acid p4 p-Chloromethyl benzoic acid start2->p4 p5 p-Chloromethyl benzoyl chloride p4->p5 int2 Intermediate 2: tert-Butyl 4-(chloromethyl)benzoate p5->int2 int2->this compound

Figure 1: Overall synthetic pathway for this compound.

Synthesis of Key Intermediates

Intermediate 1: 1,3-Dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime

This crucial pyrazole-based intermediate is synthesized through a four-step process starting from basic precursors.[7]

Step 1: Synthesis of 1,3-Dimethyl-2-pyrazolin-5-one

  • Reaction: Ethyl acetoacetate is reacted with methylhydrazine.

  • Protocol: Ethyl acetoacetate and ethanol are added to a reactor. Methylhydrazine is added dropwise under heating. After the reaction is complete, the product is precipitated, and water is removed azeotropically with toluene to yield a toluene solution of 1,3-dimethyl-2-pyrazolin-5-one.[7]

Step 2: Synthesis of 1,3-Dimethyl-5-chloro-4-carbaldehyde pyrazole

  • Reaction: The pyrazolinone from the previous step undergoes Vilsmeier-Haack formylation and chlorination.

  • Protocol: 1,3-Dimethyl-2-pyrazolin-5-one toluene solution is added to a reactor with DMF. Phosphorus oxychloride is added dropwise while cooling. The mixture is heated to complete the reaction. After cooling and extraction with toluene, the organic layer provides the chlorinated aldehyde.[7]

Step 3: Synthesis of 1,3-Dimethyl-5-phenoxy-4-carbaldehyde pyrazole

  • Reaction: The chloro group is displaced by a phenoxy group via nucleophilic aromatic substitution.

  • Protocol: Phenol, sodium hydroxide, and ethanol are heated in a reactor. After stirring, a mixture of 1,3-dimethyl-5-chloro-4-carbaldehyde pyrazole and DMF is added dropwise. The reaction proceeds under heating. After completion, the product is obtained by filtration and precipitation from the mother liquor.[7][8]

Step 4: Synthesis of 1,3-Dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime

  • Reaction: The aldehyde is converted to an oxime using hydroxylamine.

  • Protocol: The aldehyde from Step 3 is dissolved in methanol. Hydroxylamine hydrochloride is added, followed by a solution of potassium hydroxide in water. The reaction is heated, typically at 60 °C for 1 hour. After cooling and removing methanol under reduced pressure, water is added, and the solid product is collected by filtration, washed, and dried.[7][9]

Parameter Value Source
Starting Aldehyde50.0 g[9]
Methanol200 mL[9]
Hydroxylamine HCl16.0 g[9]
Potassium Hydroxide (82%)16.0 g[9]
Water50 mL[9]
Reaction Temperature60 °C[9]
Reaction Time1 hour[9]
Yield 45.3 g [9]
Table 1: Experimental data for the synthesis of the oxime intermediate.
Intermediate 2: tert-Butyl 4-(chloromethyl)benzoate

This benzoate intermediate is typically prepared in three steps from p-toluic acid (p-methylbenzoic acid).[7]

Step 1: Synthesis of p-Chloromethyl benzoic acid

  • Reaction: Radical chlorination of the methyl group of p-toluic acid.

  • Protocol: p-Toluic acid is dissolved in chlorobenzene with a catalyst. Sulfonic acid chloride is added dropwise under reflux conditions. After the reaction, the mixture is cooled, filtered, and the product is recrystallized from methanol.[7]

Step 2: Synthesis of p-Chloromethyl benzoyl chloride

  • Reaction: Conversion of the carboxylic acid to an acyl chloride.

  • Protocol: p-Chloromethyl benzoic acid and DMF are placed in a reactor. Phosphorus oxychloride is added dropwise at a controlled low temperature. After an insulation period, the product is extracted with toluene.[7]

Step 3: Synthesis of tert-Butyl 4-(chloromethyl)benzoate

  • Reaction: Esterification of the acyl chloride with tert-butanol.

  • Protocol: A mixture of tert-butanol and toluene is prepared. The p-chloromethyl benzoyl chloride toluene solution from the previous step is added dropwise while maintaining a low temperature. The reaction is stirred until completion. The resulting mixture containing the final intermediate is washed with water and sodium bicarbonate solution.[7] An alternative method involves the sulfuric acid-catalyzed addition of isobutene (generated in situ from t-butanol) to 4-chloromethyl benzoic acid, which avoids the formation of byproducts.[4]

Final Condensation: Synthesis of this compound

The final step is the coupling of the two key intermediates.

Fenpyroximate_Final_Step int1 1,3-Dimethyl-5-phenoxy- pyrazole-4-carboxaldehyde oxime conditions Base (e.g., KOH) Solvent (e.g., DMSO) Phase Transfer Catalyst (optional) int1->conditions int2 tert-Butyl 4-(halomethyl)benzoate int2->conditions product This compound conditions->product Williamson Ether Synthesis

Figure 2: Final condensation step in this compound synthesis.

Experimental Protocol
  • Methodology: The reaction is typically performed under solid-liquid phase transfer catalysis conditions to improve yield and reduce reaction time.[6]

  • Protocol: 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime and tert-butyl 4-(chloromethyl)benzoate are reacted in an organic solvent such as toluene. A base (e.g., potassium hydroxide), water, and a tetraalkylammonium halide (phase transfer catalyst) are added. The mixture is heated to a temperature between 25°C and 100°C.[6] In a different procedure, the oxime is reacted with tert-butyl 4-(bromomethyl)benzoate in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO).[5]

  • Work-up: After the reaction is complete, the mixture is cooled. The product can be precipitated by adding alcohol and then collected by filtration, followed by drying to yield crystalline this compound.[7]

Parameter Description Source
Solvents Toluene, Xylene, Dichloromethane, DMSO, DMF[5][6][7]
Bases Potassium Hydroxide, Sodium Methoxide[5][6][7]
Catalyst Tetraalkylammonium halide (Phase Transfer Catalyst)[6]
Temperature 25 °C to 100 °C[6]
Yield 67% (using bromomethyl derivative in DMSO)[6]
Table 2: General conditions for the final synthesis of this compound.

The synthesis of this compound is a well-established process involving the convergent synthesis of two advanced intermediates followed by a final condensation step. The key challenges lie in the efficient and high-yield production of the pyrazole oxime and the tert-butyl benzoate intermediates. The methodologies described, particularly those employing phase transfer catalysis, offer robust and scalable routes for the commercial production of this important acaricide. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for researchers and professionals in the field of agrochemical development.

References

Unraveling the Soil Fate of Fenpyroximate: A Technical Guide to its Metabolic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the metabolic fate and degradation products of the acaricide Fenpyroximate in the soil environment. This document, intended for researchers, scientists, and professionals in drug development and environmental science, provides a detailed overview of the degradation pathways, quantitative data on its persistence, and the experimental protocols utilized in its study.

This compound, a widely used pesticide for controlling mites, undergoes a series of transformations in the soil, primarily driven by microbial activity. Its degradation involves a complex network of reactions including hydrolysis, isomerization, cleavage of the oxime ether structure, N-demethylation, and oxidation, ultimately leading to mineralization into carbon dioxide.

Degradation Pathway and Metabolites

The degradation of this compound in soil is a multifaceted process initiated by the hydrolysis of its tert-butyl ester group. This is followed by a cascade of reactions that produce a variety of transient and more stable metabolites. The primary degradation pathway involves isomerization of the parent compound, cleavage to form the corresponding oxime, and subsequent oxidation and demethylation reactions.[1][2]

Key degradation products that have been identified in soil metabolism studies include:

  • (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxymethyl]benzoic acid (Metabolite 5) : A major product resulting from the hydrolysis of the tert-butyl ester.[2]

  • 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (Metabolite 12) : Formed through further degradation of the molecule.[2]

  • 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile (Metabolite 9) : Another significant degradation product.[2]

  • Other identified metabolites : These include M1 (the Z-isomer of this compound), M3 (a carboxylic acid derivative), M6 (1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde), M8 (1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid), and M11 (1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile).[3]

The proposed degradation pathway of this compound in soil is visualized in the following diagram:

Fenpyroximate_Degradation_Pathway This compound This compound Metabolite_A Metabolite A (Z-isomer) This compound->Metabolite_A Isomerization Hydrolysis_Products Hydrolysis Products (e.g., Metabolite 5) This compound->Hydrolysis_Products Hydrolysis Cleavage_Products Cleavage Products (e.g., Metabolite 9) This compound->Cleavage_Products Metabolite_C Metabolite C Metabolite_H Metabolite H Metabolite_K Metabolite K Oxidation_Products Oxidation & Demethylation Products (e.g., M6, M8) Hydrolysis_Products->Oxidation_Products Mineralization CO2 + Bound Residues Oxidation_Products->Mineralization Cleavage_Products->Oxidation_Products

Proposed degradation pathway of this compound in soil.

Quantitative Analysis of Degradation

The persistence of this compound in soil is typically measured by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. Laboratory studies under upland conditions have shown that the half-life of this compound can vary depending on the soil type.

Soil TypeHalf-life (DT50) in daysReference
Ehime (diluvial)34.3 - 49.7[2][4]
Kanagawa (volcanic ash)25.3 - 35.6[2][4]

The formation and decline of major metabolites have also been quantified. For instance, in one study, Metabolite 5, Metabolite 12, and Metabolite 9 were identified as major degradation products.[2] The evolution of carbon dioxide from radiolabeled this compound provides evidence of its mineralization. Studies have shown that after 112 days, 16.9-17.1% of the applied radioactivity from [pyrazole-14C]this compound was liberated as 14CO2, while 51.2-64.6% was liberated from [benzyl-14C]this compound, indicating significant mineralization of the benzyl ring.[2] In sterilized soil, both the degradation of this compound and the evolution of CO2 were negligible, confirming the crucial role of microorganisms in its breakdown.[2]

Experimental Protocols for Soil Metabolism Studies

The investigation of this compound's fate in soil relies on a series of well-defined experimental protocols. A generalized workflow for these studies is outlined below.

Experimental_Workflow Soil_Fortification Soil Fortification with 14C-Fenpyroximate Incubation Incubation (e.g., 25°C, dark, 112 days) Soil_Fortification->Incubation Sampling Periodic Soil Sampling Incubation->Sampling CO2_Trapping 14CO2 Trapping (Mineralization Assay) Incubation->CO2_Trapping Extraction Solvent Extraction (e.g., Methanol, Acetone) Sampling->Extraction Analysis Analysis of Extracts (TLC, HPLC, LC-MS/MS) Extraction->Analysis Bound_Residue Bound Residue Analysis Extraction->Bound_Residue Metabolite_ID Metabolite Identification (Co-chromatography) Analysis->Metabolite_ID Quantification Quantification of Parent & Metabolites Analysis->Quantification

Generalized experimental workflow for this compound soil metabolism studies.

A detailed breakdown of the key experimental steps is as follows:

1. Soil Sample Preparation and Fortification:

  • Soils, such as Ehime (diluvial) and Kanagawa (volcanic ash), are typically used.[2]

  • Soil samples (e.g., 25g) are fortified with radiolabeled this compound ([pyrazole-3-14C]- or [benzyl ring-14C(U)]) at concentrations relevant to agricultural use (e.g., 1.30-2.12 ppm).[2]

2. Incubation Conditions:

  • The treated soil samples are incubated under controlled laboratory conditions, typically in the dark at a constant temperature (e.g., 25°C) for an extended period (e.g., 112 days).[2]

3. Extraction of Residues:

  • At various time intervals, soil subsamples are taken for analysis.

  • A sequential extraction procedure is employed using a series of organic solvents with varying polarities to recover the parent compound and its metabolites.[5][6] A typical extraction sequence involves:

    • Methanol

    • Acetone

    • Methanol/water (1:1, v/v)

    • Methanol/0.1M hydrochloric acid (1:1, v/v)[5][6]

  • The soil is shaken with each solvent, followed by centrifugation to separate the extract. The extracts are then combined.[6]

4. Analytical Methodology:

  • The combined extracts are analyzed to identify and quantify this compound and its degradation products.

  • Thin-Layer Chromatography (TLC) with co-chromatography: This technique is used for the initial identification of metabolites by comparing their migration with that of authentic reference standards.[2]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the primary techniques for the quantitative determination of this compound and its metabolites.[5][6] LC-MS/MS provides high sensitivity and selectivity for accurate quantification.[5][6]

5. Mineralization and Bound Residue Analysis:

  • The evolution of 14CO2 is monitored throughout the incubation period by trapping it in a suitable absorbent solution. This provides a measure of the ultimate degradation of the radiolabeled carbon in the this compound molecule to CO2.[2]

  • After exhaustive extraction, the remaining soil is analyzed for non-extractable or "bound" residues.

This comprehensive approach allows for a thorough understanding of the transformation and ultimate fate of this compound in the soil environment, providing crucial data for environmental risk assessments and regulatory decisions.

References

The Rise of a Potent Acaricide: A Technical History of Fenpyroximate's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the discovery, synthesis, mode of action, and toxicological profile of the pyrazole acaricide, Fenpyroximate, developed to combat a wide range of mite pests in agricultural settings. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key milestones and scientific investigations that established this compound as an effective integrated pest management (IPM) tool.

Discovery and Initial Screening

This compound, a member of the pyrazole class of pesticides, was first reported in 1990 and commercially introduced in 1991. Its discovery was the result of extensive screening programs aimed at identifying novel compounds with potent acaricidal activity. While the specific details of the initial screening cascade are proprietary, the general process for identifying such a lead compound can be conceptualized as a multi-stage process. This process begins with the synthesis of a diverse library of chemical compounds, followed by a series of biological assays to identify candidates with the desired activity and selectivity.

The logical workflow for the discovery and screening of a novel acaricide like this compound is illustrated below.

G cluster_0 Discovery Phase cluster_1 Lead Identification & Optimization cluster_2 Development Phase A Chemical Synthesis of Novel Pyrazole Compounds B Primary Screening (High-Throughput) A->B Compound Library C Identification of 'Hit' Compounds B->C Initial Bioassays (e.g., contact toxicity) D Secondary Screening C->D Active Compounds E Structure-Activity Relationship (SAR) Studies D->E Dose-response assays F Selection of Lead Compound (this compound) E->F Optimization of potency and selectivity G Toxicological Evaluation F->G Candidate for Development H Field Trials F->H I Metabolism and Residue Analysis F->I J Registration G->J H->J I->J

Figure 1: A generalized workflow for the discovery and development of a novel acaricide.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process centered around the construction of the pyrazole ring and subsequent elaboration to the final product. A key intermediate in this synthesis is 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime. This is then reacted with a tertiary butyl ester of 4-chloromethylbenzoic acid in the presence of a base and a phase transfer catalyst. The (E)-isomer of this compound is the more biologically active form.

Mode of Action: Inhibition of Mitochondrial Electron Transport

This compound's efficacy as an acaricide stems from its specific mode of action as a Mitochondrial Electron Transport Inhibitor (METI). It targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] By binding to this complex, this compound disrupts the transfer of electrons, which is a critical step in the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This inhibition of cellular respiration leads to a rapid cessation of feeding and other essential life functions in the target mite, ultimately resulting in death.[1]

The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.

G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP NADH NADH NADH->ComplexI NADH -> NAD+ FADH2 FADH2 FADH2->ComplexII FADH2 -> FAD H_flow->ATP_Synthase H+ Gradient This compound This compound This compound->ComplexI Inhibition

Figure 2: this compound's inhibition of Complex I in the mitochondrial electron transport chain.

Acaricidal Efficacy

This compound exhibits broad-spectrum activity against a variety of economically important mite species. Its efficacy has been demonstrated in numerous laboratory and field studies. The following table summarizes some of the reported median lethal concentration (LC50) values for this compound against different mite species.

Target Mite SpeciesLC50 (ppm)Reference
Tetranychus urticae (Two-spotted spider mite)1.91 - 23.10[2][3]
Aceria guerreronis (Coconut mite)0.0000025[4]
Predatory Mite (Neoseiulus longispinosus)0.026[5]

Experimental Protocols

The determination of acaricidal efficacy relies on standardized bioassay protocols. A commonly used method is the leaf-dip bioassay.

Leaf-Dip Bioassay Protocol:

  • Preparation of Test Solutions: Serial dilutions of this compound are prepared in a suitable solvent (e.g., acetone-water mixture) to create a range of concentrations. A surfactant is often included to ensure even coverage.

  • Mite Infestation: Leaf discs (e.g., from bean or citrus plants) are infested with a known number of adult female mites (typically 20-30).

  • Treatment: The infested leaf discs are individually dipped into the test solutions for a short, standardized period (e.g., 5-10 seconds). Control discs are dipped in the solvent-surfactant solution without the active ingredient.

  • Incubation: After air-drying, the treated leaf discs are placed on a moist substrate (e.g., water-saturated cotton or agar) in a petri dish to maintain turgor and prevent mite escape.

  • Mortality Assessment: The petri dishes are incubated under controlled conditions (temperature, humidity, and photoperiod). Mite mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.

Toxicological Profile

The toxicological profile of this compound has been extensively evaluated in various animal models to assess its potential risk to non-target organisms, including mammals. The following tables summarize key toxicological endpoints for this compound.

Table 1: Acute Toxicity of this compound

StudySpeciesRouteValueReference
LD50Rat (male)Oral480 mg/kg[6]
LD50Rat (female)Oral245 mg/kg[6]
LD50RatDermal>2000 mg/kg[6]
LC50 (4h)RatInhalation>0.63 mg/L[7]
LC50 (48h)Carp-6.1 mg/L[6]
LC50 (3h)Daphnia pulex-85 mg/L[6]

Table 2: Chronic Toxicity and Developmental/Reproductive Toxicity of this compound

Study TypeSpeciesNOAELLOAELEffects Observed at LOAELReference
Chronic ToxicityDog1.5 mg/kg/day5 mg/kg/dayIncreased incidence of diarrhea.[8]
2-Generation ReproductionRat2 mg/kg/day-Decreased body weight in parental generation and offspring.[9]
Prenatal DevelopmentalRat-25 mg/kg/dayIncreased fetal incidence of additional thoracic ribs.[6][10]
Prenatal DevelopmentalRabbit5 mg/kg/day-No developmental effects observed up to the highest dose tested.[11]
CarcinogenicityMouse9.5 mg/kg/day-Not carcinogenic.[9]
CarcinogenicityRat1 mg/kg/day-Not carcinogenic.[9]

This compound is not considered to be neurotoxic or immunotoxic.[2] It is also not classified as a human carcinogen.[11][12]

Conclusion

The discovery and development of this compound represent a significant advancement in acaricide technology. Its novel mode of action, broad efficacy, and well-characterized toxicological profile have made it a valuable tool for mite control in a variety of agricultural systems. As with all pesticides, responsible use in accordance with label recommendations is crucial for maintaining its effectiveness and minimizing potential risks to non-target organisms and the environment. Continued research and monitoring are essential to manage the potential for resistance development and ensure the long-term sustainability of this compound in integrated pest management programs.

References

Fenpyroximate: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyroximate is a broad-spectrum acaricide and insecticide that is widely used in agriculture to control mites and other pests. Its mode of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to the disruption of cellular respiration and energy production in target organisms.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing from a wide range of studies conducted in various animal models. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of its toxicological properties.

Introduction

This compound, a phenoxypyrazole derivative, is an effective contact acaricide.[3] Its primary mechanism of action is the inhibition of the mitochondrial proton-translocating NADH-quinone oxidoreductase (complex I).[4] This guide aims to provide a detailed technical overview of the toxicological data available for this compound to support its safety assessment.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is well-absorbed following oral administration and is primarily excreted through the biliary route, with a smaller amount excreted in the urine.[5] There is no evidence to suggest bioaccumulation in tissues.[5] this compound undergoes extensive metabolism, with numerous metabolites identified. The primary metabolic pathways include cleavage of the ester bond, hydroxylation of the phenoxypyrazole group, oxidation of the tert-butyl group, and subsequent conjugation with sulfate and glucuronide.[6] No parent compound is found in the urine.[6]

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute oral and inhalation toxicity in rats.[7] It has low acute dermal toxicity.[7] Signs of acute toxicity in mice and rats include urinary and fecal staining, hypoactivity, and hypopnea.[6]

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD50Rat (male)Oral245 mg/kg bw[8]
LD50Rat (female)Oral480 mg/kg bw[8]
LD50MouseOral440-520 mg/kg bw[6]
LC50RatInhalation0.21-0.36 mg/L air[6]
LD50RatDermal>2000 mg/kg bw[9]
Sub-chronic and Chronic Toxicity

Repeated oral exposure to this compound in sub-chronic and chronic studies has been shown to cause a decrease in body weight and body weight gain across multiple species, including rats, mice, and dogs.[8][10] In dogs, which are the most sensitive species, clinical signs such as diarrhea, emesis, and slight bradycardia were observed.[7]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dose Studies

Study DurationSpeciesNOAELLOAELKey Effects at LOAELReference
90-dayDog2 mg/kg bw/day10 mg/kg bw/dayDecreased body-weight gain, diarrhea, emaciation, bradycardia[6]
1-yearDog5 mg/kg bw/day15 mg/kg bw/dayDecreased body-weight gain and total protein levels[6]
104-weekRat (male)25 ppm (1 mg/kg bw/day)75 ppm (3.08 mg/kg bw/day)Decreased body weight and body weight gain[6][7]
18-monthMouse100 ppm (9.5 mg/kg bw/day)400 ppm (38.0 mg/kg bw/day)Decreased body-weight gain, absolute body weight, and food consumption[6]
Genotoxicity
Carcinogenicity

Long-term carcinogenicity studies in both rats and mice have shown no evidence of carcinogenic potential for this compound.[6][9]

  • 18-month Mouse Study: No evidence of carcinogenicity at dietary concentrations up to 800 ppm.[6] The NOAEL was 100 ppm based on decreased body weight gain.[6]

  • 104-week Rat Study: No evidence of carcinogenicity at dietary concentrations up to 150 ppm.[6] The NOAEL was 25 ppm based on decreased body weight.[6]

Reproductive and Developmental Toxicity

In a two-generation reproduction study in rats, the NOAEL for parental and developmental toxicity was 30 ppm (equal to 2 mg/kg bw/day).[6] The LOAEL was 100 ppm based on decreased body-weight gain in the parental generation and decreased lactational weight gain in the pups.[6]

Developmental toxicity studies have been conducted in rats and rabbits.

  • Rat: No evidence of embryotoxicity or teratogenicity was observed up to the highest dose tested (25 mg/kg bw/day).[6]

  • Rabbit: No evidence of embryotoxicity or teratogenicity was observed at any dose tested. The maternal toxicity NOAEL was 2.5 mg/kg bw/day based on minor effects at 5 mg/kg bw/day.[6]

Safety Assessment and Reference Doses

Based on the comprehensive toxicological data, regulatory bodies have established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for this compound.

  • Acceptable Daily Intake (ADI): 0-0.01 mg/kg bw, based on the NOAEL of 1 mg/kg bw/day from the 104-week rat study, with a 100-fold safety factor applied.[3][6]

  • Acute Reference Dose (ARfD): 0.02 mg/kg bw, based on the NOAEL of 2 mg/kg bw from a study in dogs that showed induction of diarrhea after a single dose, with a 100-fold safety factor.[3][4]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on this compound are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports with step-by-step methodologies are not always publicly available, the following sections describe the standard protocols for the pivotal studies cited.

Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452 & 451)
  • Test System: Typically, Sprague-Dawley rats and CD-1 mice are used. For the 104-week rat study and 18-month mouse study, animals are young and healthy at the start.

  • Administration of the Test Substance: this compound is administered in the diet at various concentrations (e.g., 0, 10, 25, 75, and 150 ppm for rats; 0, 25, 100, 400, and 800 ppm for mice).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed hematological and clinical chemistry analyses are performed at multiple intervals. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed effects compared to the control group. The NOAEL and LOAEL are determined.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)
  • Test System: Wistar or Sprague-Dawley rats are typically used.

  • Administration of the Test Substance: this compound is administered continuously in the diet to the F0 generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation is then exposed from weaning through to the production of the F2 generation.

  • Observations: Parental animals are observed for clinical signs, body weight changes, and reproductive performance (mating, fertility, gestation length, parturition). Pups are examined for viability, growth, and development.

  • Data Analysis: Reproductive and litter parameters are statistically analyzed to determine any treatment-related effects. The NOAELs for parental, reproductive, and offspring toxicity are established.

Developmental Toxicity Study (Based on OECD Guideline 414)
  • Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits are used.

  • Administration of the Test Substance: this compound is administered by gavage during the period of organogenesis (e.g., gestation days 6-15 for rats, 6-19 for rabbits).

  • Observations: Maternal animals are observed for clinical signs, body weight, and food consumption. Near term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The incidence of malformations and developmental variations is statistically compared between treated and control groups. Maternal and developmental NOAELs and LOAELs are determined.

Ames Test (Bacterial Reverse Mutation Assay) (Based on OECD Guideline 471)
  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

  • Procedure: The bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies that have regained the ability to grow on a selective medium) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

Mechanism of Action: Mitochondrial Complex I Inhibition

Fenpyroximate_MoA cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ transfers e- H_plus_ims H+ ComplexI->H_plus_ims pumps H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->H_plus_ims pumps H+ ComplexIV Complex IV CytC->ComplexIV ComplexIV->H_plus_ims pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP synthesizes NADH NADH NADH->ComplexI donates e- NAD NAD+ H_plus_matrix H+ e_minus e- H_plus_ims->ATPSynthase flows through ADP ADP + Pi ADP->ATPSynthase This compound This compound This compound->ComplexI Inhibits Two_Gen_Study cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_Dosing Dosing of F0 Males & Females (Premating) F0_Mating Mating of F0 Generation F0_Dosing->F0_Mating F0_Gestation Gestation F0_Mating->F0_Gestation Evaluation1 Evaluation of F0 Parental and Reproductive Performance F0_Mating->Evaluation1 F0_Lactation Lactation F0_Gestation->F0_Lactation F1_Selection Selection of F1 Pups for F1 Generation F0_Lactation->F1_Selection Evaluation2 Evaluation of F1 Pups (Viability, Growth) F0_Lactation->Evaluation2 F1_Dosing Dosing of F1 Generation (Post-weaning to Mating) F1_Selection->F1_Dosing F1_Mating Mating of F1 Generation F1_Dosing->F1_Mating F1_Gestation Gestation F1_Mating->F1_Gestation Evaluation3 Evaluation of F1 Parental and Reproductive Performance F1_Mating->Evaluation3 F1_Lactation Lactation F1_Gestation->F1_Lactation F2_Pups F2 Pups Weaned F1_Lactation->F2_Pups Evaluation4 Evaluation of F2 Pups (Viability, Growth) F1_Lactation->Evaluation4 ADI_Derivation Chronic_Rat 104-Week Chronic Toxicity Study in Rats Key_Finding Key Finding: Decreased Body Weight Gain Chronic_Rat->Key_Finding NOAEL NOAEL = 1 mg/kg bw/day Key_Finding->NOAEL ADI Acceptable Daily Intake (ADI) = 0.01 mg/kg bw NOAEL->ADI / SF Safety Factor (100-fold) (Interspecies & Intraspecies Variation) SF->ADI

References

E/Z Isomerization of Fenpyroximate and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyroximate, a potent acaricide, is a significant molecule in agrochemical research and development. Its chemical structure, characterized by an oxime ether linkage, gives rise to geometric isomerism, resulting in the presence of E and Z isomers. The interconversion between these isomers, known as E/Z isomerization, is a critical aspect of its metabolism, photodegradation, and residue analysis. This technical guide provides an in-depth exploration of the E/Z isomerization of this compound and its metabolites, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in this area.

Introduction

This compound, chemically known as tert-butyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneaminooxy)-p-toluate, is widely used to control various mites on fruits and other crops. The molecule's efficacy and metabolic fate are influenced by its isomeric form. The predominant and commercially produced form is the E-isomer. However, the Z-isomer can be formed through various processes, including metabolism in target and non-target organisms and photodegradation in the environment. Understanding the dynamics of E/Z isomerization is crucial for accurate risk assessment, residue analysis, and the development of more stable and effective formulations.

Quantitative Data on this compound and its Z-Isomer

The quantification of this compound and its Z-isomer is essential for residue analysis in food products and environmental samples. The following tables summarize the available quantitative data from studies on citrus fruits.

Table 1: Residue Levels of this compound and its Z-Isomer in Citrus.

MatrixAnalyteFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Whole Fruit This compound0.011044
0.11101
0.51082
Z-Isomer0.011042
0.11131
0.51091
Citrus Flesh This compound0.01923
0.11091
0.51052
Z-Isomer0.01902
0.1911
0.5911

Table 2: Terminal Residues of this compound and its Z-Isomer in Citrus 15 Days After Application.

AnalyteResidue in Whole Fruit (mg/kg)Residue in Citrus Flesh (mg/kg)
This compound <0.010 - 0.18<0.010 - 0.063
Total this compound (E + Z) <0.020 - 0.19<0.020 - 0.053

Experimental Protocols

Accurate analysis of this compound and its Z-isomer requires robust and validated experimental protocols. This section details a widely used method for the simultaneous determination of both isomers in citrus samples.

Analysis of this compound and its Z-Isomer by UHPLC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

3.1.1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized citrus sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1.5 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for UHPLC-MS/MS analysis.

3.1.2. UHPLC-MS/MS Conditions

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7-7.1 min: Linear gradient to 95% A

    • 7.1-9 min: Hold at 95% A

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 250 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

Table 3: Mass Spectrometry Parameters for this compound and its Z-Isomer.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (V)Product Ion 2 (m/z)Collision Energy 2 (V)
This compound (E) 422.2366.215135.130
Z-Isomer 422.2366.215135.130

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes related to this compound isomerization.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in organisms like rats, involving several key transformations including E/Z isomerization.

fenpyroximate_metabolism This compound This compound (E-Isomer) z_isomer Z-Isomer This compound->z_isomer Isomerization (Metabolic/Photolytic) hydrolysis_products Hydrolysis Products (e.g., Carboxylic Acid Metabolite C) This compound->hydrolysis_products Hydrolysis oxidation_products Oxidation Products (e.g., Hydroxylated Metabolites) This compound->oxidation_products Oxidation (e.g., P450) demethylation_products N-Demethylation Products This compound->demethylation_products N-Demethylation z_isomer->this compound Isomerization

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for Isomer Analysis

The following diagram outlines the logical steps involved in the analysis of this compound and its Z-isomer in a given sample.

experimental_workflow sample_collection Sample Collection (e.g., Citrus Fruits) sample_prep Sample Preparation (QuEChERS) sample_collection->sample_prep uhplc_msms UHPLC-MS/MS Analysis sample_prep->uhplc_msms data_acquisition Data Acquisition (MRM Mode) uhplc_msms->data_acquisition data_analysis Data Analysis (Quantification & Confirmation) data_acquisition->data_analysis reporting Reporting (Residue Levels, Isomer Ratio) data_analysis->reporting

Caption: Workflow for this compound isomer analysis.

Photodegradation and Isomerization Pathway

Exposure to light can induce both the degradation of this compound and its isomerization to the Z-form.

photodegradation_pathway This compound This compound (E-Isomer) excited_state Excited State This compound->excited_state UV/Vis Light (hν) z_isomer Z-Isomer excited_state->z_isomer E/Z Isomerization degradation_products Photodegradation Products excited_state->degradation_products Degradation z_isomer->excited_state UV/Vis Light (hν)

Caption: this compound photodegradation and isomerization.

Conclusion and Future Directions

The E/Z isomerization of this compound is a multifaceted process with significant implications for its biological activity, environmental fate, and analytical determination. This guide has provided a consolidated overview of the current knowledge, including quantitative data, detailed experimental protocols, and visual representations of key pathways.

Future research should focus on elucidating the specific enzymatic mechanisms responsible for metabolic isomerization. Furthermore, detailed kinetic studies on the photoisomerization process under various environmental conditions would enhance our understanding of this compound's environmental persistence and fate. The development of analytical methods to differentiate and quantify a broader range of this compound metabolites, in addition to the Z-isomer, will also be crucial for a more comprehensive risk assessment. This technical guide serves as a foundational resource to support and stimulate these future research endeavors.

Fenpyroximate's Effect on the Neuronal Membranes of Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyroximate is a potent acaricide and insecticide widely used in agriculture. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I (METI), leading to a rapid depletion of cellular ATP.[1] This energy deficit has profound consequences for neuronal function, ultimately leading to paralysis and death of the target insect. While the mitochondrial effects are well-documented, the direct impact of this compound on the neuronal membranes of insects is a critical area of investigation for understanding its full neurotoxic profile. This guide provides a comprehensive overview of the core mechanism of this compound and its downstream effects on neuronal membranes, supported by experimental protocols and quantitative data.

Core Mechanism of Action: Mitochondrial Electron Transport Inhibition

This compound is classified as a Mitochondrial Electron Transport Inhibitor (METI) and specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] By binding to a site at the interface of the PSST and 49 kDa subunits of Complex I, it blocks the transfer of electrons from NADH to coenzyme Q. This inhibition halts the proton-pumping activity of Complex I, disrupting the electrochemical gradient across the inner mitochondrial membrane and, consequently, ceasing the production of ATP through oxidative phosphorylation. The rapid depletion of ATP, the primary energy currency of the cell, is the foundational event in this compound's toxicity.

Signaling Pathway of this compound's Primary Action

Fenpyroximate_Primary_Action This compound's Primary Mechanism of Action This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits Electron_Transport Electron Transport Chain Complex_I->Electron_Transport Blocks Electron Flow Proton_Pumping Proton Pumping Electron_Transport->Proton_Pumping Drives ATP_Synthase ATP Synthase Proton_Pumping->ATP_Synthase Powers ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cellular_Energy Cellular Energy Depletion ATP_Production->Cellular_Energy Leads to

This compound's inhibition of mitochondrial complex I.

Downstream Effects on Neuronal Membranes

The depletion of intracellular ATP has significant and direct consequences on the function of neuronal membranes, primarily through the modulation of ion channel activity. A key downstream effect is the activation of ATP-sensitive potassium (K-ATP) channels.

Activation of ATP-Sensitive Potassium (K-ATP) Channels

In insect neurons, K-ATP channels are crucial for coupling cellular metabolic state to neuronal excitability. These channels are typically closed when intracellular ATP levels are high. However, as this compound inhibits mitochondrial respiration and ATP levels plummet, these channels open. The opening of K-ATP channels leads to an efflux of potassium ions (K+) from the neuron, following its electrochemical gradient.

Neuronal Membrane Hyperpolarization and Inhibition

The efflux of positively charged potassium ions results in the hyperpolarization of the neuronal membrane, making the membrane potential more negative. This hyperpolarization moves the neuron further away from its threshold for firing an action potential. Consequently, the neuron becomes less excitable and its firing rate decreases, leading to a state of neuronal inhibition. This widespread inhibition of the central nervous system contributes significantly to the paralysis observed in insects poisoned with this compound. While direct electrophysiological studies on this compound's effect on insect neuronal membranes are limited, studies on other mitochondrial inhibitors like dimethyl disulfide (DMDS) have demonstrated this hyperpolarizing effect mediated by K-ATP channels.[2]

Proposed Signaling Pathway of Neuronal Membrane Effects

Fenpyroximate_Neuronal_Effect Downstream Effects of this compound on Neuronal Membranes cluster_0 Mitochondrial Inhibition cluster_1 Neuronal Membrane Effects This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ATP_Depletion ATP Depletion Complex_I->ATP_Depletion Causes K_ATP_Channel ATP-Sensitive K+ Channel (K-ATP) ATP_Depletion->K_ATP_Channel Activates K_Efflux K+ Efflux K_ATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Induces Neuronal_Inhibition Neuronal Inhibition (Paralysis) Hyperpolarization->Neuronal_Inhibition Leads to

Proposed pathway of this compound's neurotoxic action.

Quantitative Data

Direct quantitative data on the electrophysiological effects of this compound on insect neuronal membranes is scarce in publicly available literature. The following table summarizes analogous data from studies on other mitochondrial inhibitors and related compounds to provide a comparative context.

ParameterCompoundInsect/Cell TypeEffectValueReference
Membrane PotentialDimethyl Disulfide (DMDS)Cockroach DUM neuronsHyperpolarization-20.3 ± 3.5 mV[2]
K-ATP Channel ActivationDimethyl Disulfide (DMDS)Cockroach DUM neuronsOutward Current InductionNot specified[2]
Neuronal Firing RateMitochondrial InhibitorsHippocampal NeuronsSuppressionNot specified[3]
ATP LevelsMPP+ (Complex I inhibitor)C. elegans DA neuronsDepletionSignificant decrease[4]

Experimental Protocols

The following sections detail the methodologies for key experiments to investigate the effects of this compound on insect neuronal membranes.

Electrophysiological Recording from Insect Neurons

This protocol describes a method for suction electrode recording from the central nervous system (CNS) of Drosophila melanogaster larvae, which can be adapted for testing the effects of this compound.[5][6]

Experimental Workflow

Electrophysiology_Workflow A 1. Larval Dissection and CNS Isolation B 2. Transfer CNS to Recording Chamber A->B C 3. Position Suction Electrode on VNC B->C D 4. Record Baseline Neuronal Activity C->D E 5. Apply this compound Solution D->E F 6. Record Post-Treatment Neuronal Activity E->F G 7. Data Analysis (Spike Frequency, Amplitude) F->G

Workflow for electrophysiological recording of insecticide effects.

Methodology

  • Preparation of Solutions: Prepare a physiological saline solution appropriate for the insect species. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the saline solution.

  • Dissection: Dissect third-instar Drosophila larvae in the saline solution to isolate the central nervous system, including the brain lobes and ventral nerve cord (VNC).

  • Recording Setup: Place the isolated CNS in a recording chamber filled with saline. Use a micromanipulator to position a glass suction electrode onto the surface of the VNC.

  • Baseline Recording: Record the spontaneous neuronal activity for a stable period to establish a baseline firing rate.

  • Compound Application: Perfuse the recording chamber with the this compound-containing saline.

  • Post-Treatment Recording: Continue to record the neuronal activity to observe any changes in firing rate, amplitude, or pattern.

  • Data Analysis: Analyze the recorded data to quantify the effects of this compound on neuronal activity.

Measurement of Intracellular ATP Levels

This protocol outlines a bioluminescence-based assay to measure ATP levels in insect nervous tissue.[7][8]

Experimental Workflow

ATP_Measurement_Workflow A 1. Dissect Insect Nervous Tissue B 2. Homogenize Tissue in Extraction Buffer A->B C 3. Centrifuge to Remove Debris B->C D 4. Collect Supernatant (containing ATP) C->D E 5. Add Luciferin-Luciferase Reagent D->E F 6. Measure Luminescence with Luminometer E->F G 7. Quantify ATP using Standard Curve F->G

Workflow for measuring intracellular ATP levels.

Methodology

  • Tissue Preparation: Dissect the desired nervous tissue (e.g., brain, ventral nerve cord) from control and this compound-treated insects. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

  • ATP Extraction: Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid) on ice.

  • Neutralization and Clarification: Neutralize the extract and centrifuge to pellet any debris.

  • Bioluminescence Assay: Add the supernatant to a reaction mixture containing luciferin and luciferase.

  • Measurement: Measure the light output using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.

  • Quantification: Determine the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.

Conclusion

This compound's primary mode of action is the potent inhibition of mitochondrial Complex I, leading to a critical depletion of cellular ATP. This metabolic collapse has severe downstream consequences for the highly energy-dependent insect nervous system. The resulting decrease in ATP is proposed to activate ATP-sensitive potassium channels on neuronal membranes, causing hyperpolarization and a subsequent reduction in neuronal excitability. This widespread neuronal inhibition manifests as paralysis and is a key contributor to the insecticidal efficacy of this compound. Further direct electrophysiological studies on insect neurons are warranted to provide more quantitative data on the specific effects of this compound on neuronal membrane properties and to fully elucidate its neurotoxic profile.

References

Methodological & Application

Application Note: Determination of Fenpyroximate Residue in Crops by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenpyroximate is a broad-spectrum phenoxypyrazole acaricide used to control various mites on a wide range of crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities to ensure consumer safety. This application note provides a sensitive and reliable HPLC-MS/MS method for the quantitative analysis of this compound residues in various crop matrices. The described method, incorporating a QuEChERS-based sample preparation protocol, is suitable for high-throughput screening and regulatory compliance monitoring.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization of Crop Sample Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction 10g sample Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup Supernatant Injection HPLC Injection Cleanup->Injection Final Extract Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1: General workflow for the analysis of this compound residue in crops.

Protocols

1. Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific crop matrices.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

Procedure:

  • Homogenization: Homogenize a representative portion of the crop sample. For high water content crops, use the sample directly. For dry crops, rehydrate a 10 g subsample with an appropriate amount of water.[2]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[3]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18. For pigmented samples, GCB may be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.[3]

    • The resulting supernatant is the final extract.

  • Final Preparation:

    • Transfer a portion of the final extract into an autosampler vial.

    • The extract may be diluted with a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) to minimize matrix effects.[4]

2. HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C

MS/MS Conditions:

The mass spectrometer should be operated in positive ion electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM).

ParameterRecommended Values
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
MRM Transitions See Table 1

Table 1: this compound MRM Transitions

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
422.1366.1135.116
422.2366.2231.0Varies by instrument
422.294366.137138.00014

Note: Collision energies should be optimized for the specific instrument being used. The most intense transition is typically used for quantification, while the second is used for confirmation.[1][3][5][6][7]

Method Validation

The analytical method should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its performance.[8] Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Typical Performance Data

ParameterTypical Range/Value
Linearity (R²) > 0.99 over a concentration range of 0.01 to 0.5 µg/mL.[8]
Limit of Quantification (LOQ) 0.01 mg/kg for most crop matrices.[6][8][9]
Limit of Detection (LOD) 0.002 - 0.004 mg/kg.[4][10]
Accuracy (Recovery) 70 - 120% at various spiking levels.[6][8]
Precision (RSD) ≤ 20% for both repeatability and intra-laboratory reproducibility.[6][8]

Matrix Effects:

Matrix effects should be evaluated by comparing the response of a standard in solvent to the response of a standard in a blank matrix extract.[4] If significant signal suppression or enhancement is observed, the use of matrix-matched calibration standards is recommended for accurate quantification.[9]

Data Presentation

All quantitative data should be presented in a clear and organized manner. An example of a results table is provided below.

Table 3: Example of this compound Residue Analysis Results

Sample IDCrop MatrixFortification Level (mg/kg)Measured Concentration (mg/kg)Recovery (%)RSD (%) (n=5)
CTRL-01AppleBlank< LOQ--
SPK-01-LApple0.010.0095955.2
SPK-01-HApple0.10.1021023.8
FIELD-01AApple-0.025-6.1

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the determination of this compound residues in a variety of crop matrices. The use of a QuEChERS-based sample preparation protocol allows for high sample throughput, while the selectivity and sensitivity of tandem mass spectrometry ensure accurate and reliable quantification at levels relevant to regulatory MRLs. Proper method validation is crucial to guarantee the quality and defensibility of the analytical data.

References

Application Notes and Protocols for In Vitro Bioassays with Fenpyroximate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyroximate is a potent acaricide and insecticide that functions by inhibiting the mitochondrial electron transport chain (METI) at Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption of cellular respiration leads to a rapid cessation of feeding and eventual death in target organisms, primarily mites.[1] These application notes provide detailed protocols for conducting in vitro bioassays to assess the biological activity and cytotoxicity of this compound. The protocols are designed for use in research and drug development settings to evaluate the efficacy and potential off-target effects of this compound and related compounds.

The following sections detail protocols for cell-based cytotoxicity assays using a fish gill cell line, a mitochondrial respiration assay to investigate the specific mechanism of action, and a leaf dip bioassay for the target organism, the two-spotted spider mite (Tetranychus urticae).

Data Presentation: Quantitative Analysis of this compound Bioactivity

The following tables summarize the quantitative data from in vitro bioassays with this compound.

Table 1: Cytotoxicity of this compound on Flounder Gill (FG) Cells [2][3][4]

Assay TypeExposure Time (hours)IC50 (nM)95% Confidence Interval (nM)
MTT Assay48890790 - 990
Neutral Red Uptake Assay48950881 - 1019
Cell Protein Assay4812501159 - 1341
MTT Assay96480388 - 572
Neutral Red Uptake Assay96490454 - 526
Cell Protein Assay96510469 - 551

Table 2: Acaricidal Activity of this compound against Tetranychus urticae

Bioassay MethodLC50 (ppm)
Leaf Dip BioassayVaries by population and susceptibility

Signaling Pathway and Experimental Workflows

This compound's Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its toxic effect by specifically targeting and inhibiting Complex I of the mitochondrial electron transport chain. This blockage prevents the oxidation of NADH to NAD+, halting the flow of electrons to ubiquinone. The disruption of the electron transport chain leads to a decrease in the proton motive force across the inner mitochondrial membrane, which in turn inhibits ATP synthesis. The resulting cellular energy depletion and induction of oxidative stress ultimately lead to cell death.

Fenpyroximate_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain Complex I Complex I e- Complex I->e- H+ H+ Complex I->H+ Proton Pumping Complex II Complex II Ubiquinone Ubiquinone Complex II->Ubiquinone Complex III Complex III Complex IV Complex IV Complex III->Complex IV Complex III->H+ Proton Pumping Complex IV->H+ Proton Pumping NADH NADH NADH->Complex I Oxidation NAD+ NAD+ e-->Ubiquinone Ubiquinone->Complex III ATP_Synthase ATP Synthase H+->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP ADP ADP ADP->ATP_Synthase This compound This compound This compound->Complex I Inhibition

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Experimental Workflow: Cell-Based Cytotoxicity Assays

The following diagram outlines the general workflow for conducting the MTT, Neutral Red Uptake, and Cell Protein assays to determine the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Flounder Gill (FG) Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with this compound Dilutions Cell_Seeding->Treatment Fenpyroximate_Prep Prepare Serial Dilutions of this compound Fenpyroximate_Prep->Treatment Incubation Incubate for 48 or 96 hours Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay NRU_Assay Neutral Red Uptake Assay Incubation->NRU_Assay Protein_Assay Cell Protein Assay Incubation->Protein_Assay Read_Absorbance Measure Absorbance with Plate Reader MTT_Assay->Read_Absorbance NRU_Assay->Read_Absorbance Protein_Assay->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Experimental Workflow: Leaf Dip Bioassay for Acaricidal Activity

This workflow details the steps for assessing the acaricidal efficacy of this compound on Tetranychus urticae.

Leaf_Dip_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment Mite_Rearing Rear Mites on Host Plants Infestation Infest Discs with Adult Mites Mite_Rearing->Infestation Leaf_Disc_Prep Prepare Leaf Discs Dipping Dip Leaf Discs in this compound Solutions Leaf_Disc_Prep->Dipping Fenpyroximate_Sol Prepare this compound Solutions Fenpyroximate_Sol->Dipping Drying Air Dry Treated Leaf Discs Dipping->Drying Drying->Infestation Incubate Incubate at Controlled Temperature and Humidity Infestation->Incubate Mortality_Count Count Mite Mortality at 24, 48, 72 hours Incubate->Mortality_Count Calculate_LC50 Calculate LC50 Values Mortality_Count->Calculate_LC50

Caption: Workflow for the leaf dip bioassay to determine acaricidal activity.

Experimental Protocols

Protocol 1: Cell-Based Cytotoxicity Assays

This protocol describes the methods for determining the cytotoxicity of this compound using the MTT, Neutral Red Uptake (NRU), and Cell Protein assays with the flounder gill (FG) cell line.

1.1. Materials and Reagents

  • Flounder gill (FG) cell line

  • Leibovitz's L-15 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Neutral Red solution (e.g., 0.33% in DPBS)[5]

  • Neutral Red Assay Fixative (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)[5]

  • Neutral Red Assay Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)[5]

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standard solution

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (for protein assay)

  • Microplate reader

1.2. Cell Culture and Seeding

  • Culture FG cells in L-15 medium supplemented with 10% FBS at 18-20°C without CO2.

  • Harvest cells using standard cell culture techniques.

  • Resuspend cells in fresh medium and perform a cell count.

  • Seed the 96-well plates with an appropriate density of FG cells (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[6]

1.3. This compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the overnight culture medium from the 96-well plates and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plates for 48 or 96 hours at 18-20°C.

1.4. Assay Procedures

1.4.1. MTT Assay

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 18-20°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

1.4.2. Neutral Red Uptake (NRU) Assay

  • After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

  • Incubate for 2-3 hours to allow for dye uptake by viable cells.[7]

  • Remove the Neutral Red-containing medium and wash the cells with the fixative solution.

  • Remove the fixative and add 150 µL of the solubilization solution to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.[7]

1.4.3. Cell Protein Assay (Bradford Method)

  • After the incubation period, carefully remove the treatment medium and wash the cells with PBS.

  • Add a suitable cell lysis buffer to each well and incubate to lyse the cells and solubilize the proteins.

  • Prepare a standard curve using known concentrations of BSA.

  • In a new 96-well plate, add a small volume of cell lysate from each well and the BSA standards.

  • Add Bradford reagent to each well and incubate for 5-10 minutes.[8][9]

  • Measure the absorbance at 595 nm.[8][10]

  • Determine the protein concentration in each sample from the BSA standard curve.

1.5. Data Analysis

  • Calculate the percentage of cell viability for each treatment group relative to the control group.

  • Plot the percentage of viability against the log of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) from the dose-response curve.

Protocol 2: In Vitro Mitochondrial Respiration Assay

This protocol outlines a method to assess the effect of this compound on mitochondrial respiration in living cells using an extracellular flux analyzer (e.g., Seahorse XFe96). This assay directly measures the oxygen consumption rate (OCR), providing insight into this compound's inhibitory effect on Complex I.

2.1. Materials and Reagents

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Extracellular flux analyzer and associated consumables

2.2. Cell Seeding and Preparation

  • Seed HepG2 cells into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to attach and form a monolayer.

  • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.

2.3. Assay Procedure

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Load the injection ports of the sensor cartridge with the following compounds:

    • Port A: this compound (at various concentrations) or vehicle control

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone and Antimycin A

  • Calibrate the extracellular flux analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR).

  • Sequentially inject the compounds from the sensor cartridge ports and measure the OCR after each injection.

2.4. Data Analysis

  • The instrument software will generate a profile of OCR over time.

  • Calculate the following parameters:

    • Basal Respiration: The initial OCR before the injection of any compounds.

    • ATP-linked Respiration: The decrease in OCR after the injection of oligomycin.

    • Maximal Respiration: The maximum OCR achieved after the injection of FCCP.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

  • A significant decrease in basal respiration after the injection of this compound is indicative of mitochondrial inhibition. This compound is often used as a positive control for Complex I inhibition in such assays.[11]

Protocol 3: Leaf Dip Bioassay for Acaricidal Activity

This protocol is for determining the efficacy of this compound against the two-spotted spider mite, Tetranychus urticae.

3.1. Materials and Reagents

  • A healthy, susceptible population of Tetranychus urticae

  • Host plants for rearing mites (e.g., bean or mulberry plants)

  • This compound formulation

  • Distilled water

  • Surfactant (e.g., Tween 80)

  • Petri dishes

  • Filter paper or cotton pads

  • Fine brush

  • Stereomicroscope

3.2. Mite Rearing

  • Maintain a culture of T. urticae on untreated host plants in a controlled environment (e.g., 25 ± 2°C, 60 ± 5% RH, and a 16:8 hour light:dark photoperiod).

3.3. Preparation of Leaf Discs and Treatment Solutions

  • Excise leaf discs (e.g., 3-4 cm in diameter) from fresh, untreated host plant leaves.

  • Prepare a range of this compound concentrations in distilled water. A small amount of surfactant may be added to ensure even wetting of the leaf surface. Prepare a control solution with distilled water and surfactant only.

3.4. Bioassay Procedure

  • Using forceps, dip each leaf disc into a treatment solution for a set time (e.g., 10-20 seconds).[12]

  • Place the treated leaf discs on a clean, non-absorbent surface to air dry.

  • Once dry, place each leaf disc, abaxial side up, on a water-saturated cotton pad or filter paper in a Petri dish to maintain turgor.

  • Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Seal the Petri dishes (with ventilation) and incubate them under the same controlled conditions used for mite rearing.

3.5. Data Collection and Analysis

  • Assess mite mortality at 24, 48, and 72 hours post-infestation under a stereomicroscope. Mites that do not respond to gentle prodding with a fine brush are considered dead.

  • Correct the mortality data for control mortality using Abbott's formula if necessary.

  • Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and other lethal concentration values.

References

Application Notes and Protocols for Fenpyroximate in Integrated Pest Management (IPM) Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fenpyroximate within Integrated Pest Management (IPM) frameworks. The information is intended to guide research and development efforts by providing key data on its efficacy, effects on non-target organisms, and protocols for its evaluation.

Introduction to this compound in IPM

This compound is a non-systemic pyrazole acaricide and insecticide that plays a significant role in IPM programs for various crops, including citrus, apples, strawberries, and cotton.[1][2][3] Its targeted mode of action and relative safety to some beneficial insects make it a valuable tool for managing mite populations while minimizing the broader ecological impact often associated with broad-spectrum pesticides.[2] An effective IPM strategy integrates multiple control tactics, including cultural practices, biological control, and the judicious use of chemical controls like this compound, based on regular pest monitoring and established economic thresholds.[4][5][6][7][8]

Mode of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[9] This disruption of cellular respiration leads to a rapid cessation of feeding and oviposition, followed by the death of the target pest.[2] It is effective against all motile stages of mites, including larvae, nymphs, and adults.[2]

Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain

The following diagram illustrates the point of inhibition by this compound in the mitochondrial electron transport chain.

cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- H_ions_IMS H+ Complex_I->H_ions_IMS H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_III->H_ions_IMS H+ Complex_IV Complex IV (Cytochrome c oxidase) CytC->Complex_IV e- Complex_IV->H_ions_IMS H+ O2 O2 Complex_IV->O2 e- (to O2 -> H2O) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_ions_IMS->ATP_Synthase H+ NADH NADH NADH->Complex_I e- NAD NAD+ Succinate Succinate Succinate->Complex_II e- Fumarate Fumarate ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase This compound This compound This compound->Complex_I Inhibits

Caption: Inhibition of Mitochondrial Electron Transport by this compound.

Quantitative Data

The following tables summarize the toxicity of this compound to target pests and non-target organisms, as well as its environmental fate.

Toxicity to Target Pests (Mites)
Target PestLife StageBioassay MethodLC50Reference(s)
Tetranychus urticae (Two-spotted spider mite)Adult FemaleLeaf Dip23.10 ppm[10]
Tetranychus urticaeAdult FemaleNot Specified19.86 mg/L[11]
Tetranychus urticaeAdultNot Specified5.67 ppm[12]
Tetranychus urticaeEggsSpray220 ppm[13]
Panonychus ulmi (European red mite)Not SpecifiedLeaf Disc Spray121.8 - 5713.9 mg a.i./L⁻¹[14][15][16]
Panonychus citri (Citrus red mite)Eggs and Motile StagesField TrialEffective Control[17][18][19]
Toxicity to Non-Target Organisms
OrganismSpeciesTypeEndpointValueReference(s)
Predatory MiteTyphlodromus pyriBeneficialMortality0-90% (rate dependent)
Predatory MitePhytoseiulus persimilisBeneficialMortality0-90% (rate dependent)
Predatory MiteAmblyseius longispinosusBeneficialMortality0-90% (rate dependent)
Ladybird BeetleHarmonia axyridisBeneficialMortality0-90% (rate dependent)
Honey BeeApis melliferaPollinatorAcute Oral LD50>118.5 µ g/bee [20]
Honey BeeApis melliferaPollinatorAcute Contact LD50>15.8 µ g/bee [20]
Environmental Fate
MediumParameterValueReference(s)
SoilHalf-life26.3 - 49.7 days[21][22]
AppleHalf-life2.03 days[23]
CitrusHalf-life2.42 days[23]
Grape (fruit)Half-life1.56 days[23]
Grape (leaves)Half-life2.75 days[23]

Experimental Protocols

Protocol for Acaricide Resistance Monitoring using Leaf Dip Bioassay

This protocol is adapted from established methods for determining acaricide resistance in mite populations.[24][25][26][27]

Objective: To determine the concentration-mortality response of a mite population to this compound and calculate the LC50 value.

Materials:

  • This compound technical grade or commercial formulation

  • Distilled water

  • Triton X-100 or similar surfactant

  • Host plant leaves (e.g., bean, strawberry)

  • Petri dishes (9 cm diameter)

  • Agar

  • Fine camel-hair brush

  • Stereomicroscope

  • Beakers and volumetric flasks

  • Pipettes

  • Parafilm

Procedure:

  • Mite Collection and Rearing: Collect a sufficient number of adult female mites from the field population of interest. Rear them on untreated host plants in a controlled environment (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod) for at least one generation to acclimatize them.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. A small amount of surfactant (e.g., 0.01%) can be added to ensure uniform wetting of the leaves. From the stock solution, prepare a series of at least five serial dilutions that are expected to result in mite mortalities between 10% and 90%. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation: Prepare agar beds (1-2%) in the Petri dishes. Cut leaf discs of a uniform size (e.g., 3 cm diameter) from fresh, untreated host plant leaves.

  • Treatment Application: Dip each leaf disc into a test solution for 5-10 seconds with gentle agitation. Allow the leaf discs to air dry completely on a clean, non-absorbent surface.

  • Bioassay Setup: Place one treated leaf disc, adaxial side up, onto the agar bed in each Petri dish. The agar will help maintain the turgidity of the leaf disc.

  • Mite Infestation: Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disc. Seal the Petri dishes with Parafilm to prevent mite escape.

  • Incubation: Incubate the Petri dishes under the same controlled environmental conditions used for rearing.

  • Mortality Assessment: After 24 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis on the corrected mortality data to determine the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

Caption: Leaf Dip Bioassay Workflow for Acaricide Resistance Monitoring.

Application in Integrated Pest Management (IPM)

The successful integration of this compound into an IPM program relies on a structured decision-making process.

IPM Decision-Making Workflow

The following diagram outlines a typical workflow for deciding on the application of this compound in an orchard setting.

Scouting Scouting and Monitoring (e.g., weekly leaf sampling) ID Pest Identification (e.g., Spider mites vs. Predatory mites) Scouting->ID Threshold Assess Population Density vs. Economic Threshold ID->Threshold Cultural Implement Cultural Controls (e.g., dust mitigation, irrigation management) Threshold->Cultural Below Threshold Chemical Chemical Intervention Needed Threshold->Chemical Above Threshold Cultural->Scouting Biological Consider Biological Control (e.g., release of predatory mites) Biological->Scouting Chemical->Biological No Select Select Acaricide Chemical->Select Yes This compound This compound (Consider resistance management, impact on beneficials) Select->this compound Apply Application (Proper timing and coverage) This compound->Apply Evaluate Evaluate Efficacy (Post-application scouting) Apply->Evaluate Evaluate->Scouting

Caption: IPM Decision-Making Workflow for this compound Application.

Example: IPM in Strawberry Production

In strawberry cultivation, the economic threshold for two-spotted spider mites (Tetranychus urticae) can vary. For example, a commonly used threshold before harvest is an average of 5 mites per mid-tier leaflet.[28] This increases to 15-20 mites per leaflet once harvesting begins.[28][29] In some regions, a threshold of 25% infested leaves is used to trigger control measures if no predatory mites are present.[30]

Decision to Use this compound:

  • Monitoring: Weekly scouting of mid-tier leaflets to determine the average number of mites per leaflet and the percentage of infested leaves.

  • Threshold Assessment: If mite populations exceed the established economic threshold and natural enemy populations are insufficient for control, a chemical intervention may be necessary.

  • Acaricide Selection: this compound can be selected as part of a rotational program to manage resistance. Its relatively low toxicity to some predatory mites makes it a more compatible option within an IPM framework compared to some broader-spectrum insecticides.[31]

  • Application: Application should be timed to target active mite populations, ensuring thorough coverage of the plant canopy.

  • Evaluation: Post-application monitoring is crucial to assess the efficacy of the treatment and to determine if further interventions are needed.

Resistance Management

To delay the development of resistance, it is crucial to rotate this compound (IRAC Group 21A) with acaricides from different mode of action groups.[2] Continuous use of this compound can lead to the selection of resistant mite populations.[32] Resistance monitoring, as described in the protocol above, should be a regular component of any IPM program that relies on this compound.

Conclusion

This compound is a valuable tool for integrated pest management, offering effective control of key mite pests with a more favorable profile for some beneficial organisms compared to other pesticides. Its successful and sustainable use requires a comprehensive understanding of its mode of action, quantitative effects on target and non-target species, and adherence to IPM principles, including regular monitoring, the use of economic thresholds, and robust resistance management strategies. The protocols and data presented in these notes provide a foundation for researchers and drug development professionals to further investigate and optimize the role of this compound in modern, sustainable agriculture.

References

Application Note: LC-MS/MS Method for the Detection and Quantification of Fenpyroximate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of Fenpyroximate in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides two effective extraction methodologies: a comprehensive sequential solvent extraction and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure. The method is validated in accordance with SANTE guidelines, demonstrating excellent linearity, accuracy, and precision. The established Limit of Quantification (LOQ) is 0.01 mg/kg, making it suitable for environmental monitoring and residue analysis in agricultural soils.

Introduction

This compound is a broad-spectrum acaricide used to control various mites on a wide range of crops. Its potential for accumulation in soil necessitates sensitive and reliable analytical methods to monitor its presence and ensure environmental safety. This document provides a detailed protocol for the extraction, cleanup, and subsequent quantification of this compound in soil using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.

Experimental Protocols

Reagents and Materials

All reagents should be of analytical or HPLC grade.

  • Solvents: Acetonitrile, Methanol, Acetone, Deionized Water, Formic Acid

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent

  • Standards: this compound analytical standard (purity >99%)

  • Other: 0.1 M Hydrochloric Acid (HCl)

Standard Solutions Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile. This solution should be stored at -20°C.

  • Intermediate and Working Standards: Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water). These are used for calibration curves and spiking experiments.

Sample Preparation: Extraction and Cleanup

Two primary extraction methods are presented. The choice of method may depend on the laboratory's throughput needs and the specific soil matrix.

This method is thorough and suitable for a variety of soil types.[1][2][3]

  • Weigh 25 g of the soil sample into a polypropylene tube.

  • Add 50 mL of methanol and shake on an orbital shaker for 20 minutes at 150 orbits/min.[2][3]

  • Centrifuge the sample at 1500 rpm for 2 minutes and filter the supernatant through cotton wool into a collection flask.[1][2]

  • Repeat the extraction on the soil residue with the following solvents in sequence: 50 mL methanol, 50 mL methanol, 50 mL acetone, 50 mL methanol:water (1:1 v/v), and 50 mL methanol:0.1 M HCl (1:1 v/v).[1][2][3]

  • Combine all the extracts and adjust the final volume to 500 mL with deionized water.[1][2]

  • Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

This method offers a faster and more streamlined workflow.[4][5][6]

  • Weigh 10 g of a soil sample with ≥70% water content (or 3 g of dry soil hydrated with 7 mL of water) into a 50 mL centrifuge tube.[6]

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 5 minutes.[6]

  • Add the contents of a citrate-buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake immediately for at least 2 minutes.

  • Centrifuge for 5 minutes at ≥ 3000 rcf.[6]

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbent.

  • Vortex for 1 minute.

  • Centrifuge for 2 minutes at high speed.

  • Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical instrumental parameters. Optimization may be required based on the specific instrumentation used.

  • LC System: Agilent 1100 Binary HPLC or equivalent[3]

  • Mass Spectrometer: AB Sciex API 4000 or equivalent[3]

  • Column: Ascentis Express C18, 50 x 2.1 mm, 2.7 µm particle size[2][3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute this compound.

  • Injection Volume: 10 µL[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the key quantitative data for this analytical method.

Table 1: Method Detection and Quantification Limits

ParameterValueSoil Type(s)Reference
Limit of Quantification (LOQ)0.01 mg/kgSandy Loam, Clay Loam[1][3]
Limit of Detection (LOD)0.0002 mg/kgClayey Loam[1]
0.0004 mg/kgSandy Loam[1]

Table 2: LC-MS/MS MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)Reference
422.2366.1Quantifier16[3][7]
422.2135.1Qualifier36[3][7]

Table 3: Method Validation Data

ParameterSpecificationResultReference
Linearity (R²)> 0.99Achieved[4][8]
Recovery70-120%82.5% to 93.5%[8]
Precision (RSD)< 20%4.70% to 11.30%[8]

Experimental Workflow Diagram

Fenpyroximate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting sample_collection 1. Soil Sample Collection weighing 2. Weigh 25g of Soil sample_collection->weighing extraction 3. Sequential Solvent Extraction (Methanol, Acetone, Methanol/Water, Methanol/HCl) weighing->extraction centrifugation 4. Centrifugation & Filtration extraction->centrifugation volume_adjustment 5. Adjust Volume to 500mL centrifugation->volume_adjustment aliquot_transfer 6. Transfer Aliquot for Analysis volume_adjustment->aliquot_transfer lc_ms_analysis 7. LC-MS/MS Injection (C18 Column, ESI+, MRM Mode) aliquot_transfer->lc_ms_analysis data_acquisition 8. Data Acquisition (Monitor m/z 422.2 -> 366.1 & 135.1) lc_ms_analysis->data_acquisition quantification 9. Quantification (Calibration Curve) data_acquisition->quantification reporting 10. Reporting Results (mg/kg) quantification->reporting

References

Application Notes and Protocols for Fenpyroximate 5% EC in Experimental Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidelines and detailed protocols for the use of Fenpyroximate 5% Emulsifiable Concentrate (EC) in experimental agricultural field trials. The document covers the acaricide's mode of action, application recommendations, and a step-by-step protocol for evaluating its bio-efficacy.

Application Notes

Introduction

This compound 5% EC is a broad-spectrum acaricide belonging to the phenoxypyrazole class of chemicals.[1] It is highly effective for controlling a wide variety of mite pests in agricultural settings.[2][3][4] This formulation is a contact and stomach poison that provides quick knockdown of mite populations and offers long-lasting residual activity.[1][2][5][6] this compound is effective against all motile stages of mites, including larvae, nymphs, and adults.[1][2] It also exhibits inhibitory effects on the moulting of nymphs and oviposition.[1][2][5]

Mechanism of Action

This compound acts by inhibiting mitochondrial electron transport at Complex I (NADH: ubiquinone oxidoreductase).[2][7][8] This disruption interrupts cellular respiration and the production of ATP, the primary energy currency of the cell.[5] The cessation of energy generation leads to a rapid stop in feeding and other biological activities, resulting in paralysis and death of the target mite.[1]

cluster_ETC Mitochondrial Electron Transport Chain NADH NADH Complex_I Complex I NADH->Complex_I Q Coenzyme Q Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III Q->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound 5% EC This compound->Inhibition node_style_process node_style_process node_style_data node_style_data node_style_startend node_style_startend node_style_decision node_style_decision Start Trial Initiation Site_Selection 1. Site Selection & Field Preparation Start->Site_Selection Plot_Establishment 2. Plot Establishment (RBD Layout) Site_Selection->Plot_Establishment Pre_Count 3. Pre-treatment Mite Count (Baseline Data) Plot_Establishment->Pre_Count Threshold Mite Population > ETL? Pre_Count->Threshold Wait Monitor Population Threshold->Wait No Application 4. Treatment Application Threshold->Application Yes Wait->Pre_Count Post_Count 5. Post-treatment Data Collection (3, 7, 15 Days) Application->Post_Count Phyto_Asses 6. Phytotoxicity Assessment Post_Count->Phyto_Asses Harvest 7. Yield Data Collection Phyto_Asses->Harvest Analysis 8. Statistical Analysis Harvest->Analysis End Final Report Analysis->End

References

Application Note: Analysis of Fenpyroximate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenpyroximate is a non-systemic pyrazole acaricide and insecticide used to control various mites and hoppers on a range of agricultural crops.[1] It functions by inhibiting the mitochondrial electron transport chain at complex I.[1] Understanding the stability of this compound in aqueous environments is critical for assessing its environmental fate, defining appropriate storage conditions for aqueous formulations, and ensuring the accuracy of analytical standards. This document outlines the stability profile of this compound under hydrolytic and photolytic stress conditions and provides detailed protocols for its quantitative analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Stability Profile of this compound

This compound is relatively stable to hydrolysis in the dark across a range of environmental pH values but degrades rapidly when exposed to light.

2.1 Hydrolytic Stability In sterile aqueous buffered solutions kept in the dark at 25°C, this compound demonstrates significant stability.[2][3] The degradation half-life is well over several months, indicating that hydrolysis is not a primary degradation pathway under typical environmental pH conditions.[3]

Table 1: Hydrolytic Stability of this compound in Aqueous Solutions at 25°C

pH Half-Life (t½) in Days Reference
5.0 180 [3]
7.0 226 [3]

| 9.0 | 221 |[3] |

2.2 Photolytic Stability this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to photodegradation.[2] When exposed to a light source mimicking natural sunlight, such as a Xenon arc lamp, its degradation is rapid.[3][4] The primary degradation product formed under these conditions is its Z-isomer.[5]

Table 2: Photolytic Stability of this compound in Aqueous Solution at 25°C

Condition pH Half-Life (t½) in Hours Reference

| Xenon Arc Lamp | 7.0 | 1.5 |[3][4][5][6] |

Analytical Methodology Workflow

The accurate determination of this compound concentration over time is essential for stability studies. The recommended approach involves incubating this compound solutions under controlled conditions, followed by sample preparation using liquid-liquid extraction (LLE) and subsequent analysis by UPLC-MS/MS. This technique offers high sensitivity, selectivity, and accuracy for quantifying this compound at low concentrations.

G cluster_prep Sample Incubation cluster_extraction Sample Preparation cluster_analysis Analysis A Prepare Aqueous this compound Solutions in Buffers (pH 5, 7, 9) B Hydrolysis Study (Incubate in Dark at 25°C) A->B C Photolysis Study (Incubate under Xenon Lamp at 25°C) A->C D Collect Samples at Defined Time Intervals B->D C->D E Liquid-Liquid Extraction with Hexane D->E F Evaporate Hexane under Nitrogen E->F G Reconstitute Residue in Acetonitrile/Water F->G H UPLC-MS/MS Analysis (MRM Mode) G->H I Quantification using Calibration Curve H->I J Calculate Half-Life (t½) I->J

Figure 1. Experimental workflow for this compound stability analysis.

Experimental Protocols

4.1 Protocol 1: Hydrolysis Stability Study

  • Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values in the absence of light.

  • Materials:

    • This compound analytical standard (>99% purity)

    • Acetonitrile (HPLC or LC-MS grade)

    • Sterile, buffered aqueous solutions (pH 5, 7, and 9)

    • Volumetric flasks, pipettes

    • Amber glass vials with screw caps

    • Temperature-controlled incubator or water bath

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • Fortify the pH 5, 7, and 9 buffered solutions with the this compound stock solution to achieve a final concentration relevant to the study (e.g., 10 µg/L). Ensure the volume of acetonitrile is minimal (<0.1%) to not affect the solution properties.

    • Dispense aliquots of each solution into replicate amber glass vials and seal tightly.

    • Place the vials in an incubator set to a constant temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 180 days), remove replicate vials for each pH level.

    • Immediately process the samples for analysis as described in Protocol 3 and 4.

4.2 Protocol 2: Photolysis Stability Study

  • Objective: To determine the rate of photodegradation of this compound in an aqueous solution upon exposure to a light source simulating sunlight.

  • Materials:

    • Same as Protocol 1, but with quartz or borosilicate glass vials (transparent to UV/Vis light).

    • A photostability chamber equipped with a Xenon arc lamp capable of emitting a spectrum similar to natural sunlight.

    • Dark control samples wrapped in aluminum foil.

  • Procedure:

    • Prepare a buffered aqueous solution (e.g., pH 7) of this compound as described in the hydrolysis protocol.

    • Dispense aliquots into replicate transparent vials. Prepare an equal number of dark control samples by wrapping vials in aluminum foil.

    • Place all vials in the photostability chamber at a constant temperature (e.g., 25°C).

    • Turn on the Xenon lamp.

    • At appropriate time intervals (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, and 24 hours), remove replicate light-exposed and dark control vials.

    • Immediately process the samples for analysis as described in Protocol 3 and 4.

4.3 Protocol 3: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from the validated method provided by the EPA.[7]

  • Objective: To extract this compound from the aqueous matrix into an organic solvent for concentration and analysis.

  • Materials:

    • Hexane (HPLC grade)

    • Polypropylene centrifuge tubes (e.g., 50 mL)

    • Vortex mixer

    • Centrifuge

    • Dri-Block heater or nitrogen evaporator

    • Ultrasonic bath

  • Procedure:

    • Transfer a known volume (e.g., 20 mL) of the aqueous sample from the stability study into a 50 mL centrifuge tube.

    • Add 2.5 mL of hexane to the tube.

    • Vortex mix vigorously for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.[7]

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction by adding another 2.5 mL of hexane to the original aqueous sample, vortex, centrifuge, and combine the hexane extracts.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen or air in a Dri-Block heater at 50°C.[7]

    • Re-dissolve the residue in 1.0 mL of acetonitrile/water (1:1, v/v) using an ultrasonic bath and vortex mixer to ensure complete dissolution.[7]

    • Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.

4.4 Protocol 4: UPLC-MS/MS Analysis

Instrumental parameters can be optimized but the following provides a robust starting point.

  • Objective: To quantitatively determine the concentration of this compound in the prepared samples.

  • Instrumentation & Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 4500, Agilent 6400 series).

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[8]

    • Mobile Phase A: 4 mmol L⁻¹ ammonium acetate with 0.1% formic acid in water.[8]

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.2 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 2 µL.[8]

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Parent Ion (Q1): m/z 422.2

    • Product Ions (Q3): m/z 366.1 (Quantifier), m/z 135.0 (Qualifier)

  • Quantification:

    • Prepare a calibration curve by making serial dilutions of the this compound stock solution in acetonitrile/water (1:1, v/v) at concentrations ranging from approximately 0.005 to 0.5 µg/mL.

    • Analyze the calibration standards and samples.

    • Calculate the concentration of this compound in the samples by plotting the peak area against concentration and applying a linear regression.

    • The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time, with the slope of the line being the rate constant (k). The half-life is calculated as t½ = 0.693/k.

Conclusion

The stability of this compound in aqueous solutions is highly dependent on the presence of light. It is stable against hydrolysis across a pH range of 5 to 9 but degrades rapidly via photolysis with a half-life of approximately 1.5 hours. The analytical method presented, combining liquid-liquid extraction with UPLC-MS/MS analysis, provides a robust, sensitive, and selective protocol for accurately monitoring the stability of this compound in aqueous media. These procedures are essential for environmental fate studies and the development of stable aqueous-based formulations.

References

Application Notes and Protocols: Investigating Acaricide Resistance Mechanisms Using Fenpyroximate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fenpyroximate, a potent acaricide, for the study of resistance mechanisms in mite populations, particularly the two-spotted spider mite, Tetranychus urticae. This document outlines detailed protocols for bioassays, synergist assays, and biochemical assays, and presents quantitative data to facilitate the characterization of resistance profiles.

Introduction to this compound and Acaricide Resistance

This compound is a pyrazole acaricide that effectively controls a wide range of phytophagous mites.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I (METI).[2][3] This disruption of cellular respiration leads to a rapid cessation of feeding and ultimately, the death of the mite.[4][5] this compound is active against all motile stages of mites, including larvae, nymphs, and adults.[1][6]

The intensive use of acaricides has led to the development of resistance in many mite populations.[7] Understanding the mechanisms underlying this resistance is crucial for developing effective resistance management strategies and for the discovery of novel acaricides. The primary mechanisms of resistance to this compound and other acaricides include:

  • Target-site insensitivity: Mutations in the genes encoding the target protein (in this case, subunits of the mitochondrial complex I) can reduce the binding affinity of the acaricide.

  • Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), can lead to the rapid breakdown and excretion of the acaricide.[8]

These application notes will guide researchers through the process of identifying and characterizing these resistance mechanisms using this compound as a chemical probe.

Quantitative Data on this compound Resistance

The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) of this compound against various strains of Tetranychus urticae and Panonychus ulmi. This data is essential for establishing baseline susceptibility and quantifying the level of resistance in field-collected or laboratory-selected populations.

Table 1: this compound Toxicity against Tetranychus urticae

Strain/PopulationBioassay MethodLC50 (mg/L)Resistance Ratio (RR)Reference
SusceptibleNot Specified0.4-[7]
RashtNot Specified512.5[7]
YazdNot Specified176440[7]
IsfahanNot Specified15413852.5[7]
KarajLeaf-dip2.1-[7]
MahallatLeaf-dip9243.8[7]
FR-20 (Resistant)Spray Method-252[9][10]

Table 2: this compound Toxicity against Panonychus ulmi

PopulationLC50 (mg a.i. L⁻¹)Resistance Ratio (RR)Reference
Urmia (Most Susceptible)121.8-[11]
Padena5713.947[11]

Table 3: Cross-Resistance Profile of a this compound-Resistant (FR-20) Strain of T. urticae

AcaricideResistance Ratio (RR)Level of ResistanceReference
Acrinathrin196Extremely Strong[9][10]
Benzoximate55High[9][10]
Propargite64High[9][10]
Abamectin11-40Moderate[9]
Fenbutatin oxide11-40Moderate[9]
Fenpropathrin11-40Moderate[9]
Pyridaben11-40Moderate[9]
Tebufenpyrad11-40Moderate[9]
Azocyclotin< 10Low[9]
Dicofol< 10Low[9]
Fenazaquin< 10Low[9]
Milbemectin< 10Low[9]

Experimental Protocols

Rearing of Tetranychus urticae

A healthy and consistent supply of spider mites is fundamental for reliable bioassay results.

  • Host Plants: Mites can be reared on bean plants (Phaseolus vulgaris) or other suitable host plants.

  • Colony Establishment: Introduce a starter culture of T. urticae to the host plants by placing infested leaves from an existing colony onto new plants.

  • Maintenance: Maintain the mite colony in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60 ± 5%, and a 16:8 hour (light:dark) photoperiod.[7]

  • Synchronization (Optional): For age-specific assays, transfer adult female mites to fresh, uninfested leaves and remove them after 24 hours. The resulting eggs can be monitored to obtain a cohort of same-aged mites.

Acaricide Bioassays

Bioassays are performed to determine the toxicity of this compound against different mite populations and to calculate LC50 values.

This method is commonly used to assess the contact toxicity of an acaricide.

Materials:

  • Fresh bean leaves

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Triton X-100 (or other non-ionic surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs (approximately 3 cm in diameter) from fresh bean leaves.

  • Dipping: Immerse each leaf disc in a test solution for 5-10 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on filter paper to air-dry for 1-2 hours.

  • Mite Infestation: Place the dried leaf discs, adaxial side up, on a water-saturated cotton pad in a Petri dish. Transfer 20-30 adult female mites onto each leaf disc using a fine brush.

  • Incubation: Seal the Petri dishes with perforated lids or parafilm and incubate at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: After 24-48 hours, examine the mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality using Abbott's formula if the mortality in the control group is between 5% and 20%. Use probit analysis to calculate the LC50 values and their 95% confidence intervals.[12]

This method simulates the field application of pesticides.

Materials:

  • Potter spray tower or similar spray apparatus

  • Bean leaf discs on agar in Petri dishes

  • Adult female mites

  • This compound solutions (prepared as in 3.2.1)

Protocol:

  • Mite Preparation: Place 20-30 adult female mites on each bean leaf disc.

  • Spraying: Place the Petri dish with the mites in the Potter spray tower. Spray each disc with 1-2 ml of the test solution at a constant pressure.

  • Incubation and Assessment: Follow steps 6-8 from the Leaf-Dip Bioassay Protocol.

Synergist Bioassays

Synergists are used to investigate the involvement of specific enzyme families in metabolic resistance.

Common Synergists:

  • Piperonyl butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases.[13]

  • S,S,S-tributyl phosphorotrithioate (DEF) or Triphenyl phosphate (TPP): Inhibitors of esterases.[9]

  • Diethyl maleate (DEM): An inhibitor of glutathione S-transferases.[13]

Protocol:

  • Determine Synergist Concentration: First, determine a sub-lethal concentration of each synergist that does not cause significant mortality to the mites.

  • Perform Bioassay with Synergist: Conduct a bioassay (leaf-dip or spray) as described in section 3.2, but pre-treat the mites with the sub-lethal concentration of the synergist for a short period (e.g., 1 hour) before exposing them to the this compound solutions, or include the synergist in the this compound dilutions.

  • Calculate Synergism Ratio (SR): SR = LC50 of this compound alone / LC50 of this compound + synergist A synergism ratio significantly greater than 1 suggests the involvement of the inhibited enzyme system in resistance.[14]

Biochemical Assays

Biochemical assays directly measure the activity of detoxification enzymes in mite homogenates.

  • Collect a known number (e.g., 50-100) of adult female mites.

  • Homogenize the mites in a cold phosphate buffer (e.g., 0.1 M, pH 7.5) using a glass homogenizer or a microcentrifuge tube pestle.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for use in the enzyme assays. The protein concentration of the supernatant should be determined using a standard method (e.g., Bradford assay).

  • Prepare a reaction mixture containing phosphate buffer, mite homogenate, and p-nitroanisole.

  • Initiate the reaction by adding NADPH.

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a set time.

  • Stop the reaction and measure the formation of the product, p-nitrophenol, spectrophotometrically at 405 nm.

  • Enzyme activity is expressed as pmol of p-nitrophenol formed per minute per mg of protein. A 2.5-fold higher activity was observed in a this compound-resistant strain.[9]

  • Prepare a reaction mixture in a microplate well containing phosphate buffer and mite homogenate.

  • Add the substrate, α-naphthyl acetate (or β-naphthyl acetate).

  • Incubate at room temperature.

  • Add a staining solution (e.g., Fast Blue B salt) to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 600 nm).

  • Enzyme activity is expressed as nmol of α-naphthol produced per minute per mg of protein. A 2.2 to 2.5-fold higher activity was observed in a this compound-resistant strain.[9]

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Fenpyroximate_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_result Result ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII ATP_Synthase ATP Synthase ComplexIV Complex IV ComplexIII->ComplexIV O2 O₂ ComplexIV->O2 e⁻ ATP ATP (Energy) NADH NADH NADH->ComplexI e⁻ This compound This compound This compound->ComplexI No_ATP ATP Production Blocked => Mite Death

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Resistance_Investigation_Workflow CollectMites 1. Collect Mite Populations (Field & Susceptible Strain) Bioassay 2. Perform this compound Bioassay (e.g., Leaf-Dip) CollectMites->Bioassay CalcLC50 3. Calculate LC50 & Resistance Ratio (RR) Bioassay->CalcLC50 HighRR Is RR significantly > 1? CalcLC50->HighRR BiochemAssay 5. Perform Biochemical Assays (P450, Esterase, GST) CalcLC50->BiochemAssay SynergistAssay 4. Conduct Synergist Assays (PBO, TPP, DEM) HighRR->SynergistAssay Yes NoResistance No significant resistance detected HighRR->NoResistance No AnalyzeResults 6. Analyze Synergism & Enzyme Activity SynergistAssay->AnalyzeResults BiochemAssay->AnalyzeResults Conclusion 7. Determine Resistance Mechanism(s) (Metabolic, Target-Site, etc.) AnalyzeResults->Conclusion

Caption: Workflow for investigating this compound resistance mechanisms in mites.

Metabolic_Resistance_Pathway cluster_detox Detoxification Pathways Fenpyroximate_in This compound (Acaricide) P450 Phase I Cytochrome P450s Fenpyroximate_in->P450 Esterases Phase I Esterases Fenpyroximate_in->Esterases Metabolite Hydroxylated/ Hydrolyzed Metabolite P450->Metabolite Esterases->Metabolite GSTs Phase II GSTs Conjugate Conjugated Metabolite (Water-soluble) GSTs->Conjugate Metabolite->GSTs Excretion Excretion Conjugate->Excretion PBO PBO PBO->P450 TPP TPP/DEF TPP->Esterases DEM DEM DEM->GSTs

Caption: Metabolic pathways involved in this compound detoxification by mites.

References

Application Notes and Protocols for the Extraction of Fenpyroximate from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Fenpyroximate, a widely used acaricide, from various plant tissues. The methodologies outlined are essential for residue analysis, ensuring food safety, and supporting regulatory compliance.

This compound is a phenoxypyrazole acaricide used to control a variety of mites in crops such as citrus, apples, grapes, and tea.[1][2] Its effective monitoring requires robust and efficient extraction protocols from complex plant matrices. The most common and effective method for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which has been adapted for numerous plant-based commodities.[3][4][5]

Data Summary

The following tables summarize the quantitative data from various studies on this compound extraction, providing key performance metrics for different plant matrices and analytical methods.

Table 1: Recovery Rates of this compound in Various Plant Tissues

Plant MatrixExtraction MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Citrus (Whole Fruit)QuEChERS0.01, 0.1, 0.5104 - 1101 - 4[1][3]
Citrus (Flesh)QuEChERS0.01, 0.1, 0.592 - 1091 - 3[1][3]
OkraLC-MS/MS0.005, 0.01, 0.1, 189.4 - 98.67.6[6][7]
EggplantQuEChERSNot Specified92.7 - 102.34.4 - 7.2[4]
GuavaQuEChERSNot Specified93.7 - 107.34.1 - 8.6[4]
OrangeQuEChERSNot Specified92.4 - 104.33.3 - 8.5[4]
ApplesSupercritical Fluid Extraction (SFE)0.1 - 1.0 µg/kg~604 - 18[8]
Black TeaHPLC0.1, 1.0, 10.085.90 - 98.3614.30[9]
Herbal MedicinesHPLC-PDA and HPLC-MS/MS2 or 3 levels72.0 - 106.40.2 - 4.4[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Plant MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Reference
CitrusUHPLC-MS/MS-0.01[1][3]
OkraLC-MS/MS0.00020.001[6][7]
GrapesLC-MS/MS-0.01[11]
TomatoLC-MS/MS-0.05[11]
PeppersGC/NPD-0.05[11]
Apples, Citrus, Cotton, Hops, Grapes, Peppers, Tomato, Okra, Cantaloupe, CucumberGC-NPD-0.005[11]
WaterLC/MS/MS0.002 µg/L0.01 µg/L[12]

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is a widely adopted method for the extraction of this compound from high-moisture plant matrices.[5][13][14][15]

Materials:

  • Homogenized plant sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high pigment content, such as spinach, add 5 mg of GCB.[3]

  • Vortex for 30 seconds.

  • Centrifuge for 2 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Ethyl Acetate Extraction

This method is an alternative to the QuEChERS protocol and has been used for the extraction of this compound from various plant materials.[11]

Materials:

  • Homogenized plant sample

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Centrifuge tubes (50 mL)

  • Shaker

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of ethyl acetate and 10 g of anhydrous sodium sulfate.

  • Shake vigorously for 20 minutes on a mechanical shaker.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Decant the ethyl acetate supernatant.

  • Repeat the extraction of the solid residue with another 20 mL of ethyl acetate.

  • Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in a suitable solvent for chromatographic analysis.

Visualizations

Fenpyroximate_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Plant Tissue Homogenization Weighing Weigh 10g of Sample Homogenization->Weighing Add_ACN Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts Add MgSO4 and NaCl Add_ACN->Add_Salts Vortex_1 Vortex for 1 min Add_Salts->Vortex_1 Centrifuge_1 Centrifuge for 5 min Vortex_1->Centrifuge_1 Transfer_Supernatant Transfer 1mL of Supernatant Centrifuge_1->Transfer_Supernatant Add_Sorbents Add MgSO4, PSA, and GCB (if needed) Transfer_Supernatant->Add_Sorbents Vortex_2 Vortex for 30 sec Add_Sorbents->Vortex_2 Centrifuge_2 Centrifuge for 2 min Vortex_2->Centrifuge_2 Final_Extract Final Extract Centrifuge_2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis Fenpyroximate_Metabolism cluster_detection Analytical Detection This compound This compound Z_Isomer Z-Isomer (Metabolite A) This compound->Z_Isomer Isomerization Demethyl Demethyl-fenpyroximate (Metabolite L) This compound->Demethyl N-demethylation HPLC HPLC Z_Isomer->HPLC GLC GLC Z_Isomer->GLC Demethyl->HPLC

References

Fenpyroximate Application Techniques for Greenhouse Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyroximate is a potent acaricide and insecticide widely utilized in greenhouse production systems for the management of various mite species and the suppression of whiteflies.[1] As a mitochondrial complex I electron transport inhibitor (METI), it offers a distinct mode of action (IRAC Group 21A) crucial for insecticide resistance management (IRM) programs.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in a greenhouse research setting, with a focus on data-driven methodologies and experimental design.

Data Presentation

Efficacy of this compound (5% SC) Against Two-Spotted Spider Mite (Tetranychus urticae)

The following tables summarize the efficacy of this compound (formulated as a 5% Suspension Concentrate) against the two-spotted spider mite on various greenhouse crops.

CropApplication RatePest StageObservation TimeEfficacy (% Mortality)Reference
Cucumber1.0 ml/LAdult14 days79.20[4]
CucumberNot SpecifiedAdult4 days100[5]
RoseNot SpecifiedAll motile stages10 days68.58 (reduction over control)

Note: Efficacy can vary based on environmental conditions, pest pressure, and the specific formulation used.

Application Rates for this compound 5SC in Greenhouses

Recommended application rates for the control of mites and suppression of whiteflies on various greenhouse-grown crops.[6][7]

CropTarget Pest(s)Rate per 100 GallonsRate per AcreMaximum Applications per Crop CycleMinimum Interval Between Applications (days)
Vegetables
CucumberSpider mites, Whitefly (suppression)16.0 - 32.0 fl oz1.0 - 2.0 pints214
TomatoMites, Potato Psyllid, Whitefly16.0 - 32.0 fl oz1.0 - 2.0 pints214
PepperMites, Potato Psyllid, Whitefly16.0 - 32.0 fl oz1.0 - 2.0 pints214
Ornamentals
Trees, Vines, Shrubs, Foliage, and Flowering PlantsSpider mites, Broad mites, Cyclamen mites, Rust mites16.0 - 24.0 fl ozNot Specified2 per year14
Phytotoxicity of this compound 5SC

This compound is generally considered to have a low risk of phytotoxicity on a wide range of ornamental and vegetable crops when used according to label directions. However, it is always recommended to test on a small number of plants before large-scale application.

CropApplication RatePhytotoxicity Symptoms ObservedReference
Cotton*37.5, 75, and 150 g a.i./haNone

While not a typical greenhouse crop, this study indicates a good margin of safety at higher concentrations.

Experimental Protocols

Protocol 1: Greenhouse Efficacy Trial for this compound

Objective: To evaluate the efficacy of this compound 5SC in controlling a target mite species (e.g., Tetranychus urticae) on a specific greenhouse crop.

Materials:

  • This compound 5SC formulation

  • Calibrated spray equipment (e.g., backpack sprayer with appropriate nozzles)

  • Personal Protective Equipment (PPE) as per the product label

  • Infested host plants of uniform size and age

  • Untreated control plants

  • Magnifying lens or microscope for mite counts

  • Data collection sheets

Procedure:

  • Plant Preparation: Acclimate uniformly infested plants in the greenhouse environment for at least one week prior to treatment.

  • Pre-treatment Assessment: Randomly select a subset of leaves from each plant and count the number of motile mites to establish a baseline population.

  • Treatment Application:

    • Prepare the this compound spray solution at the desired concentrations.

    • Include a water-only control group.

    • Apply the treatments to the point of runoff, ensuring thorough coverage of all plant surfaces, especially the undersides of leaves.

  • Post-treatment Assessment: At specified intervals (e.g., 3, 7, and 14 days after treatment), conduct mite counts on a random sample of leaves from each plant.

  • Data Analysis: Calculate the percent mortality or population reduction for each treatment relative to the untreated control.

Protocol 2: Phytotoxicity Assessment

Objective: To assess the potential for phytotoxicity of this compound 5SC on a range of greenhouse crops.

Materials:

  • This compound 5SC formulation

  • A variety of healthy, actively growing greenhouse plant species

  • Calibrated spray equipment

  • Data collection sheets with a phytotoxicity rating scale

Procedure:

  • Plant Selection: Choose a diverse range of plant species commonly grown in greenhouses.

  • Treatment Application:

    • Apply this compound at both the recommended label rate and a higher rate (e.g., 2x or 4x the label rate) to test for sensitivity.

    • Include a water-only control group.

  • Observation: Visually inspect the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after application).

  • Rating: Use a 0-10 rating scale to quantify any observed damage, where 0 represents no damage and 10 represents complete plant death.[8] Record symptoms such as chlorosis, necrosis, leaf curling, or stunting.

Protocol 3: Leaf-Dip Bioassay for Resistance Monitoring

Objective: To determine the susceptibility of a greenhouse mite population to this compound and monitor for the development of resistance.

Materials:

  • Technical grade this compound or a formulated product

  • Distilled water and a suitable solvent (if using technical grade)

  • Serial dilution tubes

  • Petri dishes with moistened filter paper

  • Fresh, untreated leaves of a suitable host plant

  • Adult female mites from the greenhouse population and a known susceptible population

  • Fine brush for transferring mites

  • Microscope

Procedure:

  • Preparation of Test Solutions: Create a series of this compound dilutions.

  • Leaf Disc Preparation: Cut leaf discs and dip each into a different test solution for a standardized time (e.g., 5-10 seconds). Allow the discs to air dry.

  • Mite Infestation: Place the treated leaf discs, underside up, on the moistened filter paper in the petri dishes. Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: After a specified time (e.g., 48 or 72 hours), count the number of dead mites under a microscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

  • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) for the greenhouse population and compare it to the LC50 of the susceptible population to determine the resistance ratio (RR).[9][10][11]

Visualizations

Experimental_Workflow_Efficacy_Trial cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment plant_prep Acclimate Infested Plants pre_treat Baseline Mite Count plant_prep->pre_treat treat_app Apply this compound & Controls pre_treat->treat_app post_treat Post-Treatment Mite Counts (3, 7, 14 days) treat_app->post_treat data_analysis Calculate % Mortality post_treat->data_analysis

Caption: Workflow for a greenhouse efficacy trial.

IPM_Strategy cluster_monitoring Monitoring & Scouting cluster_prevention Preventative Measures cluster_intervention Intervention Thresholds cluster_control Control Strategies scouting Regular Plant Inspection action_threshold Pest Population Exceeds Threshold scouting->action_threshold sticky_traps Yellow Sticky Traps sticky_traps->action_threshold sanitation Sanitation & Weed Control sanitation->action_threshold quarantine Quarantine New Plants quarantine->action_threshold biological Biological Control Agents action_threshold->biological chemical Chemical Control (Rotation) action_threshold->chemical biological->scouting Evaluate Efficacy chemical->scouting Evaluate Efficacy

Caption: Integrated Pest Management (IPM) workflow.

Resistance_Management_Rotation A Application 1: This compound (IRAC 21A) B Application 2: Abamectin (IRAC 6) A->B Rotate MOA C Application 3: Bifenazate (IRAC 20D) B->C Rotate MOA D Application 4: Spiromesifen (IRAC 23) C->D Rotate MOA D->A Return to Original MOA (if necessary & within limits)

Caption: Acaricide rotation for resistance management.

References

Application Notes and Protocols for Liquid-Liquid Partition Extraction of Fenpyroximate from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the liquid-liquid partition extraction of the acaricide Fenpyroximate from water samples. The protocol is designed to deliver high recovery rates and is suitable for subsequent analysis by various chromatographic techniques.

I. Introduction

This compound is a widely used pesticide for controlling mites in various agricultural settings.[1] Its potential presence in water sources necessitates reliable and efficient methods for its extraction and quantification to ensure environmental safety and regulatory compliance. Liquid-liquid extraction (LLE) is a robust and commonly employed technique for isolating this compound from aqueous matrices.[2] This method relies on the differential solubility of this compound in an aqueous sample and an immiscible organic solvent. Due to its chemical properties, including low aqueous solubility and a high octanol-water partition coefficient (log Pow = 5.01), this compound readily partitions into a nonpolar organic phase.[3][4]

II. Principle of the Method

The analytical method involves the extraction of a water sub-sample through a liquid-liquid partition into an organic solvent, typically hexane.[5] Following the extraction, the organic solvent is evaporated, and the resulting residue is redissolved in a suitable solvent mixture, such as acetonitrile and water, for final determination by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5]

III. Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the described liquid-liquid extraction method for this compound in water.

ParameterValueReference
Limit of Quantification (LOQ)0.01 µg/L[2]
Limit of Detection (LOD)0.002 µg/L[2]
Recovery at LOQ95.7% (RSD: 4.0%)[2]
Recovery at 10x LOQ95.3% (RSD: 2.1%)[2]
Recovery at 100x LOQ98.5% (RSD: 1.5%)[2]

RSD: Relative Standard Deviation

IV. Experimental Protocol

This protocol details the step-by-step procedure for the liquid-liquid partition extraction of this compound from water samples.

A. Materials and Reagents

  • This compound standard (analytical grade)

  • Hexane (HPLC grade)[5]

  • Acetonitrile (LC-MS grade)[5]

  • Deionized water (AR Grade)[5]

  • 50 mL polypropylene centrifuge tubes[5]

  • 15 mL polypropylene centrifuge tubes[5]

  • Adjustable pipettes

  • Vortex mixer[5]

  • Centrifuge[5]

  • Dri-Block heater or water bath set to 50°C[5]

  • Gentle stream of nitrogen or air[5]

  • Ultrasonic bath[5]

  • Autosampler vials[5]

B. Standard Preparation

  • Prepare a primary stock solution of this compound in acetonitrile.

  • Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare working standards for instrument calibration and fortification spikes.[2]

C. Extraction Procedure

  • Sample Collection: Transfer a 20 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.[5][2]

  • Fortification (for Quality Control): For recovery experiments, fortify the water samples with the appropriate this compound standard solution to achieve the desired concentration levels (e.g., LOQ, 10x LOQ, 100x LOQ). Manually shake the tube to mix.[5][2]

  • First Extraction:

    • Add 2.5 mL of hexane to the centrifuge tube.[5][2]

    • Vortex the tube for 30 seconds to ensure thorough mixing of the aqueous and organic phases.[5][2]

    • Centrifuge the tube at 3000 rpm for 5 minutes to separate the phases.[5][2]

    • Carefully transfer the upper hexane layer to a clean 15 mL centrifuge tube using a Pasteur pipette.[5][2]

  • Second Extraction:

    • Add another 2.5 mL of hexane to the remaining aqueous phase in the 50 mL centrifuge tube.[5]

    • Repeat the vortexing and centrifugation steps as described above.

    • Combine the second hexane extract with the first in the 15 mL centrifuge tube.[5]

  • Solvent Evaporation:

    • Place the 15 mL centrifuge tube containing the combined hexane extracts in a Dri-Block heater or water bath at 50°C.[5]

    • Evaporate the hexane to dryness using a gentle stream of air or nitrogen.[5]

  • Reconstitution:

    • Re-dissolve the dried residue in 1.0 mL of an acetonitrile/water mixture (1:1, v/v).[5]

    • Use an ultrasonic bath and a vortex mixer to ensure the complete dissolution of the residue.[5]

  • Final Preparation for Analysis:

    • Transfer the final extract into an autosampler vial for analysis by LC-MS/MS.[5]

V. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the liquid-liquid partition extraction of this compound.

Fenpyroximate_Extraction_Workflow start Start: Water Sample (20 mL) fortify Fortification (QC Samples) start->fortify add_hexane1 Add Hexane (2.5 mL) start->add_hexane1 fortify->add_hexane1 vortex1 Vortex (30 seconds) add_hexane1->vortex1 centrifuge1 Centrifuge (3000 rpm, 5 min) vortex1->centrifuge1 collect_hexane1 Collect Hexane Layer centrifuge1->collect_hexane1 re_extract Re-extract Aqueous Phase with Hexane (2.5 mL) centrifuge1->re_extract Aqueous Phase combine_hexane Combine Hexane Extracts collect_hexane1->combine_hexane vortex2 Vortex (30 seconds) re_extract->vortex2 centrifuge2 Centrifuge (3000 rpm, 5 min) vortex2->centrifuge2 centrifuge2->combine_hexane Hexane Phase evaporate Evaporate to Dryness (50°C) combine_hexane->evaporate reconstitute Reconstitute in Acetonitrile/Water (1:1, 1 mL) evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze end End analyze->end

Caption: Workflow for this compound extraction.

This comprehensive guide provides a validated and reliable method for the extraction of this compound from water samples, ensuring accurate and reproducible results for environmental monitoring and research purposes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fenpyroximate Solubility Challenges in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the effective delivery of active compounds in experimental models is paramount. Fenpyroximate, a potent acaricide and inhibitor of mitochondrial electron transport chain Complex I, presents a significant challenge in laboratory settings due to its low solubility in polar solvents, including aqueous buffers and cell culture media. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome these solubility issues, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in polar solvents like water or PBS?

A1: this compound is a highly hydrophobic molecule, characterized by a high octanol-water partition coefficient (log Kow = 5.01).[1] This indicates a strong preference for non-polar (oily) environments over polar (watery) ones, leading to very low aqueous solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing a concentrated stock solution of this compound.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental medium. Why did this happen and how can I prevent it?

A3: This phenomenon, often called "crashing out" or "precipitation," occurs due to the rapid change in solvent polarity. When the concentrated DMSO stock is introduced into an aqueous medium, the this compound molecules are forced out of the solution as they are not soluble in the high concentration of water. To prevent this, it is crucial to employ a proper dilution technique, such as dropwise addition of the stock solution into the vigorously stirring aqueous medium. Using co-solvents or surfactants can also help maintain solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q5: Can I use surfactants to improve this compound solubility in my aqueous solution?

A5: Yes, non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used to increase the aqueous solubility of hydrophobic compounds like this compound. These molecules form micelles that can encapsulate the compound, allowing it to be dispersed in a polar solvent. However, it is important to use them at low concentrations and to test for any potential effects on your experimental system.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions in polar solvents.

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen polar solvent. The solvent is too polar for the hydrophobic this compound.Use a less polar solvent that is miscible with your final aqueous medium, such as DMSO or ethanol, to prepare a concentrated stock solution first.
The solution is cloudy or contains visible precipitate after dilution. The solubility limit of this compound in the final aqueous medium has been exceeded. The dilution was performed too quickly, causing localized high concentrations and precipitation.Lower the final concentration of this compound. Add the stock solution dropwise into the vortexing or rapidly stirring aqueous medium. Consider using a co-solvent or a surfactant as described in the experimental protocols.
The solution is initially clear but becomes cloudy over time. The solution is supersaturated and thermodynamically unstable. The compound may be slowly crystallizing out of the solution.Prepare fresh working solutions immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Inconsistent experimental results. Inaccurate concentration of this compound due to incomplete dissolution or precipitation.Visually inspect your working solutions for any signs of precipitation before each experiment. If precipitation is observed, prepare a fresh solution using the recommended protocols.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. This data is crucial for selecting the appropriate solvent for your stock solution and for understanding its behavior in different solvent systems.

Solvent Solubility (g/L at 25°C) Solvent Type
WaterVery lowPolar Protic
Methanol15.3Polar Protic
Ethanol16.5Polar Protic
Acetone150Polar Aprotic
Ethyl Acetate201Moderately Polar
Toluene268Non-polar
Dichloromethane1307Non-polar
Chloroform1197Non-polar
n-Hexane3.5Non-polar
Dimethyl Sulfoxide (DMSO)28.6Polar Aprotic

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous media for experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be applied.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Medium

This protocol outlines the procedure for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) to achieve the final desired concentration.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous medium (pre-warmed to the experimental temperature, e.g., 37°C)

  • Sterile conical tube or beaker

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your aqueous medium. Ensure the final DMSO concentration remains below 0.5%.

  • Place the required volume of the pre-warmed aqueous medium into a sterile tube or beaker.

  • While vigorously vortexing or stirring the aqueous medium, add the calculated volume of the this compound stock solution dropwise to the side of the tube.

  • Continue to vortex or stir for another 30-60 seconds to ensure thorough mixing and prevent precipitation.

  • Visually inspect the solution for any signs of cloudiness or precipitation. A clear solution indicates successful solubilization. Use the working solution immediately for your experiments.

Protocol 3: Using a Surfactant to Enhance this compound Solubility

This protocol provides a method for using a non-ionic surfactant to improve the solubility of this compound in aqueous solutions.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous medium

  • Sterile stock solution of a non-ionic surfactant (e.g., 10% Tween® 20 or 10% Pluronic® F-68 in sterile water)

  • Sterile conical tube or beaker

  • Vortex mixer or magnetic stirrer

Procedure:

  • To the sterile aqueous medium, add the surfactant stock solution to achieve a low final concentration (e.g., 0.01-0.1% v/v). Mix thoroughly.

  • While vigorously vortexing or stirring the surfactant-containing medium, add the calculated volume of the this compound DMSO stock solution dropwise.

  • Continue to mix for an additional 1-2 minutes to allow for the formation of micelles and encapsulation of the this compound.

  • Visually inspect the solution. The presence of the surfactant should help to maintain a clear solution at a higher this compound concentration than without it.

Visualizations

The following diagrams illustrate key concepts related to this compound's mode of action and the experimental workflow for its solubilization.

Fenpyroximate_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting This compound This compound (Solid) Stock Concentrated Stock Solution This compound->Stock DMSO Anhydrous DMSO DMSO->Stock WorkingSolution Final Working Solution Stock->WorkingSolution Dropwise Addition with Vortexing AqueousMedium Aqueous Medium (e.g., Cell Culture Media) AqueousMedium->WorkingSolution Precipitation Precipitation (Cloudy Solution) WorkingSolution->Precipitation Incorrect Dilution/ Concentration Too High ClearSolution Clear Solution (Successful Solubilization) WorkingSolution->ClearSolution Correct Protocol Fenpyroximate_MOA cluster_ETC Mitochondrial Electron Transport Chain (Inner Mitochondrial Membrane) cluster_consequences Downstream Consequences ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ReducedATP Decreased ATP Production ComplexI->ReducedATP IncreasedROS Increased Reactive Oxygen Species (ROS) ComplexI->IncreasedROS ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient This compound This compound This compound->Inhibition CellDeath Cellular Dysfunction & Apoptosis ReducedATP->CellDeath IncreasedROS->CellDeath

References

Optimizing Fenpyroximate concentration for effective mite control in lab assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Fenpyroximate in laboratory-based mite control assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an acaricide that disrupts the mite's cellular energy production.[1] It functions by inhibiting the mitochondrial electron transport chain at Complex I, which blocks the production of ATP, the primary energy source for the mite.[2][3][4] This disruption of energy metabolism leads to a quick knockdown effect, stopping feeding and reproduction, and ultimately causing the mite's death.[1][5]

Q2: I am seeing low mortality rates in my susceptible mite populations. What is a typical starting concentration for Tetranychus urticae (two-spotted spider mite)?

A2: For susceptible (non-resistant) strains of Tetranychus urticae, the median lethal concentration (LC50) has been reported to be around 2.1 mg/ml.[6] However, this value can vary based on the specific bioassay method and environmental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific laboratory conditions and mite strain.

Q3: My results are inconsistent across experiments. What factors could be causing this variability?

A3: Several factors can lead to inconsistent results in mite bioassays:

  • Mite Age and Health: Ensure you are using mites of a consistent age and from a healthy, thriving colony.

  • Environmental Conditions: Maintain stable temperature, humidity, and photoperiod throughout the rearing and experimental phases.[6][7] Recommended conditions are typically around 25 ± 2°C, 60 ± 10% relative humidity, and a 16:8 hour (light:dark) photoperiod.[6][8]

  • Application Technique: Inconsistent application of this compound, whether through dipping or spraying, can lead to variable exposure. Ensure uniform coverage of the leaf discs or slides.

  • Solution Preparation: Prepare fresh this compound solutions for each experiment, as the compound's efficacy can degrade over time. Ensure it is fully dissolved or suspended in the chosen solvent.

Q4: I suspect the mite population I'm working with has developed resistance. How does this affect the required concentration?

A4: Resistance can dramatically increase the required concentration of this compound for effective control. For example, one study documented a resistant population of T. urticae with an LC50 of 92 mg/ml, which is over 43 times higher than the susceptible population's LC50 of 2.1 mg/ml.[6] If you suspect resistance, it is crucial to establish a new dose-response curve and calculate the resistance ratio (RR) by dividing the LC50 of your population by the LC50 of a known susceptible strain.[9][10]

Q5: What are the primary modes of this compound exposure for mites in a lab assay?

A5: this compound acts primarily through contact and ingestion.[2] Therefore, bioassay methods should be designed to maximize one or both of these exposure routes. The leaf-dip method is effective as it ensures full contact and mites will ingest the compound as they feed on the treated leaf.[6]

Data Presentation: this compound Efficacy

The following tables summarize lethal concentration (LC50) data for this compound against susceptible and resistant strains of Tetranychus urticae.

Table 1: LC50 Values for this compound against Tetranychus urticae

Mite PopulationBioassay MethodLC50 (mg/ml)95% Confidence IntervalResistance Ratio (RR)Reference
Susceptible (Karaj)Leaf-Dip2.1Not Specified-[6]
Resistant (Mahallat)Leaf-Dip92.0Not Specified43.8[6]

Experimental Protocols

Protocol 1: Determining this compound LC50 using the Leaf-Dip Bioassay

This protocol is designed to determine the median lethal concentration (LC50) of this compound against adult female mites.

1. Materials and Mite Rearing:

  • Mites: A healthy, synchronized colony of the target mite species (e.g., Tetranychus urticae).

  • Host Plants: Bean plants grown in a pesticide-free environment.[6][8]

  • This compound Formulation: A commercial formulation of this compound (e.g., 5% SC).[11]

  • Equipment: Petri dishes, filter paper, cotton, fine camel-hair brush, stereomicroscope, beakers, volumetric flasks, micropipettes.

  • Rearing Conditions: Maintain mite colonies at 25 ± 2°C, 60 ± 5% relative humidity, and a 16:8 (L:D) hour photoperiod.[6]

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound.

  • Create a series of at least 5-7 serial dilutions from the stock solution. The concentration range should be chosen to produce mortality rates between 10% and 90%. For a susceptible T. urticae strain, you might start with a range from 0.5 to 10 mg/ml. For a suspected resistant strain, a much higher range will be necessary (e.g., 10 to 200 mg/ml).[6]

  • A control group treated only with the solvent (e.g., water with a surfactant) must be included.

3. Bioassay Procedure:

  • Cut leaf discs (approx. 2-3 cm in diameter) from fresh, untreated bean leaves.

  • Using a fine brush, transfer approximately 20-30 adult female mites of a uniform age onto each leaf disc.

  • Prepare Petri dishes by placing a layer of moistened cotton or filter paper on the bottom to maintain humidity and prevent the leaf discs from drying out.[7]

  • Holding the leaf disc by its petiole with forceps, dip it into the desired this compound solution (or control solution) for 5-10 seconds, ensuring complete immersion and coverage.

  • Place the treated leaf discs, mite-side up, onto the moist cotton base in the Petri dishes.

  • Incubate the Petri dishes under the same controlled conditions used for rearing (25 ± 2°C, 16:8 L:D).[6]

4. Mortality Assessment:

  • After 24 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope.

  • A mite is considered dead if it cannot move a distance of one body length when gently prodded with a fine brush.[8]

  • Repeat the assessment at 48 hours if necessary.

5. Data Analysis:

  • If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula.

  • Use probit analysis to calculate the LC50 value, 95% confidence intervals, and the slope of the concentration-mortality line.[8][9]

Visualizations

Fenpyroximate_MoA ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ATP_Synthase ATP Synthase ComplexI->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP No_ATP No Energy Production Leads to Mite Death This compound This compound Block INHIBITION This compound->Block Block->ComplexI

Caption: this compound's mode of action via inhibition of mitochondrial Complex I.

Bioassay_Workflow Start Start: Healthy Mite Colony Rearing 1. Mite Rearing & Synchronization Start->Rearing Prep 2. Prepare this compound Serial Dilutions Rearing->Prep Bioassay 3. Perform Leaf-Dip Bioassay Prep->Bioassay Incubate 4. Incubate for 24h (25°C, 16:8 L:D) Bioassay->Incubate Assess 5. Assess Mite Mortality Incubate->Assess Analyze 6. Data Analysis (Probit, LC50) Assess->Analyze End End: Determine LC50 Analyze->End Troubleshooting_Logic Problem Problem: Unexpectedly High Mite Survival Check_Solution Is the this compound a) Freshly prepared? b) Correct concentration? Problem->Check_Solution Check_Mites Is the mite population a) Healthy? b) Potentially resistant? Problem->Check_Mites Check_Conditions Are assay conditions a) Temp/Humidity stable? b) Application uniform? Problem->Check_Conditions Solution_Fix Action: Remake solutions and verify calculations. Check_Solution->Solution_Fix No Mites_Fix Action: Check colony health. Perform resistance assay. Check_Mites->Mites_Fix No Conditions_Fix Action: Calibrate equipment. Refine application technique. Check_Conditions->Conditions_Fix No

References

Technical Support Center: Investigating Fenpyroximate Degradation Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the degradation of Fenpyroximate under UV irradiation. It includes frequently asked questions, detailed experimental protocols, quantitative data summaries, and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the UV degradation of this compound?

A1: The photodegradation of this compound involves the absorption of UV light, which excites the molecule to a higher energy state. This excitation can lead to the breaking of chemical bonds and the formation of various transformation products. The process can occur through direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, which is mediated by other substances in the solution (photosensitizers) like dissolved organic matter.[1]

Q2: What is the expected half-life of this compound under UV or sunlight?

A2: The half-life of this compound varies significantly depending on the experimental conditions, including the matrix (e.g., water, soil, plant surface), temperature, and the intensity of the light source. Field studies have shown half-lives ranging from approximately 1.6 to 4.3 days on fruits and leaves.[2][3] For instance, one study indicated that prolonged sunshine and higher temperatures lead to faster degradation.[4] In aqueous solutions exposed to sunlight, more than 80% of the initial residue can decompose.[4]

Q3: What are the primary factors that influence the rate of this compound degradation?

A3: Several factors can influence the degradation rate:

  • Light Source and Intensity: The wavelength and intensity of the UV source are critical. Sunlight or lamps that simulate the solar spectrum (e.g., xenon or mercury lamps) are commonly used.[5][6]

  • Matrix Composition: The presence of substances like dissolved organic matter (e.g., humic acids) can inhibit photodegradation.[7] The pH of the solution and the presence of certain metal ions (like Fe³⁺, Cu²⁺) or anions (like NO₃⁻) can also have inhibitory effects on the photolysis rate.[6]

  • Temperature: Higher temperatures can accelerate the degradation process.[4]

  • Photosensitizers: Compounds that absorb light and transfer the energy to this compound or generate reactive oxygen species can enhance the degradation rate.

Q4: What analytical methods are most suitable for measuring this compound concentrations?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Specific configurations include:

  • HPLC with a UV Detector (HPLC-UV): A standard method for quantification.[8][9]

  • HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for identifying degradation products and analyzing complex matrices.[10][11][12] Reverse-phase columns, such as C18, are typically used for separation.[10][11][13]

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation for Aqueous Photodegradation Study
  • Prepare Stock Solution: Accurately weigh a standard of this compound and dissolve it in a suitable organic solvent like acetonitrile to prepare a concentrated stock solution (e.g., 1000 mg/L).

  • Prepare Working Solution: Dilute the stock solution in purified water (e.g., deionized or Milli-Q) to achieve the desired starting concentration for the experiment (e.g., 1-10 mg/L). The final concentration of the organic solvent should be minimal to avoid interference.

  • pH Adjustment (Optional): If investigating the effect of pH, adjust the pH of the working solution using appropriate buffer solutions (e.g., phosphate buffers for pH 4, 7, and 9).[6]

  • Addition of Other Substances (Optional): If studying the impact of water constituents, add known concentrations of substances like humic acid, nitrate salts, or metal ions to the working solution.[6]

Protocol 2: UV Irradiation Experimental Setup
  • Reactor Setup: Use a suitable photoreactor, which can be a simple borosilicate glass vessel or a specialized chamber.[5] Quartz vessels are preferable as they are more transparent to a broader range of UV light.

  • Light Source: Place a UV lamp (e.g., medium-pressure mercury lamp or a xenon lamp) to irradiate the solution. The lamp can be immersed in the solution (within a protective quartz sleeve) or positioned externally.[14] For studies simulating environmental conditions, a lamp that mimics the solar spectrum is recommended.[5]

  • Temperature Control: Maintain a constant temperature using a water bath or cooling jacket around the reactor to prevent overheating from the lamp.

  • Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the solution for analysis.

  • Control Sample: Run a parallel experiment with a control sample kept in the dark to measure any degradation not caused by light (e.g., hydrolysis).

Protocol 3: HPLC-UV Analysis of this compound
  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size), and an autosampler.[8][11]

  • Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.[10][13]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10 - 20 µL[8][10]

    • Column Temperature: 40 - 45 °C[11]

    • Detector Wavelength: Set according to this compound's absorbance maximum.

  • Quantification: Create a calibration curve by injecting standards of known concentrations. Calculate the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

Table 1: Half-Life (t½) of this compound in Various Field Studies

MatrixHalf-Life (days)Location/Conditions
Apple2.03Field Conditions[2]
Citrus2.42Field Conditions[2]
Grape Fruits1.56Field Conditions[2]
Grape Leaves2.75Field Conditions[2]
Cotton Leaves3.8 - 4.3Field Conditions (Jinan & Hangzhou)[3]
Soil8.8 - 9.6Field Conditions (Jinan & Hangzhou)[3]

Table 2: Degradation of this compound on Various Fruits

MatrixTime After ApplicationDegradation (%)Initial Deposit (mg/kg)
Apple7 days91.41%1.63[2][15]
Citrus7 days72.7%0.33[2][15]
Grape Fruits7 days83.6%0.49[2][15]
Grape Leaves7 days96.0%1.75[2][15]

Troubleshooting Guide

Q: My this compound degradation rate is much lower than expected. What could be the cause?

A: There are several potential reasons for slow degradation:

  • UV Lamp Issues: Check the age and output of your UV lamp. Lamp intensity decreases over time, which will reduce the rate of photolysis. Ensure the lamp's emission spectrum is appropriate for degrading this compound.

  • Reactor Material: If you are using standard borosilicate glass, it may be absorbing a significant portion of the UV radiation. Quartz is a better material for UV transparency.

  • Solution Composition: As noted in the FAQs, components in your water matrix can inhibit the reaction. High concentrations of dissolved organic matter or certain ions can act as UV screens or quench reactive species.[6][7] Consider running a control experiment in highly purified water.

Q: I am observing inconsistent or non-reproducible results. What should I check?

A: Inconsistency often stems from a lack of control over experimental variables:

  • Temperature Fluctuations: Ensure your reactor temperature is stable. A difference of even a few degrees can alter reaction kinetics.[4]

  • Inconsistent Sample Mixing: If the solution is not well-mixed, degradation may occur unevenly, especially if the light penetration is not uniform. Use a magnetic stirrer if possible.

  • Variable Sample Handling: Ensure that the time between sample collection and analysis is consistent and that samples are protected from light after collection to prevent further degradation.

Q: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). How can I fix this?

A: Poor peak shape is usually a chromatography issue:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Adding a small amount of acid (like formic or phosphoric acid) can often improve peak symmetry.[13]

  • Column Contamination: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if it is old.

  • Sample Solvent Mismatch: If the solvent your sample is dissolved in is much stronger than your mobile phase, it can cause peak distortion. Try to dissolve your final sample in the mobile phase itself.

Q: I suspect there are degradation products, but I cannot identify them with my UV detector. What should I do?

A: A UV detector can only detect compounds that absorb light at the monitored wavelength. Degradation products may have different chemical structures and may not absorb at the same wavelength as the parent compound, or their concentrations may be too low to detect. The best approach is to use a more powerful analytical technique like LC-MS/MS, which can separate the compounds and identify them based on their mass-to-charge ratio, providing structural information.[10][11]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare this compound Stock Solution B Dilute to Working Concentration in Water A->B C Adjust pH / Add Other Substances (Optional) B->C D Irradiate Solution with UV Lamp C->D E Collect Aliquots at Timed Intervals D->E F Analyze Samples via HPLC or LC-MS/MS E->F G Quantify Concentration vs. Time F->G H Calculate Degradation Rate and Half-Life G->H Degradation_Pathway cluster_products Transformation Pathways Fen This compound Excited Excited State This compound* Fen->Excited Absorption Photon UV Photon (hν) P1 Isomerization (E/Z forms) Excited->P1 P2 Bond Cleavage (e.g., ester hydrolysis) Excited->P2 P3 Redox Reactions Dechlorination Excited->P3 Final Smaller, More Polar Degradation Products P1->Final P2->Final P3->Final Troubleshooting_Guide Start Unexpected Results? Q1 Degradation Rate Too Low? Start->Q1 Q2 Inconsistent Results? Start->Q2 Q3 Poor HPLC Peak Shape? Start->Q3 A1_1 Check UV Lamp (Age, Intensity, Spectrum) Q1->A1_1 Yes A1_2 Use Quartz Reactor for Better UV Transparency Q1->A1_2 Yes A1_3 Analyze Water Matrix for Inhibitors (e.g., DOM) Q1->A1_3 Yes A2_1 Ensure Stable Temperature Control Q2->A2_1 Yes A2_2 Ensure Constant Mixing of Solution Q2->A2_2 Yes A3_1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Q3->A3_1 Yes A3_2 Clean or Replace HPLC Column Q3->A3_2 Yes

References

Troubleshooting inconsistent results in Fenpyroximate resistance monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during fenpyroximate resistance monitoring experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during bioassays and biochemical analyses for this compound resistance.

Q1: Why am I observing high mortality in my untreated control group?

A1: High mortality in the control group (typically >10-20%) can invalidate experimental results.[1] Several factors can contribute to this issue:

  • Mechanical Damage: Mites, particularly spider mites like Tetranychus urticae, are delicate. Rough handling during transfer to leaf discs or experimental arenas can cause injury and subsequent death.

    • Solution: Use a fine, soft camel-hair brush for transferring mites and handle them gently to minimize physical stress.

  • Environmental Stress: Suboptimal environmental conditions can lead to increased mortality.

    • Solution: Ensure your incubation conditions are stable and appropriate for the species. For Tetranychus urticae, standard conditions are typically 25-27°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.[2][3]

  • Contamination: The leaf discs, water, or rearing materials may be contaminated with residual pesticides or microbial pathogens.

    • Solution: Use pesticide-free leaves for your experimental arenas. All glassware and equipment should be thoroughly cleaned, and only distilled water should be used for preparing solutions and moistening cotton.

  • Poor Health of Mite Colony: The overall health of the source mite colony is critical.

    • Solution: Regularly monitor your stock population for signs of disease or declining vigor. Use mites of a consistent age and life stage for your assays.

Q2: My dose-response data is inconsistent, and I'm not getting a clear LC50 value. What could be the cause?

A2: Inconsistent results and the inability to establish a clear dose-response curve are common challenges in toxicological bioassays.[4][5] Potential causes include:

  • Inappropriate Concentration Range: The tested concentrations may be too high, resulting in 100% mortality across most doses, or too low, causing negligible mortality.

    • Solution: Conduct a preliminary range-finding test with a broad series of concentrations (e.g., 0.1, 1, 10, 100, 1000 mg/L) to identify a range that produces mortality between 10% and 90%.

  • Variability in Mite Susceptibility: The test population may have a heterogeneous mix of susceptible and resistant individuals, or there may be significant age and developmental stage differences.

    • Solution: Use a synchronized cohort of adult female mites of the same age to reduce biological variability.

  • Acaricide Degradation or Precipitation: this compound may degrade if exposed to light for extended periods or precipitate out of solution at high concentrations, especially if not properly dissolved.

    • Solution: Prepare fresh test solutions for each experiment. Ensure the acaricide is fully dissolved in the initial stock solution before making serial dilutions. Visually inspect solutions for any signs of precipitation.

  • Procedural Variability: Inconsistent application of the test substance can lead to variable exposure.

    • Solution: Ensure that leaf discs are dipped for a consistent duration (e.g., 20-45 seconds) or that spray applications with a Potter Tower are standardized in terms of pressure and volume.[2][6]

Q3: My biochemical assay results show high variability between replicates. How can I improve consistency?

A3: Variability in enzyme activity assays can be attributed to several factors related to sample preparation and the assay procedure itself.

  • Inconsistent Sample Homogenization: Incomplete or inconsistent homogenization of mite samples will result in variable enzyme concentrations in the supernatant.

    • Solution: Ensure a standardized homogenization protocol. Use a consistent number of mites per sample and homogenize for a set duration on ice. Centrifuge all samples at the same speed and for the same duration to pellet cellular debris.

  • Protein Degradation: Esterases and cytochrome P450s are sensitive enzymes that can degrade if not handled properly.

    • Solution: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic degradation. Use fresh or properly stored (-80°C) mite samples.

  • Substrate or Reagent Instability: Some reagents, like the diazonium salt (Fast Blue B Salt) used in esterase assays, are light-sensitive and have a limited working time.

    • Solution: Prepare working solutions of unstable reagents immediately before use and protect them from light.

  • Inaccurate Pipetting: Small volumes are often used in microplate assays, and minor pipetting errors can lead to significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Include multiple technical replicates for each biological sample.

Q4: I have confirmed this compound resistance. How can I determine the likely mechanism?

A4: Determining the resistance mechanism typically involves a combination of synergist bioassays and biochemical or molecular analyses.

  • Synergist Bioassays: Use metabolic inhibitors to see if they restore susceptibility to this compound.

    • Piperonyl Butoxide (PBO): PBO is an inhibitor of cytochrome P450 monooxygenases.[7][8][9] A significant increase in this compound toxicity in the presence of PBO (a high synergistic ratio) strongly suggests that P450-mediated detoxification is a key resistance mechanism.

    • Triphenyl Phosphate (TPP): TPP is an inhibitor of esterases. If TPP significantly increases this compound toxicity, it indicates the involvement of esterases in resistance.

  • Biochemical Assays: Directly measure the activity of detoxification enzymes.

    • Esterase Activity Assay: Compare the rate of hydrolysis of substrates like α-naphthyl acetate or β-naphthyl acetate between resistant and susceptible mite populations.[6] Elevated esterase activity in the resistant strain is a strong indicator of metabolic resistance.

    • Cytochrome P450 Assay: Measure P450 activity using a model substrate like p-nitroanisole. Increased O-demethylation activity in the resistant strain points to P450-mediated resistance.[6]

  • Molecular Analysis:

    • Gene Expression Analysis (qRT-PCR): Quantify the expression levels of specific cytochrome P450 genes, such as CYP392A11, which has been associated with this compound resistance in Tetranychus urticae.[6]

    • Target-Site Sequencing: While less common for this compound, sequencing the target site (mitochondrial complex I) can identify mutations, such as the H92R substitution in the PSST subunit, that may contribute to resistance.[10]

Data Presentation

Table 1: this compound Toxicity in Susceptible vs. Resistant Strains of Tetranychus urticae

Strain/PopulationBioassay MethodLC50 (mg/L)95% Confidence IntervalResistance Ratio (RR)Reference
Karaj (Susceptible)Leaf-dip2.1--[6]
Mahallat (Resistant)Leaf-dip92.0-43.8[6]
SusceptibleLeaf-dip0.4--[6]
Rasht (Resistant)Leaf-dip5.0-12.5[6]
Yazd (Resistant)Leaf-dip176.0-440[6]
Isfahan (Resistant)Leaf-dip1541.0-3852.5[6]
Lab SusceptibleLeaf-dip0.01--[1]
Field ResistantLeaf-dip19.86-1986[1]

Table 2: Synergistic Effect of Piperonyl Butoxide (PBO) on this compound Toxicity

Mite SpeciesResistance StatusThis compound LC50 (mg/L)This compound + PBO LC50 (mg/L)Synergistic Ratio (SR)Implied MechanismReference
Neoseiulus barakiTolerant--SignificantP450 monooxygenase[7]
Tetranychus urticaeResistantVariesSignificantly Lower>1P450 monooxygenase[8]

Table 3: Detoxification Enzyme Activity in Susceptible vs. Resistant Strains of Tetranychus urticae

Strain/PopulationEnzymeSubstrateActivity Ratio (Resistant/Susceptible)Reference
Mahallat/KarajEsteraseα-Naphthyl Acetate2.5[6]
Mahallat/KarajEsteraseβ-Naphthyl Acetate1.2[6]
Mahallat/KarajCytochrome P450-1.37[6]
Permethrin-ResistantEsterase-~7.0[8]
Permethrin-ResistantCytochrome P450-~2.4[8]

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Acaricide Resistance

This method is commonly used to determine the toxicity of an acaricide to mites.

Materials:

  • Pesticide-free host plant leaves (e.g., bean, strawberry)

  • This compound technical grade or commercial formulation

  • Distilled water and appropriate solvent (e.g., acetone) if needed

  • Triton X-100 or similar surfactant

  • Petri dishes (9 cm diameter)

  • Cotton wool or agar

  • Fine camel-hair brush

  • Adult female mites of uniform age

  • Beakers, graduated cylinders, and pipettes

Procedure:

  • Preparation of Leaf Discs: Punch discs (2-3 cm diameter) from healthy, pesticide-free leaves. Place each disc, abaxial (lower) side up, on a layer of moistened cotton or agar in a Petri dish. The moisture prevents the disc from drying out and traps the mites on the leaf surface.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent if necessary, and then make serial dilutions in distilled water. Add a small amount of surfactant (e.g., 0.01-0.05% Triton X-100) to ensure even wetting of the leaf surface. A minimum of five concentrations plus an untreated control (surfactant in water only) should be prepared.

  • Dipping: Using forceps, immerse each leaf disc into a test solution for a standardized time (e.g., 20-45 seconds).[2][6] Ensure the entire surface is wetted.

  • Drying: Place the dipped leaf discs on a paper towel to air dry for approximately 1-2 hours in a fume hood.

  • Mite Infestation: Once the discs are completely dry, carefully transfer 10-20 adult female mites onto each leaf disc using a fine brush.

  • Incubation: Seal the Petri dishes with lids and incubate under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record mite mortality after 48 hours. A mite is considered dead if it does not move when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate LC50 values and their 95% confidence intervals using probit analysis software. The Resistance Ratio (RR) is calculated by dividing the LC50 of the field/resistant population by the LC50 of a known susceptible population.

Protocol 2: Potter Spray Tower Bioassay

This method provides a more uniform application of the acaricide, simulating a field spray.

Materials:

  • Potter spray tower

  • Air compressor

  • Leaf discs prepared as in Protocol 1

  • Test solutions prepared as in Protocol 1

  • Adult female mites

Procedure:

  • Tower Calibration: Calibrate the Potter spray tower to deliver a consistent volume and uniform spray deposit (e.g., 2 mg/cm²). Set the air pressure to a standardized level (e.g., 15-20 psi).[11]

  • Sample Preparation: Place leaf discs in the base of the spray tower. Transfer adult female mites onto the discs either before or after spraying, depending on the specific protocol.

  • Spraying: Pipette a defined volume (e.g., 2-5 mL) of the test solution into the atomizer.[11] Place the tower cylinder in position and activate the spray. Allow the mist to settle for 1-2 minutes before removing the cylinder.

  • Drying and Transfer: Allow the sprayed discs to air dry completely. If mites were not on the discs during spraying, transfer them now. Place the discs into Petri dishes with moistened cotton as described previously.

  • Incubation and Assessment: Follow steps 6-8 from the Leaf-Dip Bioassay protocol.

Protocol 3: Biochemical Assay - General Esterase Activity

This spectrophotometric assay measures the activity of non-specific esterases using α-naphthyl acetate as a substrate.

Materials:

  • Adult mites (20-50 per sample)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Homogenizer (manual or electric)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • 96-well microplate

  • Microplate reader

  • α-Naphthyl acetate solution

  • Fast Blue B salt solution

  • Bovine Serum Albumin (BSA) for protein quantification

Procedure:

  • Enzyme Extraction: Homogenize 20-50 adult mites in an ice-cold phosphate buffer (e.g., 200 µL). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the enzyme fraction.

  • Protein Quantification: Determine the total protein concentration of the supernatant using the Bradford method, with BSA as a standard. This is necessary to normalize enzyme activity.

  • Enzyme Reaction:

    • In a 96-well plate, add 20 µL of the enzyme supernatant to each well.

    • Add 200 µL of a solution containing 0.3 mM α-naphthyl acetate in phosphate buffer.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding 50 µL of a freshly prepared solution of Fast Blue B salt (1% w/v) containing 5% SDS.

  • Measurement: After a 15-minute incubation at room temperature in the dark, measure the absorbance at a wavelength of 570 nm.[12]

  • Calculation: Calculate the specific activity as µmol of α-naphthol produced per minute per mg of protein, using a standard curve prepared with α-naphthol.

Protocol 4: Biochemical Assay - Cytochrome P450 Activity

This assay measures P450 activity via the O-demethylation of p-nitroanisole (PNOD).

Materials:

  • Mite microsomal fraction (requires ultracentrifugation) or S9 fraction.

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • p-Nitroanisole solution

  • NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a microsomal or S9 fraction from a larger number of mites through differential centrifugation. This step concentrates the P450 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme preparation, phosphate buffer, and p-nitroanisole.

  • Initiate Reaction: Start the reaction by adding the NADPH generating system.

  • Incubation: Incubate the plate at 30-37°C for a set time (e.g., 30-60 minutes).

  • Measurement: The reaction produces p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[13]

  • Calculation: Quantify the amount of p-nitrophenol produced using a standard curve and express the P450 activity as pmol of product formed per minute per mg of protein.

Visualizations

Resistance_Monitoring_Workflow cluster_collection Step 1: Sample Collection & Rearing cluster_bioassay Step 2: Bioassay cluster_analysis Step 3: Data Analysis cluster_mechanism Step 4: Mechanism Investigation (if RR > 10) Collection Collect mites from field population Rearing Rear mites on untreated host plants (1-2 generations) to standardize age Collection->Rearing Bioassay Perform dose-response bioassay (e.g., Leaf-Dip or Potter Tower) with this compound Rearing->Bioassay Susceptible Include known susceptible strain as control Bioassay->Susceptible Probit Calculate LC50 values using Probit analysis Bioassay->Probit RR Determine Resistance Ratio (RR) RR = LC50(Field) / LC50(Susceptible) Probit->RR Synergist Synergist Assays (e.g., with PBO) RR->Synergist Biochem Biochemical Assays (Esterase, P450) RR->Biochem Molecular Molecular Analysis (qRT-PCR, Sequencing) RR->Molecular Troubleshooting_Flowchart decision decision issue issue solution solution Start Start Troubleshooting issue1 High Control Mortality? Start->issue1 Inconsistent Results decision1 Check Handling & Environment issue1->decision1 Yes (>10%) issue2 Poor Dose-Response? issue1->issue2 No solution1a Use fine brush, practice transfer decision1->solution1a Gentle Handling solution1b Verify Temp/RH, use healthy mites decision1->solution1b Optimal Conditions solution1c Use clean materials, pesticide-free leaves decision1->solution1c Contamination End Re-run Experiment solution1a->End solution1b->End solution1c->End decision2 Check Assay Parameters issue2->decision2 Yes issue2->End No, results are valid solution2a Run range-finding experiment decision2->solution2a Concentration Range solution2b Prepare fresh daily, check solubility decision2->solution2b Acaricide Solution solution2c Use synchronized adults of same age decision2->solution2c Mite Uniformity solution2a->End solution2b->End solution2c->End Signaling_Pathway cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Xenobiotic Stress) ROS Reactive Oxygen Species (ROS) This compound->ROS induces Keap1 Keap1 (Repressor) ROS->Keap1 Inactivates CncC CncC (Nrf2 homolog) Keap1->CncC Inhibits/ Targets for Degradation CncC_n CncC CncC->CncC_n Translocates to Nucleus Maf Maf CncC_n->Maf forms heterodimer ARE Antioxidant Response Element (ARE) (in gene promoter) Maf->ARE binds to Detox_Genes Detoxification Genes (e.g., CYPs, Esterases) ARE->Detox_Genes activates transcription Metabolism Increased this compound Metabolism & Resistance Detox_Genes->Metabolism

References

Identifying and characterizing Fenpyroximate degradation products in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Fenpyroximate degradation products in storage.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound observed during storage?

A1: During storage, this compound primarily degrades into several products through isomerization, hydrolysis, oxidation, and demethylation. The most commonly identified degradation products include:

  • Z-isomer of this compound (Compound A): A geometric isomer of the parent compound.[1]

  • Demethyl-fenpyroximate (Compound L): Results from the loss of a methyl group.[1]

  • (E)-4-[(1,3-dimethyl-5-phenoxypyrazole-4-yl)-methyleneaminooxymethyl]benzoic acid (Compound C): A product of ester hydrolysis.[1][2]

  • 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (Compound H): Another hydrolysis product.[1]

  • 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile (Compound M11): A nitrile degradant.[3]

Q2: What are the primary degradation pathways for this compound?

A2: this compound degradation proceeds through several key pathways:

  • Isomerization: The E-isomer of this compound can convert to its Z-isomer.[1]

  • Hydrolysis: Cleavage of the ester and methyleneamino-oxy bonds is a significant degradation route, leading to the formation of carboxylic acid metabolites.[1]

  • Oxidation: Oxidation of the tert-butyl and pyrazole-3-methyl groups occurs.[1]

  • Demethylation: Loss of the N-methyl group is another observed transformation.[1]

  • Photodegradation: Exposure to sunlight can accelerate degradation, with the Z-isomer being a predominant product.[1][4]

Q3: What are the recommended storage conditions to minimize this compound degradation?

A3: To minimize degradation, this compound and its formulations should be stored in their original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6][7] It is crucial to protect them from direct sunlight and incompatible materials, such as oxidizing agents.[5][6] Storage temperatures between 0°C and 38°C are generally recommended.[5] For analytical standards, storage at -18°C or -20°C in a freezer is common practice.[1][8]

Q4: How stable is this compound in frozen samples during long-term storage?

A4: Studies on the storage stability of this compound in frozen samples (at -20°C) have shown some degradation over time. In one study on apples and grapes, approximately 65% of the initial residue remained after about 3 years.[1] Another study on fortified apples showed that after 145 days, 68% of this compound, 71% of its Z-isomer, and 60% of N-demethyl this compound remained.[1] In grapes stored for 77 days, the remaining percentages were 76%, 87%, and 50%, respectively.[1]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a stored this compound sample.

  • Possible Cause: These peaks may correspond to degradation products of this compound.

  • Troubleshooting Steps:

    • Review Degradation Pathways: Compare the retention times of the unknown peaks with those of known this compound degradants if standards are available. The major degradation products to consider are the Z-isomer, demethyl-fenpyroximate, and various carboxylic acid derivatives.[1][2][3]

    • LC-MS/MS Analysis: If standards are not available, utilize a mass spectrometer to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the unknown peaks. Compare these with the expected masses of potential degradation products.

    • Forced Degradation Study: Perform a forced degradation study on a pure this compound standard under conditions of acid, base, oxidation, and photolysis. This will help to generate the degradation products and confirm their retention times and mass spectra.

Issue 2: My quantitative results for this compound are lower than expected in a sample that has been stored for a long time.

  • Possible Cause: this compound may have degraded during storage.

  • Troubleshooting Steps:

    • Check Storage Conditions: Verify that the sample was stored under the recommended conditions (cool, dark, and dry).[5][6]

    • Analyze for Degradation Products: Quantify the major known degradation products, such as the Z-isomer and demethyl-fenpyroximate, to see if their concentrations can account for the loss of the parent compound.

    • Consult Stability Data: Refer to storage stability data for this compound in similar matrices to estimate the expected level of degradation over the storage period.[1]

Issue 3: I am having difficulty separating this compound from its Z-isomer chromatographically.

  • Possible Cause: Inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Column: Use a high-resolution C18 column.[9]

      • Mobile Phase: Adjust the mobile phase composition and gradient. A mixture of acetonitrile and water is commonly used.

      • Flow Rate: Optimize the flow rate to improve resolution.

    • Consider GC Analysis: Gas chromatography (GLC) can also be used and may provide better separation for the isomers.[1]

Data Presentation

Table 1: Summary of this compound Storage Stability in Fortified Samples at -20°C

MatrixStorage Duration (days)Analyte% RemainingReference
Apples145This compound68[1]
Z-isomer71[1]
N-demethyl-fenpyroximate60[1]
Grapes77This compound76[1]
Z-isomer87[1]
N-demethyl-fenpyroximate50[1]

Table 2: Half-lives of this compound under Different Conditions

ConditionMatrixHalf-lifeReference
Sunlight Irradiation (pH 7)Water2.6 days[1]
Xenon Lamp Irradiation (pH 7)Water1.5 hours[1][4]
Field ConditionsApple2.03 days[10]
Field ConditionsCitrus2.42 days[10]
Field ConditionsGrape3.5 days[10]
Field ConditionsEggplant1.7 days[10]
Field ConditionsGuava2.2 days[10]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for this compound Residue Analysis

This protocol is adapted from a method for analyzing this compound in fruits.[8][9]

  • Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Extraction: Add extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1-2 minutes and then centrifuge for 10 minutes at 5,000 rpm.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA and magnesium sulfate). Vortex for 1 minute and centrifuge for 5 minutes at 6,000 rpm.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis by HPLC-DAD or LC-MS/MS.

Protocol 2: HPLC-DAD Analysis of this compound and its Degradation Products

This is a general method; specific conditions may need to be optimized.

  • Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[9]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 220 nm.[9]

  • Injection Volume: 10-20 µL.

Visualizations

Fenpyroximate_Degradation_Pathway This compound This compound (E-isomer) Z_isomer Z-isomer (A) This compound->Z_isomer Isomerization Demethyl Demethyl-fenpyroximate (L) This compound->Demethyl N-Demethylation Ester_Hydrolysis Ester Hydrolysis Product (C) This compound->Ester_Hydrolysis Hydrolysis Further_Hydrolysis Further Hydrolysis Product (H) Ester_Hydrolysis->Further_Hydrolysis Hydrolysis

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Homogenization 1. Homogenization Extraction 2. Extraction (QuEChERS) Homogenization->Extraction Cleanup 3. d-SPE Cleanup Extraction->Cleanup HPLC HPLC / LC-MS/MS Cleanup->HPLC Inject Identification 4. Peak Identification HPLC->Identification Analyze Characterization 5. Structural Characterization Identification->Characterization Quantification 6. Quantification Characterization->Quantification

Caption: General workflow for analyzing this compound degradation products.

References

Mitigating the impact of pH on Fenpyroximate stability in buffered solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenpyroximate. The following information addresses common issues related to its stability in buffered solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: this compound is generally stable against hydrolysis in both acidic and alkaline aqueous solutions when protected from light.[1] Studies have shown long half-lives at various pH levels at 25°C in the dark.

Q2: My this compound solution is degrading much faster than expected. What could be the cause?

A2: Rapid degradation of this compound is often due to photodegradation. This compound is sensitive to light and degrades quickly when exposed to it.[2][3] Ensure your experiments are conducted in the dark or under amber light to minimize photolytic degradation. The half-life of this compound at pH 7 can be as short as 1.5 hours when exposed to a Xenon arc lamp.[2]

Q3: Can the type of buffer I use affect the stability of this compound?

Q4: What are the major degradation products of this compound?

A4: The degradation of this compound can occur through several pathways, including isomerization of the (E)-isomer to the (Z)-isomer, hydrolysis of the tert-butyl ester group, and cleavage of the oxime ether bond.[6] In metabolic studies, oxidation and hydroxylation have also been identified as transformation pathways.[1]

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: Several analytical methods can be used to quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common technique.[1][7] For higher sensitivity and selectivity, especially when identifying degradation products, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of this compound concentration in solution. 1. Photodegradation: Exposure to ambient or UV light.[2][3]2. Incorrect pH: Although stable, extreme pH values combined with other factors might accelerate degradation.3. Buffer Interaction: The buffer species may be catalyzing degradation.[4][5]1. Repeat the experiment in the dark or using amber-colored reaction vessels.2. Verify the pH of your buffered solution before and after the addition of this compound.3. Test stability in an alternative buffer system (e.g., switch from phosphate to citrate).
Appearance of unknown peaks in chromatogram. 1. Degradation: The new peaks are likely degradation products such as the Z-isomer or hydrolysis products.[6]2. Contamination: Impurities in the solvent, buffer, or from the container.1. Attempt to identify the degradation products using LC-MS/MS and compare with known metabolites of this compound.2. Run a blank (buffer and solvent without this compound) to check for contamination.
Inconsistent stability results between experiments. 1. Variable Light Exposure: Inconsistent protection from light.2. Temperature Fluctuations: Although less critical than light, temperature can affect degradation rates.3. Inconsistent Sample Preparation: Variations in stock solution preparation or final concentration.1. Standardize lighting conditions for all experiments.2. Ensure a constant and accurately controlled temperature throughout the experiment.3. Follow a strict and detailed sample preparation protocol.

Data Presentation

Table 1: Hydrolytic Stability of this compound in the Dark at 25°C

pHHalf-life (days)
5180
7226
9221

(Data sourced from FAO reports)[2]

Table 2: Photolytic Stability of this compound at 25°C

pHConditionHalf-life (hours)
44000 lx illuminance13.6
74000 lx illuminance115.5
7Xenon arc lamp1.5
94000 lx illuminance99

(Data sourced from FAO reports)[2]

Experimental Protocols

Protocol: Hydrolytic Stability Testing of this compound

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound in buffered solutions.

  • Buffer Preparation:

    • Prepare a series of sterile buffers at the desired pH values (e.g., pH 4, 7, and 9) using high-purity water and analytical grade reagents.

    • Commonly used buffers include acetate, phosphate, and borate.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) of known concentration.

  • Sample Preparation:

    • In amber glass vials, spike the this compound stock solution into each buffer to achieve a final concentration suitable for analysis (e.g., 1-10 µg/mL). The volume of the organic solvent should be minimal (e.g., <1%) to avoid affecting the properties of the aqueous buffer.

    • Prepare triplicate samples for each pH and time point.

    • Include a "time zero" sample by immediately extracting and analyzing a set of samples after preparation.

  • Incubation:

    • Seal the vials and incubate them in a temperature-controlled environment (e.g., 25°C) in the dark.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a set of vials for analysis.

    • Extract this compound from the aqueous buffer using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the concentration of this compound in the extracts using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Fenpyroximate_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start prep_buffer Prepare Sterile Buffers (e.g., pH 4, 7, 9) start->prep_buffer prep_samples Spike Stock into Buffers in Amber Vials prep_buffer->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples incubate Incubate Samples (Constant Temp, Dark) prep_samples->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract this compound sample->extract analyze Analyze by HPLC or LC-MS/MS extract->analyze calculate Calculate Half-life analyze->calculate end End calculate->end

Caption: Workflow for this compound Hydrolytic Stability Testing.

Fenpyroximate_Degradation_Pathway cluster_pathways Degradation Pathways This compound This compound (E-isomer) Isomerization Isomerization This compound->Isomerization Hydrolysis Hydrolysis This compound->Hydrolysis Z_Isomer Z-Isomer Isomerization->Z_Isomer Ester_Cleavage (E)-...-p-toluic acid Hydrolysis->Ester_Cleavage Ester Cleavage Oxime_Cleavage 1,3-dimethyl-5-phenoxypyrazole- 4-carbaldehyde Hydrolysis->Oxime_Cleavage Oxime Ether Cleavage

Caption: Simplified this compound Degradation Pathways.

References

Best practices for handling and storage of Fenpyroximate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of Fenpyroximate to prevent chemical degradation, ensuring the integrity of your research and development activities.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Q1: My this compound solution appears cloudy or has formed precipitates. What should I do?

A1: Cloudiness or precipitation can indicate several issues. First, verify that the solvent used is appropriate for this compound and that the concentration does not exceed its solubility limit. This compound has varying solubility in common organic solvents (e.g., in methanol 15.3 g/L, acetone 150 g/L, chloroform 1197 g/L at 25°C)[1]. If solubility is not the issue, the product may have degraded due to improper storage, such as exposure to extreme temperatures or moisture. It is recommended to discard the solution and prepare a fresh one from a properly stored stock.

Q2: I've observed a change in the color of my solid this compound sample. Is it still usable?

A2: A color change in the white, crystalline powder can be a sign of degradation or contamination.[1] Exposure to light, air (oxidation), or incompatible materials can cause chemical changes. Photodegradation is a known pathway for this compound.[2] It is strongly advised to perform an analytical validation (e.g., via HPLC) to check for purity and the presence of degradation products before using the material. For critical experiments, using a new, uncompromised lot is the safest approach.

Q3: My experimental results are inconsistent. Could this be related to this compound degradation?

A3: Yes, inconsistency in results is a potential consequence of using a degraded compound. This compound can degrade via isomerization (to its Z-isomer), hydrolysis, and N-demethylation, which can alter its biological activity.[2] To minimize this variable, always prepare fresh solutions for your experiments from a stock that has been stored under recommended conditions. If you suspect degradation, a stability study of your compound under your specific experimental conditions may be warranted.

Q4: What should I do in case of a this compound spill?

A4: In case of a spill, immediately evacuate personnel from the area to avoid inhalation of dust or fumes.[3][4] Wear appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, and safety goggles.[3][5] For solid spills, use dry clean-up procedures to avoid generating dust.[4] For liquid spills, contain the spill with absorbent material like sand, clay, or vermiculite.[5][6] Collect the spilled material and absorbent into a sealed, properly labeled container for hazardous waste disposal.[5][7] Do not flush into surface water or sewer systems.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] The storage area should be locked and kept away from direct sunlight, heat sources, and incompatible materials like oxidizing agents.[4][5][8] A recommended storage temperature range is between 0°C and 38°C.[5]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound include isomerization to its Z-isomer, oxime-ether cleavage, and hydrolysis.[2] It is also susceptible to photodegradation; the half-life in sunlight is approximately 2.6 days.[2] Metabolism in various systems can involve oxidation, hydroxylation, and demethylation.[1][2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to wear appropriate PPE to avoid contact with skin and eyes.[3] This includes impervious gloves (nitrile gloves are recommended), a lab coat or protective clothing, and safety glasses or goggles.[3][5][9] If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area.[4][5]

Q4: How stable is this compound in solution and during long-term storage?

A4: this compound is stable in acidic and alkaline conditions.[4] However, its stability in frozen storage can vary. Studies have shown that after approximately 3 years at -20°C, about 65% of the initial residue remained on apples.[2] Shorter-term studies on fortified samples stored at -20°C showed varying levels of recovery depending on the matrix and duration.[2] A commercial formulation is noted to be stable for at least 12 months under normal storage conditions (25 ± 2°C).[1] For experimental use, it is best practice to prepare fresh solutions and minimize long-term storage of solutions.

Quantitative Stability Data

The following table summarizes the stability of this compound and its key metabolites in various matrices when stored at -20°C.

MatrixStorage Duration (Days)CompoundPercent Remaining
Apples~1095This compound~65%
Apples145This compound68%
Z-isomer71%
N-demethyl-fenpyroximate60%
Grapes77This compound76%
Z-isomer87%
N-demethyl-fenpyroximate50%
Citrus Pulp140This compound & Z-isomer65%
Citrus Peel188This compound & Z-isomer72%

Data sourced from FAO evaluations.[2]

Experimental Protocols

Protocol: General Stability Assessment of this compound Using HPLC

This protocol outlines a fundamental approach to assess the stability of a this compound sample under specific storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Ensure the compound is fully dissolved. This stock should be stored under ideal conditions (e.g., at -20°C in an amber vial) and used for preparing all standards and samples.

  • Initial Analysis (Time Zero):

    • Prepare a working standard solution from the stock.

    • Analyze this standard solution using a validated HPLC-UV method. The analytical methods are typically based on extraction with methanol or acetone, followed by cleanup and determination by HPLC.[2]

    • Establish the initial peak area and retention time for the parent this compound compound. This serves as the baseline (100% purity) for the stability study.

  • Sample Storage:

    • Prepare multiple aliquots of the this compound sample (either solid or in solution) in appropriate vials.

    • Store these aliquots under the desired experimental conditions (e.g., specific temperature, humidity, light exposure).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 7, 14, 30, 60 days), retrieve an aliquot from storage.

    • Prepare the sample for analysis in the same manner as the initial sample.

    • Analyze the sample using the same HPLC method.

  • Data Evaluation:

    • Compare the peak area of this compound in the stored sample to the peak area from the Time Zero analysis.

    • Calculate the percentage of this compound remaining.

    • Inspect the chromatogram for the appearance of new peaks, which may indicate degradation products (e.g., the Z-isomer).

Visualizations

G cluster_storage Storage Best Practices cluster_handling Handling Best Practices cluster_outcome Desired Outcome storage_conditions Store in Cool, Dry, Well-Ventilated Area (0-38°C) original_container Keep in Original, Tightly Sealed Container prevention Prevent Degradation & Ensure Experimental Integrity storage_conditions->prevention no_sunlight Protect from Direct Sunlight and Heat incompatibles Separate from Incompatible Materials (e.g., Oxidizing Agents) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in Well-Ventilated Area ppe->prevention no_ingestion No Eating, Drinking, or Smoking spill_kit Maintain Spill Containment Kit G prep 1. Sample Preparation (this compound in appropriate matrix/solvent) t0 2. Initial Analysis (T=0) (Establish baseline purity via HPLC) prep->t0 storage 3. Storage (Place aliquots under controlled test conditions) t0->storage sampling 4. Time-Point Sampling (Retrieve samples at defined intervals) storage->sampling analysis 5. HPLC Analysis (Quantify parent compound and detect degradants) sampling->analysis evaluation 6. Data Evaluation (Calculate % remaining vs. T=0) analysis->evaluation

References

Addressing matrix effects in the LC-MS/MS analysis of Fenpyroximate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Fenpyroximate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: What are the primary causes of matrix effects?

A2: Matrix effects in LC-MS/MS analysis, particularly with electrospray ionization (ESI), are primarily caused by:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ion source, which reduces the ionization efficiency of the analyte.

  • Changes in Droplet Properties: In ESI, matrix components can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and the release of ions.[3]

  • Ion Neutralization: Basic compounds within the matrix can deprotonate and neutralize the protonated this compound ions, which reduces the signal detected by the mass spectrometer.[3]

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound in my samples?

A3: There are two main methods to evaluate matrix effects:

  • Post-Column Infusion (Qualitative): This method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer.[2] A blank, extracted sample matrix is then injected. Any fluctuation (dip or rise) in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[3]

  • Post-Extraction Spike Method (Quantitative): This is considered the gold standard for quantifying matrix effects.[3] It involves comparing the peak area of this compound spiked into a blank, extracted matrix to the peak area of this compound in a pure solvent at the same concentration.[2] The matrix effect percentage can be calculated using the following formula:

    Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100[4]

    A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement. An acceptable range for matrix effects is often considered to be between -20% and +20%.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Problem: Poor reproducibility, inaccurate quantification, or inconsistent peak areas for this compound.

Initial Assessment Workflow

A Start: Inconsistent this compound Results B Review Sample Preparation Protocol A->B Check for potential sources of variability C Examine Chromatographic Performance B->C Ensure efficient cleanup D Quantify Matrix Effect C->D Assess co-elution with matrix components E Implement Mitigation Strategy D->E Determine severity of ion suppression/enhancement F Re-evaluate and Validate E->F Apply appropriate corrective actions G End: Consistent and Accurate Results F->G Confirm resolution of the issue cluster_0 Mitigation Approaches A Sample Dilution B Matrix-Matched Calibration C Isotope-Labeled Internal Standard D Standard Addition Start Significant Matrix Effect Detected Start->A Simple & Quick Start->B Most Common Start->C Most Accurate Start->D For Complex Matrices

References

Strategies to minimize Fenpyroximate's impact on beneficial insects in research settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the impact of Fenpyroximate on beneficial insects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a pyrazole acaricide and insecticide that acts as a Mitochondrial Electron Transport Inhibitor (METI). It specifically inhibits the NADH-ubiquinone oxidoreductase at Complex I of the mitochondrial electron transport chain.[1] This disruption of cellular respiration leads to a rapid cessation of feeding, paralysis, and ultimately, death of the target pest.

Q2: Is this compound selective in its action?

A2: this compound is primarily an acaricide, effective against a broad spectrum of mites.[2] However, it can also have lethal and sublethal effects on various beneficial insects, including predatory mites, lacewings, and ladybugs. Its selectivity depends on the species and the concentration used.

Q3: What are the known signs of this compound toxicity in beneficial insects?

A3: Acute toxicity in beneficial insects manifests as paralysis and death. Sublethal effects can be more subtle and include reduced fecundity (egg-laying), decreased longevity, prolonged developmental stages, and altered foraging behavior.[3][4][5]

Q4: How can I reduce the exposure of beneficial insects to this compound in my experiments?

A4: In research settings like greenhouses, several strategies can be employed:

  • Targeted Application: Apply this compound directly to the infested plants or areas, avoiding broad-spectrum spraying.

  • Use of Barriers: Physical barriers can be used to isolate treated areas from areas housing beneficial insect populations.

  • Timing of Application: Apply during periods of low beneficial insect activity, such as in the evening.

  • Appropriate Ventilation: Ensure proper ventilation after application to dissipate airborne residues, but be mindful of not spreading the pesticide to non-target areas.

  • Personal Protective Equipment (PPE): Researchers should always use appropriate PPE as outlined on the product label to protect themselves.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High mortality of beneficial insects after application. 1. Direct spraying of beneficial insects. 2. Use of a concentration that is too high. 3. Contamination of food or water sources for beneficials.1. Review application protocol to ensure targeted application. 2. Consult toxicity data to determine if a lower, effective concentration can be used. 3. Ensure food and water sources for beneficials are protected or replaced after application.
Beneficial insects show sublethal effects (e.g., reduced egg-laying). 1. Residual contact with treated surfaces. 2. Ingestion of contaminated prey or water. 3. Chronic exposure to low levels of this compound.1. Provide untreated refuge areas for beneficial insects. 2. If possible, introduce a clean food source after a suitable waiting period. 3. Re-evaluate the experimental design to minimize the duration of exposure.
Inconsistent results in toxicity assays. 1. Variation in the age or life stage of the tested insects. 2. Inconsistent application of this compound. 3. Environmental fluctuations (temperature, humidity) in the lab/greenhouse.1. Standardize the age and life stage of the insects used in assays. 2. Calibrate application equipment to ensure a consistent dose. 3. Monitor and control environmental conditions during the experiment.

Quantitative Data: Toxicity of this compound to Beneficial Insects

The following tables summarize the lethal concentrations (LC50) of this compound for various beneficial insects, providing a comparative overview of its impact.

Table 1: Lethal Concentration (LC50) of this compound on Predatory Mites

SpeciesLife StageLC50Exposure TimeReference
Amblyseius swirskiiAdult Female16.67 mg a.i./L24 hours[7]
Phytoseius plumiferAdult Female10.29 µg a.i./mL48 hours[8]
Phytoseius plumiferAdult Male11.95 µg a.i./mL48 hours[8]

Table 2: Lethal Concentration (LC50) of this compound on Predatory Insects

SpeciesLife StageLC50Exposure TimeReference
Scolothrips longicornisAdult Female18.32 µg a.i./mLNot specified[9]
Scolothrips longicornisAdult Male15.49 µg a.i./mLNot specified[9]
Chrysoperla zastrowi sillemiAdult> Recommended dose96 hours[10]

Experimental Protocols

1. Protocol for Assessing Acute Contact Toxicity (Leaf-Dip Bioassay)

This protocol is adapted from methodologies used in various studies to determine the lethal concentration of this compound.

  • Materials:

    • This compound stock solution and serial dilutions

    • Distilled water with a non-ionic surfactant (e.g., Triton X-100) as a control

    • Leaf discs from a suitable host plant (e.g., bean leaves for predatory mites)

    • Petri dishes lined with moistened filter paper

    • Fine camel hair brush

    • Beneficial insects of a standardized age and life stage

    • Incubator with controlled temperature, humidity, and photoperiod

  • Procedure:

    • Prepare a range of this compound concentrations and a control solution.

    • Dip leaf discs into each test solution for a standardized time (e.g., 10 seconds).

    • Allow the leaf discs to air dry completely.

    • Place one treated leaf disc in each Petri dish.

    • Using a fine brush, transfer a known number of beneficial insects (e.g., 20-30 adults) onto each leaf disc.

    • Seal the Petri dishes and place them in an incubator under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

    • Assess mortality at specified time intervals (e.g., 24, 48, 72, and 96 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

    • Use the mortality data to calculate the LC50 value using probit analysis.

2. Protocol for Assessing Sublethal Effects on Fecundity and Longevity

This protocol is designed to evaluate the impact of sublethal concentrations of this compound on the reproductive capacity and lifespan of beneficial insects.

  • Materials:

    • Sublethal concentrations of this compound (e.g., LC10, LC20) determined from acute toxicity assays.

    • Control solution (distilled water with surfactant).

    • Experimental arenas (e.g., ventilated plastic containers or Petri dishes).

    • A food source for the beneficial insects (e.g., pollen for predatory mites, aphids for ladybugs).

    • Stereomicroscope.

  • Procedure:

    • Expose adult female beneficial insects to sublethal concentrations of this compound using a method appropriate for the species (e.g., leaf-dip for mites, topical application for larger insects).

    • After the exposure period, transfer individual females to separate experimental arenas.

    • Provide a sufficient amount of food and a substrate for egg-laying.

    • Monitor the insects daily to record:

      • The number of eggs laid per female (fecundity).

      • The survival of each female (longevity).

    • Continue monitoring until all females have died.

    • Analyze the data to compare the fecundity and longevity of the treated groups with the control group.

Visualizations

Fenpyroximate_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_proton_pumping ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- H+ H+ ComplexI->H+ H+ pumping NAD NAD+ ComplexI->NAD ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- FAD FAD ComplexII->FAD ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H+ H+ pumping ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ComplexIV->H+ H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis CoQ->ComplexIII e- CytC->ComplexIV e- H2O H2O O2->H2O H+->ATP_Synthase Proton Gradient This compound This compound This compound->ComplexI Inhibits Electron Transfer NADH NADH NADH->ComplexI e- donor FADH2 FADH2 FADH2->ComplexII e- donor

Caption: this compound's mode of action: Inhibition of Complex I in the mitochondrial electron transport chain.

Experimental_Workflow_Toxicity_Assay A Prepare this compound Dilutions and Control B Treat Leaf Discs (Leaf-Dip Method) A->B C Air Dry Treated Leaf Discs B->C D Introduce Beneficial Insects to Petri Dishes C->D E Incubate under Controlled Conditions D->E F Assess Mortality at Regular Intervals E->F G Analyze Data (Probit Analysis) F->G H Determine LC50 Value G->H

Caption: Workflow for conducting an acute contact toxicity bioassay.

Troubleshooting_Logic Start High Mortality of Beneficial Insects Observed Q1 Was the application method strictly targeted? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the concentration used based on known LC50 values? A1_Yes->Q2 Action1 Revise application protocol to ensure targeted spraying. A1_No->Action1 End Problem Resolved Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Were food and water sources for beneficials protected? A2_Yes->Q3 Action2 Consult toxicity data and consider using a lower concentration. A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Action3 Protect or replace food and water sources post-application. A3_No->Action3 Action3->End

Caption: Logical workflow for troubleshooting high mortality of beneficial insects.

References

Validation & Comparative

A Comparative Analysis of Fenpyroximate and Other METI Inhibitor Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Fenpyroximate against other prominent Mitochondrial Electron Transport Inhibitor (METI) acaricides. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on performance, resistance profiles, and methodologies, offering an objective assessment of these compounds.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound and its counterparts, including Pyridaben, Tebufenpyrad, and Fenazaquin, belong to the METI-I group of acaricides. Their primary mode of action is the disruption of cellular respiration by inhibiting the mitochondrial electron transport chain at Complex I (NADH: ubiquinone oxidoreductase). This blockage prevents the oxidation of NADH to NAD+, halting the electron flow, which in turn stops proton pumping and collapses the proton gradient across the inner mitochondrial membrane. The ultimate consequence is a severe deficit in ATP production, leading to energy depletion and the death of the mite.[1][2]

METI_Pathway cluster_mitochondrion Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_space Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q e- NAD NAD+ ComplexI->NAD ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI ADP ADP + Pi ADP->ATP_Synthase Succinate Succinate Succinate->ComplexII H_ions->ATP_Synthase Proton Gradient Drives ATP Synthesis METI This compound & Other METI-I Acaricides METI->ComplexI Inhibition

Caption: Mechanism of action for METI-I acaricides.

Comparative Efficacy

The efficacy of acaricides is commonly quantified by the median lethal concentration (LC50), the concentration required to kill 50% of a test population. Lower LC50 values indicate higher toxicity and greater efficacy. The following table summarizes LC50 data for this compound and other METI inhibitors against susceptible populations of the two-spotted spider mite, Tetranychus urticae, a globally significant agricultural pest.

Table 1: Comparative Toxicity (LC50) of METI-I Acaricides against Tetranychus urticae

AcaricideChemical ClassLC50 (mg a.i./L)Reference(s)
This compound Pyrazole19.86[3]
Pyridaben PyridazinoneData not available in provided abstracts
Tebufenpyrad PyrazoleData not available in provided abstracts
Fenazaquin QuinazolineData not available in provided abstracts

Note: While direct LC50 values for all compared acaricides on a susceptible reference strain were not available in the initial search, field efficacy and resistance data provide strong comparative insights. A study on Phaseolus vulgaris found this compound to be highly effective, achieving an 86.57% reduction in T. urticae populations in the field.[3]

Resistance and Cross-Resistance

A critical factor in the long-term viability of an acaricide is the development of resistance in target populations.[4] The extensive use of METI-I acaricides has led to reports of resistance in several spider mite species.[5] Resistance often arises from enhanced metabolic detoxification by enzymes such as cytochrome P450 monooxygenases and esterases, or from target-site mutations.[6][7]

Crucially, cross-resistance between different METI-I compounds is a significant concern. A strain of mites resistant to one METI inhibitor may exhibit reduced susceptibility to others, even without prior exposure. The table below presents resistance ratio (RR) data from studies on resistant mite strains, where RR is the LC50 of the resistant strain divided by the LC50 of a susceptible strain.

Table 2: Resistance and Cross-Resistance Profiles in Tetranychus urticae

AcaricideResistance Ratio (RR) in a this compound-Resistant Strain (FR-20)Resistance Ratio (RR) in a Multi-Resistant Field Strain (MR-VP)Primary Resistance Mechanism(s)Reference(s)
This compound 252 (Extremely High)1547 (Extremely High)Mixed-Function Oxidases (P450s), Esterases[6][8]
Pyridaben 11-40 (Moderate)5971 (Extremely High)P450s, Esterases[6][8]
Tebufenpyrad 11-40 (Moderate)184 (Extremely High)P450s[6][8]
Fenazaquin < 10 (Low)35 (Moderate)Not specified[6][8]

These data indicate that while this compound, Pyridaben, and Tebufenpyrad share a common mode of action, the specific biochemical mechanisms conferring resistance can differ. For instance, in one resistant strain, Pyridaben resistance was strongly synergized by both P450 and esterase inhibitors, whereas this compound resistance was not significantly suppressed by either, suggesting distinct detoxification pathways.[8]

Experimental Protocols

Standardized bioassays are essential for evaluating and comparing the efficacy of acaricides. The leaf-dip or spray method is commonly employed to determine the LC50 for spider mites.

Key Experimental Protocol: Leaf-Dip Bioassay
  • Mite Rearing: Maintain a susceptible reference strain of Tetranychus urticae on a suitable host plant (e.g., bean or kidney bean plants) under controlled laboratory conditions (e.g., 25-27°C, >60% relative humidity, 16:8 L:D photoperiod).[3][9]

  • Preparation of Acaricide Solutions: Prepare a series of graded concentrations of the test acaricide (e.g., this compound) using distilled water and a surfactant (e.g., Triton X-100) to ensure even spreading. A control group using only water and surfactant is essential.

  • Application: Adult female mites are placed on leaf discs (e.g., from bean plants). These leaf discs are then dipped into the respective acaricide solutions for a standardized time (e.g., 5 seconds).

  • Incubation: After dipping, the leaf discs are allowed to air dry and are then placed upside down on wet cotton or agar in Petri dishes to maintain turgor. The dishes are incubated under the same controlled conditions as the mite rearing.[7]

  • Mortality Assessment: Mortality is assessed at specific time points, typically after 24 or 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.[3]

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Rear Mite Colony (e.g., T. urticae) D 4. Transfer Adult Mites to Leaf Discs A->D B 2. Prepare Serial Dilutions of Acaricides E 5. Leaf-Dip Application (Dip discs in solutions) B->E C 3. Prepare Leaf Discs (e.g., from bean plants) C->D D->E F 6. Incubate Treated Discs (24-48h under controlled conditions) E->F G 7. Assess Mite Mortality (Correct with Abbott's formula) F->G H 8. Probit Analysis G->H I 9. Determine LC50 Value & Confidence Limits H->I

Caption: General workflow for an acaricide efficacy bioassay.

Conclusion

This compound is a potent METI-I acaricide effective against key mite pests like Tetranychus urticae. Its efficacy is comparable to other members of its class, such as Pyridaben and Tebufenpyrad. However, the significant threat of resistance development necessitates careful management. The data reveal that high-level resistance to this compound is a serious issue and that cross-resistance patterns among METI-I acaricides can be complex and variable.[6][8] This suggests that while they share a primary target site, differences in their chemical structure can influence their interaction with detoxification enzymes in resistant mite populations. For sustainable pest management strategies, it is crucial to rotate acaricides with different modes of action and to monitor local mite populations for signs of developing resistance.

References

A Comparative Guide to Quantitative HPLC-Based Methods for Fenpyroximate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated quantitative High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fenpyroximate, a widely used acaricide. The focus is on providing objective performance data and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific analytical needs.

Methodology Comparison

The primary method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for residue analysis in complex matrices. For comparison, alternative detection methods such as Diode Array Detection (DAD) and other chromatographic techniques are also discussed.

Table 1: Comparison of HPLC Method Performance for this compound Analysis
ParameterHPLC-MS/MSHPLC-DADGas Chromatography (GC-NPD)
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg[1][2][3]0.02 - 0.05 mg/kg[4]0.005 - 0.02 mg/kg[3]
Limit of Detection (LOD) 0.0002 - 0.0004 mg/kg[2]0.008 - 0.02 mg/kg[4]Not consistently reported
Linearity (Correlation Coefficient, r²) >0.99[1][5]>0.999[4]Not consistently reported
Accuracy (Mean Recovery) 72.0% - 119%[5][6][7]86% - 99%[4]Not consistently reported
Precision (Relative Standard Deviation, RSD) < 19%[6]< 5%[6]Not consistently reported
Selectivity Very HighModerate to HighHigh
Matrix Compatibility Excellent (Soil, Water, Fruits, etc.)[1][6][8]Good (less complex matrices preferred)[4]Good (requires derivatization for some matrices)[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and HPLC analysis of this compound.

Protocol 1: Sample Preparation for Soil Matrix

This protocol is adapted from a validated method for the determination of this compound in soil.[1][9]

  • Extraction:

    • Weigh 25 g of the soil sample into a polypropylene tube.

    • Perform sequential extractions with:

      • 50 mL Methanol (x2)

      • 50 mL Acetone

      • 50 mL Methanol:Water (1:1, v/v)

      • 50 mL Methanol:0.1 M Hydrochloric acid (1:1, v/v)

    • Shake the sample on an orbital shaker at 150 rpm for 20 minutes for each extraction step.

    • Centrifuge the sample at 1500 rpm for 2 minutes after each extraction.

    • Filter the supernatant through cotton wool and combine the extracts.

  • Final Preparation:

    • Adjust the volume of the combined extract to 500 mL with de-ionized water.

    • Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of this compound.[1][8]

  • HPLC System: Agilent 1100/1290 Series or equivalent

  • Mass Spectrometer: AB Sciex API 4000/5500/6500 Triple Quadrupole MS or equivalent

  • Column: Ascentis Express C18, 2.1 mm x 50 mm, 2.7 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Isocratic or gradient elution depending on the specific method (e.g., 40:60 A:B)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 45 °C

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode

  • Ion Transitions: m/z 422 → 366 (quantitation) and m/z 422 → 135 (confirmation)[1]

Visualized Workflow

The following diagram illustrates the general workflow for the validation of a quantitative HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Analysis HPLC-MS/MS Analysis (Chromatographic Separation & Detection) Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Extraction & Cleanup) Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision Specificity Specificity HPLC_Analysis->Specificity LOD LOD HPLC_Analysis->LOD LOQ LOQ HPLC_Analysis->LOQ Robustness Robustness HPLC_Analysis->Robustness Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC method validation of this compound.

This guide demonstrates that while HPLC-MS/MS is a robust and highly sensitive method for this compound analysis, other techniques like HPLC-DAD can be suitable alternatives depending on the required limits of detection and the complexity of the sample matrix. The provided protocols offer a solid foundation for developing and validating in-house analytical methods.

References

Cross-Resistance Between Fenpyroximate and Other Pyrazole Acaricides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance patterns between the pyrazole acaricide Fenpyroximate and other members of its chemical class. The data presented is compiled from various scientific studies to aid in the understanding of resistance mechanisms and to inform the development of effective resistance management strategies.

Quantitative Cross-Resistance Data

The following table summarizes the cross-resistance data from studies on this compound-resistant strains of the two-spotted spider mite, Tetranychus urticae. The data includes the Lethal Concentration (LC50) values for susceptible (S) and resistant (R) strains, and the calculated Resistance Ratio (RR), which indicates the magnitude of resistance.

AcaricideStrainLC50 (mg/L)Resistance Ratio (RR)Reference
This compound Susceptible (S)0.09-[1]
This compound-Resistant (FR-20)22.68252[1]
Pyridaben Susceptible (S)0.15-[1]
This compound-Resistant (FR-20)2.8519[1]
Tebufenpyrad Susceptible (S)0.12-[1]
This compound-Resistant (FR-20)1.5613[1]

Note: The FR-20 strain was a field-collected colony of T. urticae resistant to this compound, further selected with this compound for 20 generations.[1] Resistance ratios are calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Experimental Protocols

The data presented in this guide were primarily generated using the following experimental methodologies:

Leaf Dip Bioassay

The leaf dip bioassay is a standard method for determining the toxicity of acaricides to spider mites.

  • Mite Rearing: Susceptible and resistant strains of Tetranychus urticae are reared on bean plants (Phaseolus vulgaris) in separate, controlled environments to prevent cross-contamination.[2]

  • Preparation of Acaricide Solutions: Serial dilutions of the technical grade acaricides are prepared in distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Bioassay Procedure:

    • Bean leaf discs (approximately 3-4 cm in diameter) are excised.

    • Each leaf disc is dipped into a specific acaricide dilution for a standardized time (e.g., 5 seconds).

    • The treated leaf discs are allowed to air dry.

    • Once dry, the leaf discs are placed on a water-saturated cotton pad in a petri dish.

    • A cohort of adult female mites (typically 20-30) is transferred to each treated leaf disc.

  • Incubation and Mortality Assessment: The petri dishes are maintained under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 L:D photoperiod). Mortality is assessed after a specified period, usually 24 to 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Synergist Bioassay for Mechanistic Studies

To investigate the biochemical mechanisms of resistance, synergists that inhibit specific metabolic enzymes are used in conjunction with the acaricide bioassay.

  • Synergists Used:

    • Piperonyl butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases (mixed-function oxidases).

    • S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.

    • Diethyl maleate (DEM): A compound that depletes glutathione, used to assess the role of glutathione S-transferases (GSTs).

  • Procedure: Mites are pre-treated with a sub-lethal dose of the synergist before being exposed to the acaricide in a standard bioassay as described above. A significant increase in mortality in the presence of a synergist indicates the involvement of the corresponding enzyme family in the resistance mechanism.

Visualizing Resistance Mechanisms and Experimental Workflow

Mechanism of Action and Resistance in Pyrazole Acaricides

This compound and other pyrazole acaricides act as Mitochondrial Electron Transport Inhibitors (METIs) at Complex I (NADH:ubiquinone oxidoreductase). Resistance can develop through two primary mechanisms: target-site insensitivity and enhanced metabolic detoxification.

METI_Resistance cluster_Mitochondrion Mitochondrion cluster_Acaricide Acaricide Action cluster_Resistance Resistance Mechanisms ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ATP_Prod ATP Production ComplexI->ATP_Prod Electron Flow This compound This compound (Pyrazole Acaricide) This compound->ComplexI Inhibits TargetSite Target-Site Mutation (Altered Complex I) TargetSite->ComplexI Prevents Binding Metabolic Metabolic Detoxification (P450s, Esterases) Metabolic->this compound Degrades Acaricide

Caption: Mechanism of pyrazole acaricides and associated resistance pathways.

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the typical workflow for a cross-resistance study.

Cross_Resistance_Workflow start Start rearing Rear Mite Strains (Susceptible & Resistant) start->rearing prep_acar Prepare Acaricide Serial Dilutions rearing->prep_acar bioassay Perform Leaf Dip Bioassay prep_acar->bioassay incubation Incubate under Controlled Conditions bioassay->incubation mortality Assess Mite Mortality incubation->mortality analysis Probit Analysis (Calculate LC50) mortality->analysis calc_rr Calculate Resistance Ratio (RR) analysis->calc_rr end End calc_rr->end

Caption: A typical workflow for assessing acaricide cross-resistance.

Discussion and Conclusion

The data indicates that a this compound-resistant strain of T. urticae exhibits moderate cross-resistance to other pyrazole acaricides, namely Pyridaben and Tebufenpyrad.[1] While the resistance ratios for these compounds are lower than for this compound itself, they are significant and suggest a common resistance mechanism.

Synergist bioassays have indicated that enhanced activity of both mixed-function oxidases (cytochrome P450s) and esterases likely contribute to this compound resistance.[1] This metabolic resistance is a plausible explanation for the observed cross-resistance, as these enzymes can often detoxify multiple related compounds.

For researchers and professionals in drug development, these findings underscore the importance of considering cross-resistance when designing new acaricides and developing resistance management programs. The continuous use of acaricides with the same mode of action can select for broad-spectrum resistance mechanisms, rendering multiple compounds ineffective. Future research should focus on identifying novel target sites and developing compounds with different chemical structures to mitigate the impact of cross-resistance.

References

A Comparative Toxicological Analysis of Fenpyroximate and Bifenazate on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicological profiles of two common acaricides, Fenpyroximate and Bifenazate, on non-target organisms. This report synthesizes available experimental data to provide an objective comparison of their effects on key environmental species.

Introduction

This compound and Bifenazate are two widely used acaricides effective against various mite pests in agricultural and ornamental settings. While efficacious in controlling target mite populations, their potential impact on non-target organisms is a critical aspect of their environmental risk assessment. This guide provides a comparative toxicological analysis of this compound and Bifenazate, focusing on their effects on beneficial insects, aquatic life, and other non-target species. The information presented herein is intended to assist researchers and professionals in understanding the ecological implications of these compounds and in making informed decisions regarding their use and the development of safer alternatives.

Mechanism of Action

This compound and Bifenazate, while both targeting the mitochondria, have distinct modes of action which influence their toxicological profiles.

This compound is a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] By blocking electron flow at this initial stage, it disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing paralysis and death in susceptible organisms.

Bifenazate , on the other hand, is believed to act on Complex III (ubiquinone:cytochrome c oxidoreductase) of the mitochondrial electron transport chain.[3][4][5] While its precise binding site is still under investigation, evidence suggests it disrupts the function of this complex, thereby inhibiting ATP synthesis. This difference in the target site within the electron transport chain can contribute to variations in species selectivity and overall toxicity.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Acaricide Inhibition Sites ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->ComplexI Inhibits Bifenazate Bifenazate Bifenazate->ComplexIII Inhibits

Figure 1: Mechanism of Action of this compound and Bifenazate on the Mitochondrial Electron Transport Chain.

Comparative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound and Bifenazate to a range of non-target organisms. It is important to note that the data are compiled from various sources and direct comparisons should be made with caution, considering potential differences in experimental conditions and test species.

Table 1: Acute Toxicity to Non-Target Organisms

Organism GroupSpeciesTest TypeThis compound (Value)Bifenazate (Value)Reference
Bees Apis mellifera (Honey Bee)Acute Oral LD50 (µ g/bee )2.29Moderately Toxic[6]
Apis mellifera (Honey Bee)Acute Contact LD50 (µ g/bee )0.0381.18[7]
Aquatic Invertebrates Daphnia magna48-hr EC50 (mg/L)0.000260.5[8]
Fish Oncorhynchus mykiss (Rainbow Trout)96-hr LC50 (mg/L)0.00530.76[8][9]
Lepomis macrochirus (Bluegill Sunfish)96-hr LC50 (mg/L)0.0060.58[8][9]
Birds Colinus virginianus (Bobwhite Quail)Acute Oral LD50 (mg/kg)>20001142[8][9]

Table 2: Chronic Toxicity to Non-Target Organisms

Organism GroupSpeciesTest TypeThis compound (Value)Bifenazate (Value)Reference
Fish Pimephales promelas (Fathead Minnow)Early Life Stage NOEC (µg/L)0.23-[8]
Aquatic Invertebrates Daphnia magna21-day NOEC (mg/L)0.000130.076[8]
Birds Colinus virginianus (Bobwhite Quail)Dietary LC50 (mg/kg diet)>50002298[8][9]
Anas platyrhynchos (Mallard Duck)Dietary LC50 (mg/kg diet)>5000726[8][9]

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are summaries of the key experimental methodologies.

Acute Oral Toxicity Test for Honey Bees (based on OECD Guideline 213)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to adult worker honey bees.[10][11][12]

  • Test Organism: Young adult worker honey bees (Apis mellifera) from a healthy, queen-right colony.

  • Test Substance Preparation: The test substance is dissolved or suspended in a sucrose solution (typically 50% w/v). A range of at least five concentrations is prepared.

  • Exposure: Bees are starved for a short period before being individually or group-fed a known volume of the treated sucrose solution.

  • Observation: Mortality is recorded at 4, 24, and 48 hours after exposure. The test may be extended to 72 or 96 hours if significant mortality occurs between 24 and 48 hours.

  • Data Analysis: The LD50, the dose estimated to cause 50% mortality, is calculated using appropriate statistical methods (e.g., probit analysis).

Acute Immobilisation Test for Daphnia sp. (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to daphnids, a key freshwater invertebrate.[8][13][14][15][16]

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test Conditions: The test is conducted in a static or semi-static system for 48 hours under controlled temperature and light conditions.

  • Exposure: Daphnids are exposed to at least five concentrations of the test substance in a geometric series.

  • Endpoint: The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.

  • Data Analysis: The EC50, the concentration estimated to cause immobilisation in 50% of the daphnids, is calculated for the 48-hour exposure period.

Acute Toxicity Test for Fish (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.[9][17][18][19][20]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Conditions: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system.

  • Exposure: A range of at least five concentrations of the test substance is used.

  • Observation: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the fish, is calculated for the 96-hour exposure period.

G cluster_workflow Comparative Toxicological Assessment Workflow cluster_testing Toxicity Testing start Start: Identify Acaricides (this compound & Bifenazate) lit_review Literature Review & Data Compilation start->lit_review test_design Experimental Design (OECD/EPA Guidelines) lit_review->test_design bee_test Bee Toxicity (Acute Oral & Contact) test_design->bee_test aquatic_test Aquatic Toxicity (Daphnia & Fish) test_design->aquatic_test other_test Other Non-Target Organism Testing test_design->other_test data_analysis Data Analysis (LC50, LD50, NOEC) bee_test->data_analysis aquatic_test->data_analysis other_test->data_analysis risk_assessment Comparative Risk Assessment data_analysis->risk_assessment conclusion Conclusion & Reporting risk_assessment->conclusion

Figure 2: A generalized workflow for the comparative toxicological assessment of pesticides.

Conclusion

Based on the available data, both this compound and Bifenazate exhibit toxicity to non-target organisms, albeit with varying degrees of potency depending on the species and exposure route. This compound generally demonstrates higher toxicity to aquatic organisms, particularly invertebrates like Daphnia magna, with a very low EC50 value. Both compounds are toxic to bees, with this compound showing high contact toxicity.

The choice between these acaricides should consider the specific ecological context of their application. For instance, in areas with sensitive aquatic ecosystems, the use of this compound may pose a greater risk. Conversely, both acaricides require careful management during bee foraging periods to minimize adverse impacts on pollinators.

This comparative analysis underscores the importance of a thorough understanding of the toxicological profiles of pesticides beyond their intended targets. Further research, particularly direct comparative studies under standardized conditions, would be beneficial for a more definitive risk assessment. For drug development professionals, this information can guide the design of new acaricides with improved selectivity and a more favorable environmental profile.

References

Validating Fenpyroximate's Specific Inhibitory Action on Mitochondrial Complex I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular metabolism, understanding the precise mechanism of mitochondrial inhibitors is paramount. This guide provides a detailed comparison of Fenpyroximate with other well-known Complex I inhibitors, Rotenone and Piericidin A, focusing on validating its specificity. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.

Comparative Inhibitory Potency Against Complex I

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. While direct comparative studies on a single standardized system are limited, the available data from various sources provide valuable insights into the relative potency of this compound, Rotenone, and Piericidin A.

InhibitorIC50 ValueBiological System
This compound ~0.08 µMMitochondrial NADH-Co Q reductase from Tetranychus urticae (spider mite)
<10-fold difference in potency compared to spider mitesRat Liver Mitochondria (qualitative)
Rotenone 6.9 nMBovine Heart Mitochondria
~25 nMSH-SY5Y neuroblastoma cells
1.7-2.2 µMRat Brain Mitochondria
Piericidin A 0.061 µMTn5B1-4 cells
~2-fold less potent than AnnonacinCell-free assay

Note: The IC50 values presented above are collated from different studies and biological systems. Direct comparison should be made with caution. The potency of an inhibitor can vary significantly depending on the experimental conditions, such as the source of mitochondria and the specific assay used.

Specificity Profile: Assessing Off-Target Effects on other Respiratory Complexes

A crucial aspect of validating an inhibitor's action is to determine its specificity for the intended target. An ideal inhibitor will have minimal or no effect on other components of the mitochondrial respiratory chain.

InhibitorEffect on Complex IIEffect on Complex IIIEffect on Complex IVEffect on Complex V
This compound No InhibitionData Not AvailableData Not AvailableData Not Available
Rotenone No Direct InhibitionNo Direct InhibitionNo Direct InhibitionNo Direct Inhibition
Piericidin A No Direct InhibitionCan inhibit at high concentrationsNo Direct InhibitionNo Direct Inhibition

Off-Target Effects Beyond the Electron Transport Chain

Beyond the mitochondrial respiratory chain, it is essential to consider other potential cellular targets that could be affected by these inhibitors.

This compound:

  • Hepatotoxicity and Nephrotoxicity: Studies in Wistar rats have shown that subchronic oral exposure to this compound can induce hepatotoxicity and nephrotoxicity, likely through the induction of oxidative stress[1].

  • General Systemic Toxicity: Repeated oral exposure in animal studies has led to decreased body weight. In dogs, clinical signs such as diarrhea, torpor, and emaciation have been observed[2].

  • Neurotoxicity: There is a hypothesized mechanism of this compound-induced neurotoxicity through the inhibition of mitochondrial Complex I, leading to mitochondrial dysfunction and the generation of reactive oxygen species[3].

Rotenone:

  • Neurotoxicity: Rotenone is a well-documented neurotoxin and is widely used to model Parkinson's disease in animal studies[4][5]. It can induce the degeneration of dopaminergic neurons through mechanisms involving oxidative stress[5][6]. The neurotoxicity of Rotenone is enhanced by the presence of glial cells[7].

  • Proteasome Inhibition: Rotenone has been shown to inhibit proteasome activity through multiple mechanisms, including oxidative stress and nitric oxide production[8].

  • Hepatotoxicity: Oral administration of Rotenone in rats has been shown to induce hepatotoxicity by activating the mitochondrial pathway of apoptosis[9][10].

Piericidin A:

  • Cytotoxicity: Piericidin A exhibits selective cytotoxicity against various cancer cell lines, including human multiple myeloma and colorectal cancer cells, while having minimal effect on the growth of normal cells[][12]. Its cytotoxic mechanism involves the induction of apoptosis through the mitochondrial pathway[12].

  • Neurotoxicity: In cultured neurons, Piericidin A can potently induce cell death[13].

  • Quorum-Sensing Inhibition: Piericidin A has been identified as a potential inhibitor of quorum sensing, a cell-to-cell communication process in bacteria[13].

Experimental Protocols

To aid researchers in validating the specificity of Complex I inhibitors, we provide detailed methodologies for key experiments.

Experimental Workflow for Validating Inhibitor Specificity

G cluster_prep Sample Preparation cluster_assays Enzyme Activity Assays cluster_inhibitors Inhibitor Treatment cluster_analysis Data Analysis Mitochondria_Isolation Isolate Mitochondria (e.g., from rat liver) Complex_I_Assay Complex I Activity Assay (NADH oxidation) Mitochondria_Isolation->Complex_I_Assay Add to assay buffer Complex_II_Assay Complex II Activity Assay (Succinate oxidation) Mitochondria_Isolation->Complex_II_Assay Add to assay buffer Complex_III_Assay Complex III Activity Assay (Cytochrome c reduction) Mitochondria_Isolation->Complex_III_Assay Add to assay buffer Complex_IV_Assay Complex IV Activity Assay (Cytochrome c oxidation) Mitochondria_Isolation->Complex_IV_Assay Add to assay buffer Complex_V_Assay Complex V Activity Assay (ATP synthesis/hydrolysis) Mitochondria_Isolation->Complex_V_Assay Add to assay buffer IC50_Determination IC50 Determination Complex_I_Assay->IC50_Determination Measure activity Complex_II_Assay->IC50_Determination Measure activity Complex_III_Assay->IC50_Determination Measure activity Complex_IV_Assay->IC50_Determination Measure activity Complex_V_Assay->IC50_Determination Measure activity This compound This compound This compound->Complex_I_Assay Incubate with mitochondria This compound->Complex_II_Assay Incubate with mitochondria This compound->Complex_III_Assay Incubate with mitochondria This compound->Complex_IV_Assay Incubate with mitochondria This compound->Complex_V_Assay Incubate with mitochondria Rotenone Rotenone Rotenone->Complex_I_Assay Incubate with mitochondria Rotenone->Complex_II_Assay Incubate with mitochondria Rotenone->Complex_III_Assay Incubate with mitochondria Rotenone->Complex_IV_Assay Incubate with mitochondria Rotenone->Complex_V_Assay Incubate with mitochondria Piericidin_A Piericidin A Piericidin_A->Complex_I_Assay Incubate with mitochondria Piericidin_A->Complex_II_Assay Incubate with mitochondria Piericidin_A->Complex_III_Assay Incubate with mitochondria Piericidin_A->Complex_IV_Assay Incubate with mitochondria Piericidin_A->Complex_V_Assay Incubate with mitochondria Specificity_Profiling Specificity Profiling IC50_Determination->Specificity_Profiling Compare IC50 values

Caption: Workflow for validating inhibitor specificity.

Mitochondrial Electron Transport Chain and Inhibitor Action

ETC cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors cluster_substrates Substrates cluster_products Products Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV H2O H2O Complex_IV->H2O ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_I Rotenone Rotenone Rotenone->Complex_I Piericidin_A Piericidin A Piericidin_A->Complex_I NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II

Caption: Mitochondrial electron transport chain inhibitors.

Detailed Protocol: Spectrophotometric Measurement of Mitochondrial Respiratory Chain Complex Activities

This protocol is adapted from established methods for the analysis of mitochondrial enzyme activities in isolated mitochondria.

1. Isolation of Rat Liver Mitochondria:

  • Materials: Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4), Dounce homogenizer, centrifuge.

  • Procedure:

    • Perfuse the liver with ice-cold isolation buffer to remove blood.

    • Mince the liver and homogenize in isolation buffer using a loose-fitting Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.

2. Spectrophotometric Assays for Respiratory Complex Activities:

  • General Principle: The activity of each complex is determined by measuring the change in absorbance of a specific substrate or electron acceptor over time. All assays should be performed at a constant temperature (e.g., 30°C).

  • Complex I (NADH:Ubiquinone Oxidoreductase) Activity:

    • Reaction Mixture: Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), NADH, decylubiquinone, and an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol).

    • Procedure:

      • Add the assay buffer and mitochondrial sample to a cuvette.

      • Add decylubiquinone and incubate for a few minutes.

      • Initiate the reaction by adding NADH.

      • Monitor the decrease in absorbance of DCPIP at 600 nm.

      • To determine the specific Complex I activity, perform a parallel assay in the presence of a known Complex I inhibitor (e.g., Rotenone) and subtract this rate from the total rate.

  • Complex II (Succinate Dehydrogenase) Activity:

    • Reaction Mixture: Assay buffer, succinate, and an artificial electron acceptor like DCPIP.

    • Procedure:

      • Add the assay buffer, mitochondrial sample, and DCPIP to a cuvette.

      • Initiate the reaction by adding succinate.

      • Monitor the decrease in absorbance of DCPIP at 600 nm.

  • Complex III (Ubiquinol:Cytochrome c Reductase) Activity:

    • Reaction Mixture: Assay buffer, reduced decylubiquinone, and oxidized cytochrome c.

    • Procedure:

      • Add the assay buffer, mitochondrial sample, and oxidized cytochrome c to a cuvette.

      • Initiate the reaction by adding reduced decylubiquinone.

      • Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c.

  • Complex IV (Cytochrome c Oxidase) Activity:

    • Reaction Mixture: Assay buffer and reduced cytochrome c.

    • Procedure:

      • Add the assay buffer and mitochondrial sample to a cuvette.

      • Initiate the reaction by adding reduced cytochrome c.

      • Monitor the decrease in absorbance at 550 nm as cytochrome c is oxidized.

  • Complex V (ATP Synthase) Activity:

    • Reaction Mixture: Assay buffer, ATP, and a system to measure either ATP hydrolysis (e.g., by measuring phosphate release) or ATP synthesis (e.g., using a luciferase-based assay).

    • Procedure: The specific procedure will depend on the method chosen to measure ATP synthase activity. For ATP hydrolysis, monitor the production of inorganic phosphate over time.

By employing these standardized protocols, researchers can obtain reliable and comparable data to validate the specificity of this compound and other mitochondrial inhibitors, contributing to a more precise understanding of their mechanisms of action.

References

A Comparative Analysis of Fenpyroximate and Amitraz for the Control of Varroa destructor

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The ectoparasitic mite Varroa destructor is a primary threat to global populations of the Western honey bee, Apis mellifera.[1] Infestations can lead to colony collapse within two to three years if left unmanaged, causing significant economic losses to the beekeeping industry.[1] Control of Varroa mites has heavily relied on the application of synthetic acaricides. Among these, Amitraz has been a cornerstone of treatment for decades. However, the emergence of resistant mite populations necessitates the evaluation of alternative active ingredients with different modes of action, such as Fenpyroximate.[2][3][4]

This guide provides an objective comparison of the efficacy of this compound and Amitraz against Varroa destructor, presenting supporting experimental data, detailed methodologies, and an examination of their distinct mechanisms of action.

Mechanism of Action

The distinct modes of action for this compound and Amitraz are critical for understanding their application, particularly in resistance management strategies.

Amitraz: Octopamine Receptor Agonist

Amitraz is a formamidine pesticide that functions as a neurotoxin.[5] Its primary mode of action is as an agonist of octopamine receptors in the mite's central nervous system.[6][7] Octopamine, the invertebrate analogue of norepinephrine, is a key neuromodulator.[7][8] By mimicking octopamine, Amitraz binds to these receptors, triggering a catastrophic cascade of uncoordinated nerve signals.[8] This leads to overexcitation, paralysis, and ultimately, the death of the mite.[6] The selectivity of Amitraz is attributed to differences in the octopamine receptor subtype (Octβ2R) between honey bees and Varroa mites, which makes it more potent against the parasite.[7][8]

Amitraz_MoA cluster_synapse Synaptic Cleft Amitraz Amitraz Receptor Octopamine Receptor (Postsynaptic Neuron) Amitraz->Receptor Binds & Activates Signal Uncontrolled Nerve Firing Receptor->Signal Initiates Cascade Effect Paralysis & Death Signal->Effect

Figure 1: Mechanism of Action for Amitraz.
This compound: Mitochondrial Electron Transport Inhibitor (METI)

This compound belongs to the pyrazole class of acaricides and operates through a metabolic pathway.[2] It is classified as a Mitochondrial Electron Transport (Complex I) Inhibitor (METI).[9][10] By blocking the electron transport chain at Complex I, this compound halts the production of ATP, the primary energy currency of the cell. This disruption of cellular respiration leads to a rapid "stop feeding" action, followed by mite death.[9] Because this mechanism is distinct from neurotoxic acaricides, this compound does not exhibit cross-resistance with compounds like Amitraz.[9]

Fenpyroximate_MoA cluster_mito Mitochondrial Inner Membrane This compound This compound ComplexI NADH Dehydrogenase (Complex I) This compound->ComplexI Inhibits ETC Electron Transport Chain NAD NAD+ ComplexI->NAD ATP ATP Production Failure Effect Cellular Death ATP->Effect NADH NADH NADH->ComplexI

Figure 2: Mechanism of Action for this compound.

Comparative Efficacy: Experimental Data

Recent studies have directly compared the miticidal activity of this compound and Amitraz against Varroa destructor. Research conducted by Mortazavi et al. (2022) provides key quantitative data from both laboratory and semi-field trials.[2]

Laboratory Apiarium Bioassay Data

In a 24-hour laboratory bioassay, this compound demonstrated higher mite mortality at lower doses compared to Amitraz, with comparable or lower bee mortality.

AcaricideDose per ApiariumMean Mite Mortality (%)Mean Bee Mortality (%)Reference
This compound 0.05 mg70.3%14.8%[2][11]
0.5 mg87.0%16.6%[2][11]
5 mg90.7%18.5%[2][11]
Amitraz 0.05 mg53.7%14.8%[2][11]
0.5 mg79.6%18.5%[2][11]
5 mg92.5%20.3%[2][11]
Control No Treatment13.0%11.1%[2][11]
Semi-Field Trial Data

Consistent with laboratory results, semi-field trials showed that this compound achieved high efficacy in reducing the mean abundance of Varroa mites in mini-colonies.

AcaricideApplicationEfficacy (% Mite Reduction)Reference
This compound Semi-field80%[2][12]
Fenazaquin Semi-field>80%[2][12]

Note: The semi-field trial in the cited study focused on this compound and Fenazaquin as the most promising candidates from the lab assay. Amitraz was used as a positive control in the lab assay but its specific percentage reduction was not reported in the semi-field results summary.

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of acaricide efficacy. The methodologies outlined below are based on the comparative study by Mortazavi et al. (2022) and general guidelines for such trials.[2][13][14]

General Workflow for Acaricide Efficacy Trials

The process for testing varroacides follows a structured workflow from initial screening to field application, ensuring that both efficacy against the target pest and safety for the honey bee colony are thoroughly evaluated.

Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Treatment Analysis Colony_Selection 1. Select Test Colonies (Comparable Infestation & Strength) Mite_Count_Pre 2. Determine Initial Mite Infestation (e.g., Alcohol Wash) Colony_Selection->Mite_Count_Pre Treatment 3. Apply Acaricide Treatment (Test Groups + Controls) Mite_Count_Pre->Treatment Monitoring 4. Monitor Mite & Bee Mortality (Sticky Boards, Dead Bee Traps) Treatment->Monitoring Mite_Count_Post 5. Final Mite Count (Follow-up Treatment) Monitoring->Mite_Count_Post Efficacy_Calc 6. Calculate Efficacy (%) Mite_Count_Post->Efficacy_Calc

Figure 3: Generalized Acaricide Efficacy Testing Workflow.
Methodology: Laboratory Apiarium Bioassay

  • Mite & Bee Collection : Varroa-infested worker bees were collected from colonies confirmed to be susceptible to Amitraz.[2]

  • Apiarium Setup : Cages (apiariums) were prepared, each containing a group of infested worker bees.[2][11]

  • Treatment Application : Plastic strips were coated with the active ingredient (this compound or Amitraz) dissolved in acetone at three different concentrations (0.05 mg, 0.5 mg, and 5 mg per apiarium). Control groups included an untreated negative control and an Amitraz positive control.[2][11]

  • Incubation : The apiariums were incubated for 24 hours at 25 ± 1 °C and 60 ± 5% relative humidity in the dark.[2]

  • Data Collection : After 24 hours, the numbers of live and dead mites and bees were counted in each apiarium to calculate mortality rates.[2]

Methodology: Semi-Field Trial
  • Colony Setup : Varroa-infested honey bees were used to establish mini-colonies.

  • Pre-Treatment Assessment : The initial mean abundance of mites was determined using an alcohol wash method.[2]

  • Treatment : Colonies were randomly assigned to treatment groups and treated with the selected candidate compounds (including this compound).

  • Efficacy Evaluation : The reduction in the mean abundance of Varroa mites was calculated to determine the efficacy of the treatment under more realistic colony conditions.[2][12]

Resistance and Management Implications

Widespread and prolonged use of Amitraz has led to the development of resistant Varroa populations in various regions, resulting in reduced treatment efficacy and control failures.[4][6][15] The primary mechanism of Amitraz resistance involves specific amino acid modifications in the target octopamine receptor.[8]

This compound's distinct mode of action as a METI (Complex I inhibitor) means it is not subject to the same resistance mechanisms that affect Amitraz.[9] Therefore, it can be an effective tool in an Integrated Pest Management (IPM) strategy. Rotating acaricides with different modes of action is a crucial tactic to delay the development of resistance and maintain the long-term viability of chemical control options.[3][16]

Conclusion

Both this compound and Amitraz are effective acaricides for the control of Varroa destructor.

  • Amitraz remains a widely used and effective treatment, but its utility is increasingly threatened by the spread of resistant mite populations.[4][17]

  • This compound emerges as a highly promising alternative. Experimental data shows its efficacy is comparable, and in some conditions superior, to Amitraz.[2][12] Its different mode of action makes it a valuable component for resistance management programs, offering a much-needed alternative for beekeepers facing Amitraz treatment failures.[9]

Further large-scale field trials are warranted to fully establish optimal dosages and application methods for this compound in full-sized honey bee colonies and to integrate it effectively into Varroa management protocols.

References

Comparative analysis of Fenpyroximate dissipation kinetics in different crops

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 16, 2025

This guide provides a comparative analysis of the dissipation kinetics of Fenpyroximate, a widely used acaricide, across several agricultural crops. The data presented is compiled from multiple field studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the pesticide's residual behavior.

Quantitative Data Summary

The dissipation of this compound in all studied crops was found to follow first-order kinetics.[1] The rate of dissipation, represented by the half-life (t½), varies depending on the crop type, environmental conditions, and agricultural practices. A summary of key quantitative data from various studies is presented below.

CropInitial Deposit (mg/kg)Half-Life (t½) (days)Dissipation Rate Constant (k) (day⁻¹)Reference
Fruits
Apple1.632.030.341[2]
Citrus (Orange)1.761.90.365[2]
Citrus0.332.420.286[2]
Grape0.491.560.444[2]
GrapeNot Specified3.50.198[2][3]
Guava1.432.20.315[1][2]
Vegetables
Eggplant1.641.70.408[1][2]
Other
Black Tea LeavesNot Specified2.20 - 4.220.164 - 0.315
Grape Leaves1.752.750.252[2]

Note: The dissipation rate constant (k) is calculated using the formula k = 0.693 / t½.

Experimental Protocols

The data cited in this guide were generated using validated analytical methodologies, primarily centered around the QuEChERS extraction method followed by chromatographic analysis.

1. Field Trials & Sampling:

  • Application: this compound was applied to crops in open field conditions, typically at an authorized dose of 25 g a.i./ha.[1][2]

  • Sampling: Crop samples were collected at various intervals post-application to monitor the dissipation of the residue. A typical schedule included collection 2 hours after application (Day 0), and then on days 1, 3, 5, 7, 10, 14, and 21.[1]

2. Sample Preparation: QuEChERS Method The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for sample extraction and cleanup.[4][5][6]

  • Homogenization: A representative portion of the crop sample (e.g., 10-15 g) was homogenized.[7]

  • Extraction: The homogenized sample was placed in a centrifuge tube with an organic solvent, typically acetonitrile. The tube was shaken vigorously to ensure thorough extraction of the pesticide residues.[6]

  • Partitioning: A salt mixture (commonly containing magnesium sulfate and sodium chloride) was added to induce liquid-liquid partitioning, separating the acetonitrile layer containing the pesticides from the aqueous layer.[4][6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant was transferred to a cleanup tube containing sorbents like primary secondary amine (PSA) and magnesium sulfate. This step removes interferences such as sugars, fatty acids, and residual water.[5][7]

3. Analytical Determination: The final extracts were analyzed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) or a diode-array detector (DAD).

  • UHPLC-MS/MS: This was a common method for quantification, offering high sensitivity and selectivity.[1][4][8] Analysis was typically performed on a C18 column with a gradient mobile phase of water and methanol containing formic acid.[1]

  • HPLC-DAD: Several studies also utilized HPLC with diode-array detection for the quantification of this compound.[3][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow used in the cited studies for determining this compound dissipation kinetics.

Fenpyroximate_Dissipation_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing app Pesticide Application (this compound 5% SC) sample Sample Collection (Multiple Time Intervals) app->sample t = 0, 1, 3, 7... days homo Homogenization sample->homo ext Acetonitrile Extraction homo->ext clean d-SPE Cleanup (PSA + MgSO4) ext->clean hplc Residue Quantification (UHPLC-MS/MS or HPLC-DAD) clean->hplc kinetics First-Order Kinetics Modeling hplc->kinetics half_life Half-Life (t½) Calculation kinetics->half_life

Caption: General workflow for this compound dissipation analysis.

References

Independent Laboratory Validation of Fenpyroximate Analytical Methods in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of Fenpyroximate residues in soil, designed for researchers, scientists, and professionals in drug development. The focus is on an independently validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, presented alongside an alternative Ultraviolet-Visible (UV-Vis) Spectrophotometry method to offer a comprehensive overview of available techniques.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the validated LC-MS/MS method and the UV-Vis Spectrophotometry method for the analysis of this compound in soil.

ParameterLC-MS/MS Method (Independent Laboratory Validation)UV-Visible Spectrophotometry Method
Limit of Quantification (LOQ) 0.01 mg/kg[1]2.083 µg/mL (equivalent to 2.083 mg/kg assuming 1g/mL soil density)[2][3]
Limit of Detection (LOD) 0.0002 mg/kg (clay loam soil)[1], 0.0004 mg/kg (sandy loam soil)[1]0.687 µg/mL (equivalent to 0.687 mg/kg assuming 1g/mL soil density)[2][3]
Mean Recovery Within 70-120% at 0.01 mg/kg and 0.1 mg/kg fortification levels[1]Not explicitly reported for soil samples
Relative Standard Deviation (RSD) ≤20%[1]Not explicitly reported for soil samples
Principle Chromatographic separation followed by mass spectrometric detection[1]Colorimetric reaction (azo dye formation) and measurement of absorbance[2][3]
Specificity High (based on parent and fragment ion masses)[1]Lower (potential for interference from other compounds that form colored complexes)
Instrumentation HPLC coupled to a Tandem Mass Spectrometer (e.g., AB Sciex API 4000/5500/6500)[1][4]UV-Visible Spectrophotometer[2]

Experimental Protocols

Validated LC-MS/MS Method (Method RES-00061)

This method provides a robust and sensitive approach for the quantitative determination of this compound in soil and has undergone successful independent laboratory validation in accordance with international guidelines.[1]

  • A 25 g aliquot of soil is weighed into a polypropylene tube.[1]

  • For recovery experiments, untreated soil samples are fortified with a standard solution of this compound.[4]

  • 50 mL of methanol is added to the soil sample, and the tube is shaken on an orbital shaker for 20 minutes.[4]

  • The sample is centrifuged at approximately 1500 rpm for 2 minutes.[1]

  • The supernatant is filtered through cotton wool into a collection vessel.[1]

  • The extraction process is repeated sequentially with 2 x 50 mL of methanol, 50 mL of acetone, 50 mL of methanol:water (1:1, v/v), and 50 mL of methanol:0.1M hydrochloric acid (1:1, v/v).[4]

  • The combined extracts are adjusted to a final volume of 500 mL with deionized water.[1]

  • An aliquot of the final extract is transferred to an autosampler vial for LC-MS/MS analysis.[4]

  • HPLC System: Agilent 1100/1290 Series or equivalent.[1]

  • Mass Spectrometer: AB Sciex API 4000, 5500, or 6500 Triple Quadrupole MS or equivalent.[1]

  • Column: Ascentis Express C18, 50 x 2.1 mm, 2.7 µm particle size, or equivalent.[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The primary and confirmation ion transitions for this compound are m/z 422→366 and m/z 422→135, respectively.[1]

UV-Visible Spectrophotometry Method

This method presents a more accessible and lower-cost alternative for the determination of this compound, suitable for initial screening or laboratories without access to mass spectrometry.

The method is based on the hydrolysis of this compound, followed by a coupling reaction with p-dimethylamino benzaldehyde in the presence of sodium nitrate and hydrochloric acid to form a yellow-colored azo dye.[2] The intensity of the color, which is proportional to the concentration of this compound, is measured spectrophotometrically at a maximum wavelength (λmax) of 435 nm.[2][3]

  • Soil samples are collected and prepared.

  • A known amount of the soil sample is treated with NaOH for hydrolysis.[2]

  • The hydrolyzed sample is reacted with a mixture of p-dimethylamino benzaldehyde, NaNO2, and HCl.[2]

  • The resulting solution is made up to a known volume with double-distilled water.

  • The absorbance of the yellow azo dye is measured at 435 nm using a UV-Visible spectrophotometer.[2][3]

Mandatory Visualization

Fenpyroximate_Analysis_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis sample 25g Soil Sample fortify Fortify with This compound Standard sample->fortify for recovery add_methanol Add 50mL Methanol sample->add_methanol fortify->add_methanol shake Shake 20 min add_methanol->shake centrifuge Centrifuge 2 min @ 1500 rpm shake->centrifuge filter Filter Supernatant centrifuge->filter repeat_extraction Repeat Extraction with: - Methanol (2x) - Acetone - Methanol/Water - Methanol/HCl filter->repeat_extraction combine Combine Extracts repeat_extraction->combine adjust_volume Adjust to 500mL with Deionized Water combine->adjust_volume final_extract Final Extract adjust_volume->final_extract autosampler Autosampler Vial final_extract->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc msms Tandem MS Detection (MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in soil.

References

A Comparative Analysis of Fenpyroximate and Neonicotinoids for the Management of Sucking Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the acaricide/insecticide Fenpyroximate and the neonicotinoid class of insecticides, focusing on their respective impacts on economically significant sucking pests. This document is intended for researchers, scientists, and professionals in drug development, offering an objective assessment supported by experimental data to inform integrated pest management (IPM) and resistance management strategies.

Executive Summary

Sucking pests, including mites, aphids, and whiteflies, pose a significant threat to global agriculture, causing extensive crop damage through direct feeding and vectoring of plant viruses. For decades, neonicotinoids have been a primary tool for their control due to their systemic activity and broad-spectrum efficacy. However, concerns over resistance development and off-target effects have necessitated the evaluation of alternative chemistries. This compound, a mitochondrial electron transport inhibitor (METI), presents a different mode of action, making it a valuable component in rotational insecticide programs. This guide assesses the lethal and sublethal impacts of both this compound and neonicotinoids, presenting quantitative efficacy data, detailing their molecular mechanisms, and outlining standard experimental protocols for their evaluation.

Mechanism of Action

The fundamental difference between this compound and neonicotinoids lies in their molecular targets within the pest's nervous and metabolic systems.

This compound: As a member of the METI group (IRAC Group 21A), this compound acts by inhibiting mitochondrial complex I electron transport.[1][2] This disruption blocks the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to cellular energy depletion, cessation of feeding, paralysis, and eventual death.[1][2]

Neonicotinoids: This class of insecticides, which includes compounds like imidacloprid, thiamethoxam, and acetamiprid, acts as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3][4] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine, causing overstimulation of nerve cells, which results in paralysis and death.[3] Their selective toxicity to insects over vertebrates is attributed to a higher binding affinity for insect nAChRs.[3]

Fenpyroximate_Pathway cluster_mitochondrion Mitochondrial Inner Membrane NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- CoQ Coenzyme Q ComplexI->CoQ e- ATP_Synthase ATP Synthase CoQ->ATP_Synthase Proton Gradient Drives Energy_Depletion Energy Depletion & Paralysis ATP ATP (Cellular Energy) ATP_Synthase->ATP This compound This compound This compound->ComplexI INHIBITS

Caption: Mechanism of action for this compound.

Neonicotinoid_Pathway cluster_synapse Insect Synaptic Cleft cluster_receptor Postsynaptic Membrane Presynaptic Presynaptic Neuron ACH Acetylcholine (ACh) Presynaptic->ACH releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Overstimulation Continuous Nerve Firing (Overstimulation) nAChR->Overstimulation ACH->nAChR binds & activates Neonicotinoid Neonicotinoid (e.g., Imidacloprid) Neonicotinoid->nAChR IRREVERSIBLY BINDS (Agonist) Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Mechanism of action for Neonicotinoids.

Comparative Efficacy: Lethal Concentrations

The lethal concentration required to kill 50% of a test population (LC50) is a standard metric for assessing acute toxicity. The following tables summarize LC50 values for this compound and representative neonicotinoids against key sucking pests, derived from various laboratory bioassays.

Disclaimer: The data presented below are compiled from separate studies. Experimental conditions such as pest strain, temperature, and bioassay method can influence LC50 values. Therefore, direct comparisons of absolute values should be made with caution. The data serves to illustrate the general efficacy of each compound against the specified pests.

Table 1: Efficacy (LC50) of this compound against Two-Spotted Spider Mite (Tetranychus urticae)

Active IngredientFormulationLC50 (ppm or mg/L)Pest StageBioassay MethodSource(s)
This compound5% EC23.10Adult FemalesLeaf Dip[1]
This compound5% EC19.86Adult FemalesLeaf Dip[5]
This compound5% SC220 (for eggs)EggsSpray[6]
This compoundNot Specified5.67AdultsLeaf Dip[7]

Table 2: Efficacy (LC50) of Neonicotinoids against Key Sucking Pests

Active IngredientPest SpeciesLC50 (ppm or mg/L)Pest StageBioassay MethodSource(s)
ImidaclopridBemisia tabaci (Whitefly)89.64 (at 24h)AdultsLeaf Dip[8]
ImidaclopridBemisia tabaci (Whitefly)6.6AdultsLeaf Dip[9]
ThiamethoxamBemisia tabaci (Whitefly)12.28 (at 24h)AdultsLeaf Dip[8]
AcetamipridBemisia tabaci (Whitefly)0.60 - 1.3AdultsNot Specified[10]
ImidaclopridAphis gossypii (Aphid)20.39AdultsLeaf Dip[11]
AcetamipridAphis gossypii (Aphid)0.006AdultsLeaf Dip[12]

Sublethal Effects on Pest Biology

Beyond acute mortality, sublethal concentrations of these insecticides can significantly impact the behavior, development, and reproductive success of surviving pests.

This compound: Exposure to sublethal doses of this compound has been shown to have significant adverse effects on the life history of Tetranychus urticae. Studies have documented prolonged developmental times for immature stages, particularly the egg stage.[1] Furthermore, the longevity of both adult males and females was reduced, and total fecundity (number of eggs per female) decreased as concentrations increased.[1][13] Such effects can slow the population growth rate of the pest.

Neonicotinoids: The sublethal impacts of neonicotinoids are extensively documented. For sucking pests like Bemisia tabaci, exposure to sublethal concentrations of imidacloprid can significantly impair feeding behavior, leading to a reduction in phloem feeding, honeydew excretion, and overall fecundity.[14][15] These antifeedant properties can indirectly control pest populations and reduce the transmission of insect-vectored viruses.[16] However, these same neurotoxic effects are also the basis for concern regarding non-target organisms, particularly pollinators.

Experimental Protocols

The data cited in this guide are primarily generated using standardized bioassay techniques. The leaf-dip bioassay is a common and reliable method for determining the toxicity of insecticides to sucking pests like aphids and whiteflies.

Detailed Protocol: Leaf-Dip Bioassay for Adult Whiteflies/Aphids

  • Insect Rearing: Maintain a healthy, susceptible population of the target pest (e.g., Bemisia tabaci) on untreated host plants (e.g., cotton, tomato) in a controlled environment (e.g., 25±2°C, 60±5% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation: Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone). Create a series of serial dilutions using distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface. A minimum of five concentrations plus a surfactant-only control should be prepared.

  • Leaf Preparation: Select fresh, undamaged leaves from the host plant. Using forceps, dip each leaf into one of the insecticide dilutions for a standardized time (e.g., 10-20 seconds).

  • Drying: Place the treated leaves on a wire rack or paper towel to air dry completely (typically 1-2 hours) in a fume hood.

  • Exposure: Place the dried, treated leaf into a petri dish containing a moistened filter paper or agar to maintain turgor. Introduce a set number of adult insects (e.g., 20-30) into each petri dish and seal it with a ventilated lid.

  • Incubation: Keep the petri dishes in the same controlled environment used for rearing.

  • Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, 72 hours) post-exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula. Subject the corrected data to probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.

Experimental_Workflow Pest_Rearing 1. Pest Rearing (e.g., B. tabaci on Cotton) Exposure 5. Insect Exposure (20-30 adults per leaf) Pest_Rearing->Exposure Solution_Prep 2. Insecticide Dilution Series (e.g., 5 concentrations + Control) Leaf_Dip 3. Leaf Dip (10-20 seconds) Solution_Prep->Leaf_Dip Air_Dry 4. Air Dry Leaves (1-2 hours) Leaf_Dip->Air_Dry Air_Dry->Exposure Incubation 6. Incubation (24-72 hours) Exposure->Incubation Mortality_Check 7. Mortality Assessment Incubation->Mortality_Check Data_Analysis 8. Probit Analysis (Calculate LC50) Mortality_Check->Data_Analysis

Caption: General workflow for a leaf-dip bioassay.

Conclusion and Recommendations

Both this compound and neonicotinoids are effective tools for managing sucking pests, but their distinct characteristics dictate their optimal use in IPM programs.

  • Neonicotinoids (e.g., Imidacloprid, Acetamiprid) demonstrate high toxicity to a broad range of sucking pests, including aphids and whiteflies. Their systemic nature makes them particularly effective for protecting entire plants over extended periods. However, their singular mode of action (nAChR agonist) makes them prone to resistance development, and their sublethal effects on non-target species warrant careful stewardship.

  • This compound provides an alternative mode of action (METI), making it a critical tool for resistance management. It shows high efficacy, particularly against phytophagous mites like Tetranychus urticae. As a non-systemic, contact acaricide/insecticide, its application and utility differ from systemic neonicotinoids.

For sustainable pest control, a rotational strategy alternating between different modes of action is paramount. Incorporating this compound into a program that has historically relied on neonicotinoids can help mitigate resistance pressure and prolong the utility of both chemical classes. Further research into the field efficacy and sublethal impacts of these compounds on both target pests and local beneficial insect populations is encouraged to refine IPM strategies.

References

Fenpyroximate and Predatory Mites: A Comparative Analysis of Lethal and Sublethal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate balance between pest control and the preservation of beneficial predatory mites is paramount for sustainable integrated pest management (IPM) programs. This guide provides a comprehensive comparison of the lethal and sublethal effects of Fenpyroximate on various predatory mite species, juxtaposed with other commonly used acaricides. The data presented is compiled from multiple experimental studies to offer an objective overview for informed decision-making in crop protection strategies.

This compound, a broad-spectrum acaricide, is recognized for its efficacy against phytophagous mites. It functions as a mitochondrial electron transport inhibitor (METI), disrupting ATP synthesis and leading to cellular energy depletion.[1][2] However, its impact extends beyond target pests, affecting non-target organisms, including crucial predatory mites used in biological control. This guide delves into the specifics of these effects, offering a comparative perspective.

Comparative Lethal Effects of Acaricides on Predatory Mites

The lethal concentration (LC50) is a standard measure of acute toxicity. The following table summarizes the LC50 values of this compound and other acaricides on several predatory mite species, providing a direct comparison of their immediate lethality.

Predatory Mite SpeciesAcaricideLC50 ValueCitation
Amblyseius swirskiiThis compound16.67 mg a.i. liter⁻¹[3]
Thiacloprid35.21 mg a.i. liter⁻¹[3]
Scolothrips longicornis (Female)This compound18.32 µg a.i./mL[4]
Scolothrips longicornis (Male)This compound15.49 µg a.i./mL[4]

Comparative Sublethal Effects on Predatory Mite Populations

Beyond immediate mortality, sublethal effects on the life-table parameters of predatory mites can have profound long-term impacts on their population dynamics and efficacy as biological control agents. These effects often manifest as reduced fecundity, longevity, and overall population growth rates.

Effects on Fecundity and Reproduction

Sublethal concentrations of this compound have been consistently shown to negatively impact the reproductive capabilities of predatory mites. Studies on Amblyseius swirskii, Phytoseiulus persimilis, and Phytoseius plumifer have all documented a significant decrease in fecundity following exposure to this compound.[3][5][6]

For instance, in A. swirskii, fecundity decreased as the concentration of this compound increased.[5][6][7][8] Similarly, in Neoseiulus womersleyi and P. persimilis, exposure to this compound reduced the net reproduction rate (R₀) in a concentration-dependent manner.[9][10] A study on Scolothrips longicornis also found that fecundity significantly decreased at all tested sublethal concentrations of this compound.[4]

The following table summarizes key life-table parameters of Amblyseius swirskii when exposed to this compound and Thiacloprid at their recommended rates.

Life-Table ParameterControlThis compoundThiaclopridCitation
Net Reproductive Rate (R₀)20.377.6414.12[3]
Intrinsic Rate of Increase (r)0.2310.1540.198[3]
Finite Rate of Increase (λ)1.261.161.21[3]
Mean Generation Time (T)13.0813.2513.29[3]

These data clearly indicate that while both acaricides have negative impacts, this compound shows a more pronounced reduction in the reproductive and population growth parameters of A. swirskii compared to Thiacloprid under the tested conditions.[3] Interestingly, a combined treatment of both pesticides at reduced rates was found to be less hazardous to A. swirskii.[3]

When compared to Pyridaben, this compound was found to be more compatible for the augmentative release of N. womersleyi.[9][10] In contrast, studies on Phytoseiulus persimilis indicated that this compound treatments are not compatible with its release up to ten days after application under laboratory conditions.

Experimental Protocols

The evaluation of lethal and sublethal effects of acaricides on predatory mites typically follows standardized laboratory bioassay protocols. A generalized methodology derived from the cited studies is outlined below.

Mite Rearing
  • Colony Establishment: Predatory mite populations are sourced from commercial suppliers or collected from pesticide-free fields.[11] They are then reared in controlled laboratory environments (e.g., 25 ± 1°C, 75 ± 10% RH, and a 12h photoperiod).

  • Rearing Units: Mites are often cultured on leaf discs (e.g., bean or grapefruit leaves) placed on water-saturated cotton or sponge in Petri dishes to maintain humidity and prevent escape.[11][12]

  • Food Source: A suitable food source, such as spider mites (Tetranychus urticae), pollen grains (Zea mays), or other suitable prey, is provided to maintain the mite culture.[13]

Bioassay Procedure
  • Preparation of Test Arenas: Leaf discs are treated with different concentrations of the test acaricide. This is typically done by dipping the leaves in the pesticide solution for a set duration or by spraying the solution onto the leaf surface.[11][13] Control groups are treated with distilled water.

  • Mite Exposure: Adult female mites of a uniform age are transferred to the treated leaf discs.

  • Data Collection:

    • Lethal Effects: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Mites that are unresponsive to gentle probing with a fine brush are considered dead.[11] The data is then used to calculate LC50 values through probit analysis.

    • Sublethal Effects: Surviving mites are individually transferred to new, untreated leaf discs. Key life-history parameters are monitored daily, including:

      • Longevity: The lifespan of the adult mites.

      • Fecundity: The total number of eggs laid per female over her lifetime.

      • Oviposition Period: The duration of the egg-laying period.

      • Egg Hatchability: The percentage of eggs that successfully hatch.

Data Analysis
  • The collected life-history data is analyzed using age-stage, two-sex life table analysis to calculate population parameters such as the intrinsic rate of increase (r), the finite rate of increase (λ), the net reproductive rate (R₀), and the mean generation time (T).[4]

  • Statistical tests (e.g., ANOVA, Tukey's test) are used to determine significant differences between the treatment groups and the control.

Visualizing the Mechanisms and Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mode of action of this compound and a typical experimental workflow for assessing acaricide effects.

Fenpyroximate_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) ETC Electron Transport Chain Electron_Flow Electron Flow ATP_Synthase ATP Synthase ATP_Production ATP Production (Cellular Energy) ATP_Synthase->ATP_Production Generates Proton_Gradient Proton Gradient (H+) Proton_Gradient->ATP_Synthase Drives This compound This compound This compound->ComplexI Inhibits Electron_Flow->Proton_Gradient Establishes

Caption: Mode of action of this compound as a METI.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection cluster_analysis Analysis Mite_Colony 1. Maintain Predatory Mite Colony Mite_Exposure 4. Expose Mites (24-72h) Mite_Colony->Mite_Exposure Acaricide_Prep 2. Prepare Acaricide Concentrations Leaf_Disc_Prep 3. Treat Leaf Discs Acaricide_Prep->Leaf_Disc_Prep Leaf_Disc_Prep->Mite_Exposure Lethal 5a. Assess Mortality (LC50 Calculation) Mite_Exposure->Lethal Lethal Effects Sublethal 5b. Monitor Survivors (Fecundity, Longevity) Mite_Exposure->Sublethal Sublethal Effects Stats 7. Statistical Comparison Lethal->Stats Life_Table 6. Life Table Analysis (r, R₀, λ, T) Sublethal->Life_Table Life_Table->Stats

Caption: Workflow for assessing acaricide effects on mites.

References

Safety Operating Guide

Proper Disposal of Fenpyroximate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fenpyroximate is an acaricide and insecticide that is highly effective but also poses significant environmental risks due to its high toxicity to aquatic organisms.[1][2] Therefore, proper handling and disposal are critical to ensure the safety of personnel and the protection of the environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the safe disposal of this compound and associated waste.

All waste containing this compound must be treated as hazardous waste and managed in strict accordance with all applicable local, state, and federal regulations.[1][3] Under no circumstances should this chemical or its containers be disposed of in standard refuse or poured down drains or sewers.[4][5]

Hazard and Transportation Information

For safe handling and transport, it is essential to be aware of this compound's classification. The following table summarizes key hazard and transport data.

CategoryClassificationDetails
Hazard Class Toxic, Environmental HazardH301: Toxic if swallowed. H330: Fatal if inhaled. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects.[5]
UN Number UN3082 (Liquid), UN3077 (Solid)Designates it as an environmentally hazardous substance.[1]
Transport Class Class 9Classified as a miscellaneous dangerous substance.[1]
Packing Group IIIIndicates a substance with a minor degree of danger.[1]

Step-by-Step Disposal Procedures

Adherence to a systematic disposal plan minimizes risks and ensures compliance. The recommended approach follows a hierarchy of waste management controls: reduction, reuse, recycling, and, as a final step, disposal.[1][3]

Step 1: Waste Minimization and Planning

Before beginning experimental work, plan to minimize waste generation.

  • Reduce: Only prepare the amount of this compound solution required for the immediate task.

  • Reuse: If possible and appropriate for the experimental design, unused, uncontaminated stock solutions may be used in subsequent experiments. Shelf-life considerations must be applied.[1][3]

  • Recycle: Unused, uncontaminated this compound may be recyclable. It is recommended to consult the manufacturer or supplier for potential recycling or take-back options.[1][3]

Step 2: Handling and Collection of this compound Waste

Proper segregation and storage of waste are crucial.

  • Designated Waste Container: Use a dedicated, properly labeled, and sealed waste container for all this compound-contaminated materials. The container must be compatible with the chemical.[6]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound" and include relevant hazard symbols.

  • Segregation: Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources. The storage area should be secure and accessible only to authorized personnel.[6]

Step 3: Disposal of Contaminated Materials and Spills

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Personal Protective Equipment (PPE): Contaminated PPE, such as gloves and lab coats, must be disposed of as hazardous waste. Do not attempt to launder heavily contaminated clothing; it should be discarded.[1]

  • Spill Cleanup:

    • Contain the spill using an absorbent material like sand, bentonite, or other absorbent clay.[1]

    • Collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable metal drum for hazardous waste.[1][6]

    • Decontaminate the spill area by scrubbing with a strong industrial detergent and rinsing with water.[1]

    • Collect all cleaning materials and wash water for treatment and disposal as hazardous waste. Do not allow wash water to enter drains.[1][3]

Step 4: Disposal of Empty Containers

Empty containers retain chemical residues and must be handled as hazardous waste.[1][3]

  • Triple Rinse: Whenever possible, triple rinse the empty container with a suitable solvent.[4] The rinsate (the rinsing liquid) must be collected and treated as hazardous waste.[1]

  • Return or Recycle: If available, return the container to the supplier for reuse or recycling.[1][4]

  • Final Disposal: If the container cannot be returned or recycled, it must be made unusable by puncturing it to prevent reuse.[1][3] Following this, dispose of the container at an authorized landfill or through a licensed waste management facility.[1][3]

Step 5: Final Disposal of this compound Waste

The ultimate disposal of this compound waste must be handled by professionals.

  • Licensed Waste Contractor: Arrange for a licensed hazardous waste contractor to collect and dispose of the material.[6][7]

  • Approved Disposal Methods: Approved methods include incineration in a licensed facility (often mixed with a suitable combustible material) or burial in a landfill specifically licensed to accept chemical waste.[1][6] Consult your local or regional waste management authority to identify a suitable facility.[1][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

FenpyroximateDisposal start This compound Waste Generated assess Assess Waste (Unused Product, Contaminated Material, Empty Container) start->assess hierarchy Apply Waste Hierarchy assess->hierarchy reuse Can it be reused? hierarchy->reuse Minimize recycle Can it be recycled? (Consult Supplier) reuse->recycle No reuse_action Reuse in Experiment reuse->reuse_action Yes collect Collect and Store as Hazardous Waste recycle->collect No recycle_action Return to Supplier / Send for Recycling recycle->recycle_action Yes dispose Dispose via Licensed Hazardous Waste Contractor collect->dispose reuse_action->start Reduces Future Waste incinerate Incineration at Licensed Facility dispose->incinerate Option 1 landfill Burial in Licensed Chemical Landfill dispose->landfill Option 2

Caption: Workflow for this compound Waste Management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fenpyroximate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in critical research and development, the safe handling of chemical compounds is paramount. This guide provides essential, direct procedural information for the safe handling and disposal of Fenpyroximate, a miticide and insecticide. Adherence to these protocols is crucial for ensuring personal safety and environmental protection.

Hazard Summary

This compound presents several health hazards. It is classified as toxic if swallowed and fatal if inhaled.[1][2] It can cause serious but temporary eye injury and may lead to an allergic skin reaction.[3][4] Furthermore, this compound is very toxic to aquatic life, with long-lasting effects, necessitating strict environmental controls during disposal.[1][5][6]

Personal Protective Equipment (PPE) Protocol

The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure. More than 97% of pesticide exposure occurs through the skin, highlighting the importance of correct PPE selection and use.[7][8] The following equipment is mandatory when handling this compound.

Protection Area Required Equipment Specifications and Best Practices
Respiratory Air-Purifying RespiratorUse a respirator with an organic vapor-removing cartridge and a prefilter (MSHA/NIOSH approval prefix TC-23C), or a NIOSH-approved respirator with an organic vapor (OV) cartridge.[4][5][9] For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[5][10][11]
Hand Chemical-Resistant GlovesWear impervious, unlined gloves.[5][8] Recommended materials include nitrile rubber, neoprene rubber, viton, or barrier laminate.[4] Always wash the outside of gloves before removing them.[11]
Eye & Face Safety Goggles or Face ShieldWear protective eyewear such as tight-sealing safety goggles or a face shield to prevent splashes.[4][5][8][11] Standard prescription glasses are not a substitute for safety eyewear.[7]
Body Protective Clothing & ApronWear a long-sleeved shirt, long pants, and closed-toe shoes with socks at a minimum.[4][7] For mixing, loading, and cleaning, a chemical-resistant apron and impervious clothing or coveralls are required.[5][8][9] Pant legs should be worn outside of boots to prevent chemicals from draining inside.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risk. The following workflow outlines the key procedural steps from preparation to post-handling cleanup.

Fenpyroximate_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) B Verify Ventilation (Fume Hood/Local Exhaust) A->B C Assemble & Inspect All Required PPE B->C D Don PPE Correctly C->D E Handle Compound (Weighing/Mixing) D->E F Keep Containers Tightly Sealed E->F G Decontaminate Work Surfaces & Equipment F->G H Segregate & Label Hazardous Waste G->H I Remove PPE & Wash Hands Thoroughly H->I J Dispose of Waste via Licensed Facility I->J

Workflow for the safe handling of this compound.

Detailed Handling Protocol

  • Preparation :

    • Always review the Safety Data Sheet (SDS) before handling.[12]

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation.[5][10][11]

    • Inspect all PPE for integrity before use. Do not use degraded equipment.[7]

  • Handling :

    • Avoid all personal contact with the chemical. Avoid breathing in dust, mists, or vapors.[2][10]

    • Do not eat, drink, or smoke in the handling area.[10][11]

    • Keep the product in its original, tightly closed container when not in use.[5][10]

  • Decontamination and Cleanup :

    • Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[4][5]

    • Remove any clothing that becomes contaminated immediately, wash it separately from other laundry before reuse.[5][11] Heavily contaminated items must be discarded as hazardous waste.[5]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage : Store this compound in its original, correctly labeled container, which should be kept tightly sealed.[5][10] The storage area must be cool, dry, well-ventilated, and secured against unauthorized access (e.g., store locked up).[6][10] Keep it away from food, feed, and incompatible materials such as oxidizing agents.[10][13]

  • Disposal :

    • This compound and its container must be disposed of as hazardous waste.[5][13]

    • All waste disposal must comply with local, state, and federal regulations.[5]

    • Prevent the chemical from entering drains, sewers, or waterways, as it is highly toxic to aquatic organisms.[1][5][10]

    • Empty containers may still contain hazardous residues. They should be triple-rinsed (if applicable), then punctured to prevent reuse and disposed of through a licensed chemical destruction plant or an authorized landfill.[10][13]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and correct action is vital.

Emergency Type Immediate Action Required
Spill Evacuate personnel from the area and move upwind.[10][13] Wear full protective equipment, including respiratory protection.[13] Use dry cleanup procedures; avoid generating dust.[13] Collect material using spark-proof tools and place it in a suitable, closed container for disposal.[10]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth if the substance was ingested or inhaled) and seek emergency medical help.[4][5][10]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and plenty of water.[5][10] Seek medical attention if irritation occurs.[5]
Eye Contact Immediately flush the eyes with a gentle flow of water for at least 15-20 minutes, holding the eyelids open.[4][5] Remove contact lenses after the first 5 minutes and continue rinsing.[4] Get immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[4][10] Immediately call a poison control center or doctor for treatment advice. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.